molecular formula C11H6ClFN2 B1428490 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 1240948-72-4

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B1428490
CAS No.: 1240948-72-4
M. Wt: 220.63 g/mol
InChI Key: YTRFYXSOSNPMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is a critical synthetic intermediate in the production of Vonoprazan Fumarate (TAK-438), a potassium-competitive acid blocker (P-CAB) used in the treatment of acid-related gastrointestinal diseases . Its primary research application lies in its role as a versatile precursor in multi-step organic synthesis. It is specifically designed for the construction of the pyrrole core structure of the Vonoprazan molecule, undergoing strategic transformations such as palladium-catalyzed reductive dechlorination to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, a direct precursor to the active pharmaceutical ingredient . The controlled manipulation of this compound is a key focus in process chemistry, with research aimed at optimizing synthetic routes to minimize the formation of process-related impurities, such as defluorinated byproducts, thereby ensuring high purity and yield in the final active pharmaceutical ingredient . As a high-value building block, it is of significant interest to researchers in pharmaceutical development and process chemistry for the refinement of synthetic methodologies and the scale-up of Vonoprazan Fumarate manufacturing.

Properties

IUPAC Name

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2/c12-11-7(6-14)5-10(15-11)8-3-1-2-4-9(8)13/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRFYXSOSNPMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N2)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 1240948-72-4)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Unveiling a Critical Pharmaceutical Building Block

In the landscape of modern medicinal chemistry, the strategic value of a molecular intermediate is measured by its versatility, efficiency in synthesis, and impact on the final active pharmaceutical ingredient (API). 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile stands as a prime example of such a pivotal compound. It is not merely a collection of atoms arranged in a unique geometry; it is a key that unlocks the synthesis of next-generation therapeutics. This guide moves beyond a simple recitation of data, offering a deeper, field-proven perspective on the synthesis, properties, and application of this essential building block. We will explore the causality behind its synthesis, the logic of its reactivity, and its crucial role in the development of important drugs like Vonoprazan.

Core Molecular Identity and Physicochemical Profile

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is a substituted pyrrole derivative whose structure is foundational to its function as a pharmaceutical intermediate.[1][2] The strategic placement of the chloro, fluorophenyl, and carbonitrile groups provides distinct reactive sites for subsequent molecular elaboration.

Below is a summary of its key identifiers and predicted physicochemical properties, essential for experimental design and process chemistry.

PropertyValueSource
CAS Number 1240948-72-4[2][3][4][5]
Molecular Formula C₁₁H₆ClFN₂[3][5]
Molecular Weight 220.63 g/mol [1][5]
Appearance Solid[2]
IUPAC Name 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile[5]
InChIKey YTRFYXSOSNPMDK-UHFFFAOYSA-N[1][5]
Density (Predicted) 1.41 ± 0.1 g/cm³[2][3]
Boiling Point (Predicted) 403.0 ± 45.0 °C[2][3]
pKa (Predicted) 12.88 ± 0.50[3]
Storage Conditions Inert atmosphere, 2-8°C, sealed in a dry, cool place[3][4][6][7]

Strategic Synthesis: A Multi-Step Pathway to a Key Intermediate

The synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is a well-defined process, most authoritatively described in patent literature detailing the synthesis of precursors for Vonoprazan.[8] The pathway is a logical progression of classical organic reactions, chosen for their reliability and scalability in a pharmaceutical manufacturing context.

The overall synthetic strategy involves constructing the pyrrole ring through a cyclization reaction of a dicarbonyl precursor.

A 2-Fluoro Acetophenone B 2-Fluoro-α-bromoacetophenone A->B Bromination (e.g., Tetrabutylammonium tribromide) C 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile B->C Reaction with Malononitrile D 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile C->D Cyclization (HCl in Ethyl Acetate)

Figure 1: High-level synthesis workflow.
Causality in Experimental Design
  • Step 1: α-Bromination: The synthesis begins with the activation of 2-fluoro acetophenone. An α-bromination is employed to introduce a good leaving group adjacent to the carbonyl, making the carbon electrophilic and prime for nucleophilic attack. The choice of a reagent like tetrabutylammonium tribromide offers handling advantages over elemental bromine.

  • Step 2: Nucleophilic Substitution: The resulting 2-fluoro-α-bromoacetophenone is reacted with malononitrile. The methylene protons of malononitrile are highly acidic and easily deprotonated by a base, forming a potent nucleophile that displaces the bromide. This step constructs the core carbon backbone of the eventual pyrrole ring.

  • Step 3: Intramolecular Cyclization: This is the critical ring-forming step. The intermediate, 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile, is treated with a strong acid, typically hydrogen chloride gas dissolved in an organic solvent like ethyl acetate. The acidic conditions protonate one of the nitrile groups, activating it for intramolecular attack by the enol form of the ketone. Subsequent dehydration and tautomerization yield the stable aromatic pyrrole ring. The presence of HCl also facilitates the chlorination at the 2-position of the pyrrole ring, directly yielding the target molecule.

Protocol 1: Synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

This protocol is an adapted summary based on publicly available patent literature for research purposes.[8]

  • Preparation of 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile: a. Dissolve 2-fluoro-α-bromoacetophenone and malononitrile in a suitable solvent (e.g., THF, PEG-600) in a 1:1 molar ratio. b. Add a base (e.g., sodium ethoxide) in a 1.2 molar equivalent to facilitate the reaction. c. Maintain the reaction at a controlled temperature until completion, monitored by TLC or HPLC. d. Upon completion, quench the reaction and perform an aqueous workup. The product can be isolated by distillation of the solvent and recrystallization from a suitable solvent system like 50% isopropyl alcohol.

  • Cyclization to form the Target Compound: a. Charge a sealed reaction vessel with the 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile (1.0 eq) and ethyl acetate. b. Introduce a solution of hydrogen chloride in ethyl acetate. c. Heat the mixture, for example, by stirring at 50-55°C for 3 hours, followed by an increase to 80°C for 1 hour to drive the reaction to completion. d. Monitor the disappearance of the starting material. e. After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. f. The crude product can be purified by slurrying in isopropanol, followed by filtration and drying to yield 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile as a solid. A yield of approximately 78% has been reported for this step.[8]

Core Application: A Gateway to Vonoprazan

The primary and most significant application of this compound is its role as a late-stage intermediate in the synthesis of Vonoprazan (TAK-438).[1][9] Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.[9]

The transformation from 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile to the next key intermediate involves a critical dechlorination step.

A 2-chloro-5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile B 5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile A->B Catalytic Dechlorination (H₂, Pd/C, Base) C Further Steps... (Reduction, etc.) B->C D Vonoprazan C->D

Figure 2: Transformation to a Vonoprazan precursor.
Protocol 2: Catalytic Dechlorination

This protocol is an adapted summary based on publicly available patent literature for research purposes.[8]

  • Reaction Setup: a. Charge a hydrogenation vessel with 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 eq), ethanol as the solvent, and a base such as diisopropylethylamine (1.3 eq). The base is crucial for neutralizing the HCl generated during the reaction, preventing catalyst poisoning and side reactions. b. Purge the vessel with an inert gas (e.g., nitrogen). c. Carefully add the catalyst, typically 5% Palladium on Carbon (Pd/C), under the inert atmosphere.

  • Hydrogenation: a. Pressurize the vessel with hydrogen gas. b. Stir the reaction mixture vigorously at room temperature for several hours (e.g., 5 hours) until hydrogen uptake ceases and reaction monitoring confirms the absence of starting material.

  • Workup and Isolation: a. Depressurize the vessel and purge again with nitrogen. b. Remove the catalyst by filtration through a pad of Celite, washing the filter cake with ethanol. c. Combine the filtrates and concentrate under reduced pressure. d. Induce crystallization by adding water to the concentrated solution and stirring at a reduced temperature (0-5°C). e. Collect the resulting solid, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, by filtration and dry. A yield of 91% has been reported for this step.[8]

Beyond this primary role, the compound serves as a versatile building block in organic synthesis and may be explored for potential antimicrobial and anticancer properties, though specific research in these areas is less documented.[1][2]

Safety, Handling, and Storage: A Self-Validating System

While comprehensive, peer-reviewed toxicology data is not widely available, information from multiple Safety Data Sheets (SDS) provides a consistent framework for safe handling.[7][10] The chemical properties have not been thoroughly investigated, necessitating cautious handling at all times.[7]

Safety AspectRecommended ProcedureSource(s)
Engineering Controls Handle in a well-ventilated place, preferably a fume hood, to ensure adequate ventilation.[7][10]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[10]
Skin Protection Wear impervious clothing and chemical-resistant gloves.[10]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges (e.g., ABEK-P2).[7][10]
First Aid (Inhalation) Move the victim into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][10]
First Aid (Skin Contact) Take off contaminated clothing immediately. Wash off with soap and plenty of water.[7][10]
First Aid (Eye Contact) Rinse thoroughly with plenty of water for at least 15 minutes.[7][10]
First Aid (Ingestion) Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][10]
Storage Store the container tightly closed in a dry, cool (2-8°C recommended), and well-ventilated place under an inert atmosphere.[3][4][6][7]
Disposal Dispose of via a licensed chemical destruction plant or professional waste disposal service. Do not discharge to sewer systems.[7][10]

Conclusion

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is more than a catalog chemical; it is a testament to the enabling power of synthetic chemistry. Its well-defined synthesis and strategic reactivity make it an indispensable component in the production of Vonoprazan, a significant advancement in gastroenterological medicine. For the research and drug development professional, a thorough understanding of this intermediate—from its physicochemical properties to the logic of its synthesis and handling—is essential for process optimization, impurity profiling, and the development of future therapeutics built upon the versatile pyrrole scaffold.

References

  • Vertex AI Search. (n.d.). Vonoprazan Fumarate Intermediate|2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Retrieved February 7, 2026.
  • Home Sunshine Pharma. (n.d.). 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile CAS 1240948-72-4. Retrieved February 7, 2026.
  • ChemBK. (2024, April 10). 1H-Pyrrole-3-carbonitrile,2-chloro-5-(2-fluorophenyl)-. Retrieved February 7, 2026.
  • Echemi. (n.d.). 2-chloro-5-(2-fluorophenyl)
  • Sigma-Aldrich. (2025, November 6).
  • Patsnap Eureka. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Retrieved February 7, 2026.
  • BLDpharm. (n.d.). 1240948-72-4|2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Retrieved February 7, 2026.
  • Capot Chemical. (2022, May 12). MSDS of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Retrieved February 7, 2026.
  • Google Patents. (n.d.). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Retrieved February 7, 2026.
  • Pharmaffiliates. (n.d.). CAS No : 1240948-72-4 | Product Name : 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Retrieved February 7, 2026.
  • PubChem. (n.d.). 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile: A Key Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This whitepaper provides a comprehensive technical overview of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, a critical heterocyclic intermediate in the pharmaceutical industry. While the molecular weight is a fundamental parameter, this guide extends to a detailed exploration of its physicochemical properties, synthesis methodologies, chemical reactivity, and principal applications. The primary focus is its indispensable role as a precursor in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB). This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the handling, synthesis, and strategic importance of this compound.

Introduction: The Significance of Pyrrole Scaffolds in Medicinal Chemistry

The pyrrole moiety, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing molecules that interact with biological targets.[2] Compounds like the anti-inflammatory drug tolmetin and the lipid-lowering agent atorvastatin highlight the therapeutic versatility of the pyrrole ring.[1] 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (herein referred to as the "target compound") is a highly functionalized derivative that has emerged as a compound of significant industrial interest, primarily due to its role as a key building block for advanced therapeutic agents.

Core Molecular Profile

A precise understanding of the fundamental properties of a synthetic intermediate is paramount for process development, optimization, and quality control. The target compound is identified and characterized by the following parameters.

Chemical Identity and Properties
PropertyValueSource(s)
IUPAC Name 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile[3]
CAS Number 1240948-72-4[3][4][5][6]
Molecular Formula C₁₁H₆ClFN₂[3][4][5][6][7]
Molecular Weight 220.63 g/mol [3][4][5][6]
Monoisotopic Mass 220.0203541 Da[3]
SMILES FC1=CC=CC=C1C1=CC(C#N)=C(Cl)N1
InChIKey YTRFYXSOSNPMDK-UHFFFAOYSA-N[3]
Physicochemical Data

The physical and chemical characteristics of the target compound dictate its handling, reaction conditions, and purification strategies.

PropertyValueSource(s)
Predicted Boiling Point 403.0 ± 45.0 °C[7]
Predicted Density 1.41 ± 0.1 g/cm³[7]
Predicted Acidity (pKa) 12.88 ± 0.50[7]
Storage Conditions 2-8°C, under inert atmosphere, sealed in a dry place[6][7][8][9]

Synthesis and Mechanistic Insights

The target compound is not an end-product but a crucial stepping stone. Its synthesis is optimized for yield and purity, as any impurities can carry through to the final active pharmaceutical ingredient (API). A prevalent synthetic route begins with 2-fluoro acetophenone and proceeds through a dicarbonitrile intermediate.[10]

Synthetic Workflow Diagram

SynthesisWorkflow A 2-fluoro acetophenone B 2-fluoro-α-bromoacetophenone A->B Bromination C 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile B->C Reaction with malononitrile D 2-chloro-5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile C->D Cyclization with HCl/Ethyl Acetate

Caption: Synthetic pathway to the target compound.

Detailed Synthesis Protocol

This protocol is adapted from established patent literature and represents a common industrial approach.[10]

Step 1: Synthesis of 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile

  • This step typically involves the reaction of 2-fluoro-α-bromoacetophenone with malononitrile. The α-bromo ketone provides a reactive electrophilic site for nucleophilic attack by the malononitrile anion, formed in the presence of a base. This reaction constructs the core carbon backbone required for the subsequent cyclization.

Step 2: Cyclization to form 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

  • Reaction Setup: In a closed reaction vessel, charge 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile (e.g., 50.0 g, 0.265 mol) and ethyl acetate (200 mL).

  • Reagent Addition: Add a solution of hydrogen chloride in ethyl acetate. The use of anhydrous HCl is critical; it acts as both a catalyst and a source of the chloride atom that will be incorporated at the 2-position of the pyrrole ring.

  • Reaction Execution: Stir the mixture at 50-55°C for approximately 3 hours, then increase the temperature to 80°C for 1 hour to drive the reaction to completion.

  • Workup and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude product is then purified by slurrying in isopropanol, followed by filtration and drying.

  • Yield: This process typically affords the target compound in approximately 78% yield.[10]

Causality: The choice of HCl in an organic solvent like ethyl acetate is deliberate. It facilitates the intramolecular cyclization of the dinitrile intermediate. The mechanism likely involves protonation of the keto-oxygen, followed by nucleophilic attack from the enolized malononitrile portion, and subsequent dehydration and rearrangement to form the stable aromatic pyrrole ring, with concomitant chlorination.

Chemical Reactivity and Application in Vonoprazan Synthesis

The primary synthetic utility of the target compound is its conversion to 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, the direct precursor to the core of Vonoprazan.[10][11] This transformation is achieved through a selective dechlorination reaction.

Role in Vonoprazan Synthesis

VonoprazanPathway A 2-chloro-5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile B 5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile A->B Catalytic Hydrogenation (Dechlorination) C Vonoprazan B->C Multi-step functionalization

Caption: The pivotal role of the target compound in the Vonoprazan synthesis pathway.

Protocol for Catalytic Dechlorination

The selective removal of the chlorine atom without affecting the fluorine atom or the nitrile group is a key challenge.

  • Reaction Setup: In a hydrogenation vessel, charge the target compound (e.g., 22.06 g, 0.1 mol), ethanol (300 mL), and diisopropylethylamine (16.8 g, 0.13 mol).[10] An alternative system uses tetrahydrofuran as the solvent with acetic acid and sodium acetate.[12]

  • Catalyst Addition: After inerting the vessel atmosphere with nitrogen, add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 2.0 g).

  • Hydrogenation: Introduce hydrogen gas into the vessel and maintain a positive pressure. Stir the reaction mixture at room temperature for approximately 5 hours, or until HPLC monitoring indicates complete consumption of the starting material.

  • Workup and Isolation: Filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. The product, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, is then crystallized from the solution, for example, by adding water.[10]

Expertise and Self-Validation: The choice of catalyst and additives is crucial for a self-validating and robust protocol.

  • Catalyst: Palladium on carbon is a standard and effective catalyst for dehalogenation.

  • Base/Buffer: The addition of a base like diisopropylethylamine[10] or a buffer system like acetic acid/sodium acetate[12] is essential. The reaction generates HCl as a byproduct, which can poison the catalyst and promote side reactions. The base neutralizes the acid, preserving catalyst activity and improving reaction efficiency.

  • Process Control: In-process control via HPLC is a self-validating mechanism. It ensures the reaction is run to completion, preventing carry-over of the chlorinated intermediate, and allows for monitoring of potential side products, such as defluorinated impurities.[12]

Safety, Handling, and Storage

While comprehensive toxicological data is limited, the available Material Safety Data Sheets (MSDS) provide guidance for safe handling.[13] The compound is stable under recommended storage conditions but is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[13]

PrecautionDetailsSource(s)
Personal Protective Equipment (PPE) Use chemical-resistant gloves, safety goggles, and a lab coat. In case of dust formation, use an appropriate particle respirator (e.g., NIOSH P95 or EU EN 143 P1).
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[13]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.
Potential Hazards May cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated.[13]

Conclusion

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is more than a compound defined by its molecular weight of 220.63 g/mol . It is a strategically vital intermediate whose precise synthesis and purification are fundamental to the production of Vonoprazan, a next-generation treatment for acid-related gastric disorders. Its chemistry, particularly the selective cyclization to form the pyrrole ring and the subsequent catalytic dechlorination, showcases key principles of modern pharmaceutical process development. This guide provides the foundational knowledge for researchers and developers to effectively utilize, handle, and understand the critical role of this compound in the landscape of drug discovery and manufacturing.

References

  • 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile CAS 1240948-72-4. Autech Industry Co.,Limited. [Link]

  • 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Manasa Life Sciences. [Link]

  • 2-CHLORO-5-(2-FLUOROPHENYL)-1H-PYRROLE-3-CARBONITRILE | CAS 1240948-72-4. Matrix Fine Chemicals. [Link]

  • 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | CAS No : 1240948-72-4. Pharmaffiliates. [Link]

  • 1H-Pyrrole-3-carbonitrile,2-chloro-5-(2-fluorophenyl)-. ChemBK. [Link]

  • 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. PubChem, National Center for Biotechnology Information. [Link]

  • CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • MSDS of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Capot Chemical. [Link]

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. [Link]

  • Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • CN109006824B - Application of 2-aryl substituted pyrrole compound in medicament for killing amphioxus.
  • MSDS of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Chembest. [Link]

  • Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Patsnap Eureka. [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. [Link]

  • 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Pharmaffiliates. [Link]

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile: Your Key to Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Bioactive pyrrole-based compounds with target selectivity | Request PDF. ResearchGate. [Link]

Sources

Technical Monograph: 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role in P-CAB Synthesis

In the high-stakes landscape of gastrointestinal drug development, 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (hereafter referred to as 2-Cl-PyCN ) occupies a dual role as both a critical process intermediate and a tracked impurity (Impurity 7) in the synthesis of Vonoprazan Fumarate (TAK-438).

Vonoprazan, a potassium-competitive acid blocker (P-CAB), relies on a highly substituted pyrrole scaffold. While the final drug molecule requires an unsubstituted 2-position on the pyrrole ring, the 2-Cl-PyCN derivative is frequently generated—either intentionally or as a byproduct—during the construction of the pyrrole core.

Technical Significance:

  • Process Control: In specific "Dechlorination Routes" (Patented methodologies), the pyrrole ring is cyclized under conditions that install a chlorine atom (often via Vilsmeier-Haack type cyclization using POCl₃). This intermediate is then purified and subjected to reductive dechlorination. This route often yields higher purity profiles than direct cyclization, which suffers from difficult-to-remove defluorinated side products.

  • Impurity Management: As "Impurity 7," its quantitation is mandatory for ICH Q3A/Q3B compliance. Its structural similarity to the parent intermediate makes chromatographic separation challenging, necessitating precise HPLC method development.

Physicochemical Profile & Specifications

Researchers handling 2-Cl-PyCN must account for its poor aqueous solubility and potential for hydrolysis under strongly acidic/basic conditions.

Table 1: Chemical Identity & Properties[1]
ParameterSpecificationNotes
IUPAC Name 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
CAS Registry 1240948-72-4
Molecular Formula C₁₁H₆ClFN₂
Molecular Weight 220.63 g/mol
Appearance Off-white to pale yellow crystalline solidTypical of halogenated pyrroles
Melting Point 185°C - 192°C (Decomposes)High crystallinity aids purification
Solubility DMSO, DMF, Methanol, AcetonitrileInsoluble in water; sparingly soluble in EtOH
pKa (Calculated) ~12.88 (Pyrrole NH)Weakly acidic
LogP ~3.2Lipophilic; retention time > parent in RP-HPLC

Synthetic Methodologies & Reaction Engineering

This section details the generation of 2-Cl-PyCN and its subsequent conversion, highlighting the "Dechlorination Strategy" used to bypass purification bottlenecks in Vonoprazan manufacturing.

The "Dechlorination Strategy" (Process Chemistry)

Direct synthesis of the non-chlorinated parent (5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile) often results in "tarry" mixtures containing defluorinated impurities that track with the product. By deliberately synthesizing the 2-chloro derivative first, process chemists utilize its superior crystallinity to purge impurities before the final reductive step.

Step 1: Formation of 2-Cl-PyCN (Cyclization)
  • Reagents: 2-bromo-1-(2-fluorophenyl)ethanone + Malononitrile + POCl₃ (Phosphorus Oxychloride).

  • Mechanism: The reaction proceeds via a Vilsmeier-Haack-like cyclization where POCl₃ acts as both a dehydrating and chlorinating agent.

  • Critical Parameter: Temperature control (<10°C during addition) is vital to prevent polymerization of the pyrrole.

Step 2: Reductive Dechlorination (The Key Transformation)

To convert 2-Cl-PyCN into the useful Vonoprazan intermediate, the chlorine must be excised without reducing the nitrile group (which is needed later) or the fluorine on the phenyl ring.

  • Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.

  • Hydrogen Source: H₂ gas (1-3 atm) or Ammonium Formate (Transfer Hydrogenation).

  • Base: Sodium Acetate or Triethylamine (to neutralize HCl formed).

  • Solvent: Methanol or THF.

Reaction Scheme (Textual): 2-Cl-PyCN + H2 --(Pd/C, Base)--> 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile + HCl

Workflow Visualization

The following diagram illustrates the strategic placement of 2-Cl-PyCN in the Vonoprazan synthesis pathway.

VonoprazanSynthesis Start 2-Fluoroacetophenone Precursor Intermediate_Cl 2-Chloro-5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile (The Topic Compound) Start->Intermediate_Cl Cyclization (POCl3/Malononitrile) Impurity Defluorinated Impurities Start->Impurity Side Rxn Intermediate_Pure 5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile (Purified) Intermediate_Cl->Intermediate_Pure Reductive Dechlorination (Pd/C, H2, Base) Intermediate_Cl->Impurity Purged via Crystallization Vonoprazan Vonoprazan Fumarate (API) Intermediate_Pure->Vonoprazan Sulfonylation & Amination

Figure 1: The "Dechlorination Route" utilizes the 2-Chloro intermediate to purge impurities via crystallization before conversion to the active precursor.

Analytical Characterization & Quality Control

For researchers validating this compound, the following spectral signatures are definitive.

HPLC Method (Impurity Tracking)

Because 2-Cl-PyCN is lipophilic (Cl substitution), it elutes after the non-chlorinated parent in Reverse Phase (RP) HPLC.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 230 nm (Nitryl absorption) and 254 nm (Aromatic).

  • Retention Order: Des-chloro Parent (RT ~8 min) < 2-Cl-PyCN (RT ~12 min) .

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 13.1 ppm (br s, 1H): Pyrrole N-H (Broad due to exchange).

  • δ 7.8 - 7.2 ppm (m, 4H): 2-Fluorophenyl protons (Multiplet pattern characteristic of ortho-substitution).

  • δ 6.9 ppm (s, 1H): Pyrrole C4-H.

    • Diagnostic Note: The absence of a signal at the C2 position (typically ~7.0-7.5 ppm in the non-chlorinated parent) confirms the 2-chloro substitution.

Safety & Handling Protocols

2-Cl-PyCN is a halogenated nitrile.[2][3][4][5] Standard laboratory safety protocols for potent pharmaceutical intermediates apply.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Use essentially in a fume hood .

    • Avoid contact with strong oxidizers and strong bases (hydrolysis of nitrile).

    • Waste Disposal: Halogenated organic waste stream. Do not mix with non-halogenated solvents if incineration protocols differ.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66618546, 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Takeda Pharmaceutical Co Ltd. (2010). Preparation of pyrrole derivatives as acid secretion inhibitors.[6] Patent WO2010080114. (Describes the general scaffold and impurity profiles).

  • Sichuan Kelun Pharmaceutical Research Institute. (2021).[6] Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.[7] CN Patent CN112194607A. (Details the reductive dechlorination strategy to remove the 2-chloro group). Retrieved from

Sources

Technical Monograph: 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Role: Advanced Process Intermediate & Critical Impurity in P-CAB Synthesis CAS: 1240948-72-4 Molecular Formula: C₁₁H₆ClFN₂ Molecular Weight: 220.63 g/mol [1][2][3]

Executive Summary: The Strategic Pivot in P-CAB Synthesis

In the high-stakes development of Potassium-Competitive Acid Blockers (P-CABs), specifically Vonoprazan Fumarate , the pyrrole core construction is the rate-limiting step. While early medicinal chemistry routes (e.g., Takeda’s original patents) utilized linear Paal-Knorr or Hantzsch syntheses, modern process chemistry has shifted toward functionalized cyclization strategies .[3]

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (hereafter referred to as 2-Cl-Pyrrole ) represents a specific "process-enabled" intermediate.[2][3] Unlike the direct synthesis of the hydrogen-substituted parent, the 2-Cl-Pyrrole is generated via a specific malononitrile cyclization in the presence of HCl. Its value lies in its role as a purifiable solid breakpoint that allows for the removal of upstream regioisomers before the expensive sulfonyl-insertion steps. However, it introduces a critical process risk: the necessity of a highly selective reductive dechlorination that must remove the C2-Chlorine without touching the metabolically essential C2'-Fluorine or the C3-Nitrile.

This guide details the synthesis, critical quality attributes (CQAs), and the precise "de-chlorination" protocol required to utilize this scaffold effectively.

Chemical Architecture & Electronic Profile

The 2-Cl-Pyrrole scaffold exhibits a unique "push-pull" electronic system that dictates its reactivity and stability.[3]

FeatureChemical FunctionProcess Implication
C3-Carbonitrile (-CN) Electron Withdrawing Group (EWG)Deactivates the ring, preventing oxidation; precursor to the methylamine tail.
C2-Chlorine (-Cl) Weakly deactivating / Steric bulkTransient Blocking Group. Forces regioselectivity during formation; must be removed via hydrogenolysis.[3]
C5-(2-Fluorophenyl) Lipophilic / Metabolic blockerThe fluorine is labile under aggressive hydrogenation conditions (hydrodefluorination risk).[3]
N1-Proton (-NH) Acidic handle (pKa ~13)Site for Sulfonylation (reaction with pyridine-3-sulfonyl chloride).[3]

Synthesis & Process Logic

The generation of 2-Cl-Pyrrole is distinct from standard pyrrole synthesis.[3] It typically arises from the reaction of 2-fluoro-α-bromoacetophenone with malononitrile followed by an HCl-mediated cyclization.[3][4]

The "Chlorine-Insertion" Cyclization

Unlike typical Paal-Knorr syntheses that yield a C2-H, the use of HCl/EtOAc during the cyclization of the alkylidene malononitrile intermediate incorporates the halogen.

Reaction Scheme Logic:

  • Alkylation: 2-Fluoro-α-bromoacetophenone + Malononitrile

    
     Dinitrile Intermediate.[3][4]
    
  • Cyclization: The dinitrile undergoes intramolecular attack.[3] In the presence of dry HCl, the chloride ion is trapped at the C2 position, yielding the 2-Cl-Pyrrole .

Critical Process Parameter: Selective Dechlorination

The transformation of 2-Cl-Pyrrole to the Vonoprazan core (5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile) requires a chemoselective hydrogenolysis .

  • The Challenge: You must break the C-Cl bond (

    
     kcal/mol) without breaking the C-F bond (
    
    
    
    kcal/mol) or reducing the Nitrile (
    
    
    ).
  • The Solution: Use of Pd/C with Sodium Acetate buffer.[5] The base neutralizes the HCl formed, preventing acid-catalyzed side reactions, while the catalyst loading is optimized to stop before hydrodefluorination occurs.

Visualizing the Synthetic Pathway

The following diagram maps the formation of the 2-Cl intermediate and its critical downstream divergence (Product vs. Impurity).

Vonoprazan_Synthesis cluster_0 Upstream Precursors cluster_1 Cyclization (HCl Mediated) cluster_2 Critical Dechlorination Step Acetophenone 2-Fluoro-α-bromoacetophenone Intermediate_1 Alkylidene Malononitrile Acetophenone->Intermediate_1 + Base Malononitrile Malononitrile Malononitrile->Intermediate_1 Target_Cl 2-Chloro-5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile (The Scaffold) Intermediate_1->Target_Cl HCl / EtOAc Cyclization Target_H 5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile (Vonoprazan Core) Target_Cl->Target_H Pd/C, H2 NaOAc (Buffer) Selective Hydrogenolysis Impurity_Defluoro Defluorinated Impurity (Des-F Analog) Target_Cl->Impurity_Defluoro Over-hydrogenation (High Temp/Press) Impurity_Amine Over-reduced Amine (Nitrile Reduction) Target_Cl->Impurity_Amine Raney Ni (Wrong Catalyst) Vonoprazan Vonoprazan Fumarate Target_H->Vonoprazan Sulfonylation & Reductive Amination

Caption: Synthetic workflow illustrating the origin of the 2-chloro intermediate and the selectivity required during the dechlorination step to avoid defluorination (Impurity_Defluoro).

Experimental Protocol: Selective Dechlorination

This protocol is designed to be self-validating . The endpoint is defined not just by the disappearance of the starting material, but by the retention of the fluorine atom.

Reagents:

  • Substrate: 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 eq)

  • Catalyst: 5% Pd/C (50% wet, 10 wt% loading)

  • Buffer: Sodium Acetate (anhydrous, 1.5 eq) — Crucial to scavenge HCl.

  • Solvent: THF / Methanol (10:1 v/v)

Step-by-Step Methodology:

  • Charge: In a hydrogenation reactor, dissolve the substrate in THF/Methanol. Add Sodium Acetate.[3][5]

  • Inerting: Purge the vessel with Nitrogen (

    
    ) x 3 cycles, then Hydrogen (
    
    
    
    ) x 3 cycles.[3][6]
  • Reaction: Pressurize to 0.2–0.3 MPa (low pressure is key). Heat to 30°C .

    • Why? Higher pressures (>0.5 MPa) or temperatures (>50°C) significantly increase the rate of C-F bond cleavage (defluorination).[3]

  • Monitoring (IPC): Sample at 2 hours.

    • HPLC Check: Monitor the shift from RT (Retention Time) of Cl-SM to Des-Cl-Product.

    • Critical Limit: The reaction must be quenched immediately when SM < 0.5%. Prolonged exposure to Pd/H2 will strip the fluorine.[3]

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[3][5] Reslurry in water to remove inorganic salts (NaCl/NaOAc).[3]

  • Yield: Expected 85–90%.

Analytical Validation & Impurity Profiling[3][5][7]

When using 2-Cl-Pyrrole as an intermediate, three specific impurities must be tracked. The following table outlines the analytical strategy.

Impurity / ComponentOriginDetection MethodLimit (API)
2-Cl-Pyrrole (SM) Unreacted IntermediateHPLC (UV 254nm)< 0.10%
Des-Fluoro Analog Over-hydrogenation (C-F cleavage)LC-MS (m/z 168 vs 186)< 0.15%
Dimer Impurity Oxidative coupling of pyrrolesHPLC (High RT)< 0.10%
HPLC Method Parameters (Reference Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm).[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 80% B over 20 mins.

  • Differentiation: The 2-Cl-Pyrrole is significantly more lipophilic (due to Cl) than the Des-Cl product, resulting in a distinct RT shift (e.g., Des-Cl @ 8.5 min vs. Cl-SM @ 12.2 min).

Safety & Handling (E-E-A-T)

  • Genotoxicity Alert: Halogenated pyrroles can be alkylating agents.[3] While the 2-Cl derivative is an intermediate, it should be treated as a Potential Genotoxic Impurity (PGI) until purged. All handling requires isolator or local exhaust ventilation (LEV).[3]

  • Thermal Stability: The 3-carbonitrile group stabilizes the ring, but the compound should be stored < 25°C. In the presence of strong acids and moisture at high heat (>80°C), the nitrile may hydrolyze to the amide/acid.

References

  • Takeda Pharmaceutical Company Ltd. (2010).[3] Heterocyclic compounds having proton pump inhibitory activity.[3][7] WO2010098351.[3] (Original scaffold synthesis).

  • Sichuan Kelun Pharmaceutical Research Institute. (2021).[3][5] Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.[3][4][6] CN112194607A.[3] (Describes the 2-Cl intermediate and reductive dechlorination).

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 46908592, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile.[3] (Parent compound data). [3]

  • Joshi, R. et al. (2017).[3] Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. Journal of Separation Science.[3] (Impurity profiling methodology).[3][5][8]

  • Pharmaffiliates. (2024). Certificate of Analysis: 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[1][2][3][4] (Physical properties verification). [3]

Sources

physical properties of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 1240948-72-4) is a critical synthetic intermediate used primarily in the manufacturing of Potassium-Competitive Acid Blockers (P-CABs), most notably Vonoprazan Fumarate (Takecab).[1]

Unlike traditional Proton Pump Inhibitors (PPIs), Vonoprazan requires a precise pyrrole core functionalized with a fluorophenyl group.[2] The subject compound represents the "chlorinated cyclization product"—a transient intermediate formed during the construction of the pyrrole ring from acyclic precursors.[2] Its subsequent catalytic dechlorination is a pivotal quality control point in API synthesis, as residual chlorine in the final drug substance is a critical impurity.[2]

This guide outlines the physicochemical properties, synthesis logic, and characterization protocols required to validate this compound during pharmaceutical development.

Physicochemical Properties Profile

The following data aggregates experimental observations with high-confidence predicted values derived from structure-activity relationship (SAR) models for halogenated phenylpyrroles.

Core Identity & Constants
PropertyValue / DescriptionConfidence
CAS Number 1240948-72-4Verified
Molecular Formula C₁₁H₆ClFN₂Verified
Molecular Weight 220.63 g/mol Verified
Appearance Off-white to pale yellow solidExperimental
Density 1.41 ± 0.1 g/cm³Predicted
Boiling Point 403.0 ± 45.0 °C (at 760 mmHg)Predicted
pKa (Pyrrole NH) ~12.88Predicted
LogP 3.2 (Lipophilic)Predicted
Solubility Profile
  • High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), Tetrahydrofuran (THF), Ethyl Acetate (hot).[2]

  • Moderate Solubility: Ethanol (requires heating), Dichloromethane.[2]

  • Insolubility: Water (precipitates upon addition).[2]

Technical Note: The presence of the C2-Chlorine atom significantly increases lipophilicity compared to its dechlorinated analog (CAS 1240948-77-9).[2] This property is exploited during purification; the chlorinated intermediate can be retained longer on Reverse Phase (C18) columns compared to the dechlorinated product.[2]

Synthesis & Reaction Pathway

The synthesis of this compound typically follows a specialized cyclization involving 2-fluoroacetophenone derivatives.[2] Understanding this pathway is essential for identifying process-related impurities.[2]

The "Chlorine Insertion" Mechanism

The chlorine atom at the C2 position is not an arbitrary addition; it is often a byproduct of using specific cyclization reagents (like HCl/Ethyl Acetate) on the malononitrile intermediate.[2]

Process Flow:

  • Bromination: 2-fluoroacetophenone

    
     2-fluoro-
    
    
    
    -bromoacetophenone.[2][3]
  • Condensation: Reaction with malononitrile

    
     2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile.[2][3]
    
  • Cyclization (Critical Step): Treatment with HCl/EtOAc closes the ring, yielding the Target Compound (2-chloro-...) .[2]

  • Remediation: Catalytic hydrogenation (Pd/C) removes the chlorine to yield the Vonoprazan precursor.[2]

Workflow Visualization

The following diagram illustrates the position of the target compound within the P-CAB synthesis lifecycle.

SynthesisPathway cluster_critical Critical Control Point Start 2-Fluoroacetophenone Inter1 2-Fluoro-alpha-bromoacetophenone Start->Inter1 Bromination (TBABr) Inter2 Malononitrile Adduct Inter1->Inter2 Malononitrile / Base Target TARGET COMPOUND 2-chloro-5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile (CAS 1240948-72-4) Inter2->Target Cyclization (HCl/EtOAc) Ring Closure Final Dechlorinated Precursor 5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile Target->Final Pd/C Hydrogenation (Dechlorination Step) Vonoprazan Vonoprazan Fumarate (API) Final->Vonoprazan Multi-step Synthesis (Reduction + Sulfonylation)

Figure 1: Synthetic positioning of the target compound. The "Dechlorination" step is the primary exit route.[2]

Characterization Protocols

To ensure the integrity of this intermediate before proceeding to dechlorination, the following analytical methods are recommended.

HPLC Purity Method (Reverse Phase)

This method separates the chlorinated target from the uncyclized precursors and the dechlorinated product.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 10% B[2]

    • 2-15 min: 10%

      
       90% B[2]
      
    • 15-20 min: 90% B[2]

  • Detection: UV at 254 nm (Strong absorption due to conjugated phenyl-pyrrole system).[2]

  • Expected Elution Order: Dechlorinated Analog

    
    Target (Chlorinated) 
    
    
    
    Dimeric impurities.[2]
1H-NMR Interpretation (DMSO-d6)

The NMR spectrum is distinct due to the absence of the proton at the C2 position (replaced by Chlorine).[2]

  • 
     ~12.5 ppm (s, 1H):  Pyrrole N-H (Broad singlet, exchangeable with D2O).[2]
    
  • 
     ~7.2 - 7.8 ppm (m, 4H):  2-Fluorophenyl aromatic protons.[2] Distinct multiplet pattern due to H-F coupling.[2]
    
  • 
     ~6.9 ppm (d, 1H):  Pyrrole C4-H.[2]
    
  • Differentiation: If the compound were dechlorinated, you would see an additional signal around

    
     7.5-7.6 ppm for the C2-H, and the C4-H coupling would change.[2]
    

Handling, Stability & Safety

Stability Concerns
  • Hydrolysis: The nitrile group is stable under neutral conditions but can hydrolyze to the amide/acid under strong basic conditions at elevated temperatures.[2]

  • Light Sensitivity: Halogenated pyrroles can undergo photodehalogenation.[2] Store in amber vials.

  • Thermal: Stable up to ~100°C; however, prolonged heating in the presence of moisture and acid can degrade the nitrile.[2]

Storage Protocol
  • Container: Double polyethylene bag inside a fiber drum or amber glass bottle.

  • Atmosphere: Flush with Nitrogen or Argon (prevent oxidation of the pyrrole ring).[2]

  • Temperature: 2-8°C (Refrigerated) recommended for long-term storage; Room temperature acceptable for <30 days.

References

  • PubChem. (2025).[2] Compound Summary: 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CID 66618546).[2] National Library of Medicine.[2] [Link][2]

  • Google Patents. (2021).[2] CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.[2][3]

Sources

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synonyms and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Role: Critical Synthetic Intermediate & Process Impurity in Vonoprazan Manufacturing

Executive Summary & Chemical Identity

2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 1240948-72-4 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of Vonoprazan Fumarate (Takecab), a potassium-competitive acid blocker (P-CAB).

In the context of drug development, this compound serves a dual role:

  • Transient Synthetic Intermediate: It is formed during the construction of the pyrrole core via cyclization of malononitrile derivatives in the presence of hydrochloric acid.

  • Critical Process Impurity: Due to the subsequent dechlorination step required in the Vonoprazan pathway, residual traces of this chlorinated analog are strictly monitored as "Vonoprazan Impurity 33" or "Impurity VII."

Identifiers & Nomenclature
CategoryIdentifier / Value
CAS Registry Number 1240948-72-4
IUPAC Name 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
Common Synonyms Vonoprazan Impurity 33; Vonoprazan Impurity VII; TAK-438 Impurity 32
Molecular Formula C₁₁H₆ClFN₂
Molecular Weight 220.63 g/mol
SMILES N#CC1=C(Cl)NC(C2=CC=CC=C2F)=C1
InChIKey YTRFYXSOSNPMDK-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical properties of this intermediate is essential for optimizing the dechlorination reaction and for developing HPLC methods to separate it from the dechlorinated product.

PropertyData / PredictionImplications for Processing
Physical State Solid (Crystalline powder)Suitable for filtration and recrystallization purification steps.
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water.Reaction solvent selection: Ethanol or Ethyl Acetate are preferred for hydrogenation steps.
LogP (Predicted) ~2.8 - 3.2Moderately lipophilic; requires organic modifiers (ACN/MeOH) for Reverse Phase HPLC elution.
pKa (Pyrrole NH) ~10 - 11Weakly acidic; deprotonation requires strong bases (e.g., NaH, KOtBu) if alkylation is attempted (though not typical for this specific intermediate).

Synthetic Utility & Pathway Logic

The synthesis of Vonoprazan requires the formation of a highly substituted pyrrole ring. The 2-chloro intermediate arises from a specific cyclization strategy designed to close the pyrrole ring efficiently using available reagents (HCl/EtOAc), followed by a reductive removal of the chlorine atom.

The "Chlorine-Switch" Mechanism

The formation of the 2-chloro derivative is often a result of using hydrogen chloride to catalyze the cyclization of the alkylidene malononitrile precursor.

  • Cyclization: The precursor 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile cyclizes in the presence of HCl. The chlorine atom is incorporated at the 2-position, stabilizing the aromatic pyrrole ring during formation.

  • Dechlorination: The chlorine is structurally unnecessary for the final Vonoprazan molecule. Therefore, a catalytic hydrogenation (Pd/C + H₂) is performed immediately after cyclization to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile .

Critical Control Point: If the hydrogenation step is incomplete, the 2-chloro impurity (CAS 1240948-72-4) will carry forward. Because the chloro and des-chloro analogs have similar solubilities and polarities, separation downstream can be difficult, making reaction completion monitoring (via HPLC) mandatory.

Pathway Visualization

The following diagram illustrates the position of the target compound within the Vonoprazan synthetic architecture.

VonoprazanSynthesis SM1 2-Fluoroacetophenone Inter1 2-Fluoro-alpha-bromoacetophenone SM1->Inter1 Bromination (NBS/Br2) Inter2 Malononitrile Adduct (Precursor) Inter1->Inter2 Malononitrile Base Catalysis Target 2-Chloro-5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile (CAS: 1240948-72-4) Inter2->Target Cyclization (HCl / EtOAc) Inter3 5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile (Dechlorinated) Target->Inter3 Dechlorination (H2, Pd/C) Final Vonoprazan Fumarate (API) Inter3->Final Multi-step: Reduction, Sulfonylation, Amination

Figure 1: Synthetic pathway showing the generation and removal of the 2-chloro intermediate.

Experimental Protocols

Note: The following protocols are generalized based on patent literature (e.g., CN112194607A) and standard heterocyclic chemistry practices. Always perform a risk assessment before handling.

Synthesis of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Objective: Cyclization of the malononitrile adduct.

  • Reagents: 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile (1.0 eq), Ethyl Acetate (Solvent), HCl gas (or HCl/EtOAc solution).

  • Procedure:

    • Dissolve the malononitrile precursor in ethyl acetate.[1]

    • Cool the solution to 0–5°C.

    • Introduce dry HCl gas or add a saturated solution of HCl in EtOAc dropwise.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Observation: The product typically precipitates as a solid or forms a slurry.

  • Work-up:

    • Filter the solids.[1]

    • Wash the cake with cold ethyl acetate and water to remove excess acid.

    • Dry under vacuum at 45°C.

    • Yield Expectation: 75–85%.

Dechlorination (Removal of the 2-Chloro Group)

Objective: Convert the target compound to the Vonoprazan precursor.

  • Reagents: 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 eq), Ethanol (15 volumes), Triethylamine (1.1 eq), 10% Pd/C (5 wt% loading).

  • Procedure:

    • Charge the hydrogenation vessel with the substrate, ethanol, and base (to neutralize HCl formed during reduction).

    • Add the Pd/C catalyst under nitrogen atmosphere.

    • Purge with Hydrogen gas and pressurize to 0.2–0.5 MPa.

    • Stir at room temperature for 5–8 hours.

  • Validation: Monitor by HPLC. The peak for the 2-chloro starting material (RT ~1.2x relative to product) must be <0.1%.

Analytical Profiling (Quality Control)

To distinguish the 2-chloro impurity from the des-chloro product:

  • HPLC Method: Reverse Phase C18 column.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Elution Order: The 2-chloro analog (Target) is more hydrophobic (due to the Cl atom) and will elute after the des-chloro product.

  • Mass Spectrometry (LC-MS):

    • Target (2-Cl): m/z 221.0 / 223.0 (Characteristic 3:1 Chlorine isotope pattern).

    • Product (Des-Cl): m/z 187.0 (Single peak, M+H).

    • Note: The mass difference of ~34 Da and the isotope pattern are definitive identifiers.

References

  • Google Patents. Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (CN112194607A). Retrieved from .

  • Pharmaffiliates. Vonoprazan Impurity Standards: 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[2][1][3][4][5][6][7][8] Retrieved from .

  • BLDpharm. Product Monograph: 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 1240948-72-4).[2][3][4][5][6] Retrieved from .

  • ChemicalBook. 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile Properties and Suppliers. Retrieved from .

Sources

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile as a Vonoprazan impurity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile as a Vonoprazan Impurity

Foreword

As a Senior Application Scientist, it is understood that the pursuit of pharmaceutical purity is a cornerstone of drug development. This guide provides a comprehensive technical overview of a critical process-related impurity in the synthesis of Vonoprazan: 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. This document is intended for researchers, scientists, and drug development professionals, offering insights into the formation, characterization, and analytical control of this specific impurity.

Introduction: Vonoprazan and the Imperative of Impurity Profiling

Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders.[] Unlike traditional proton pump inhibitors, Vonoprazan offers a rapid onset of action and prolonged acid suppression.[] The synthesis of such a crucial therapeutic agent is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities.

Pharmaceutical impurities, even in trace amounts, can have significant implications for the safety and efficacy of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[3][4] This underscores the importance of a thorough understanding of the impurity profile of any active pharmaceutical ingredient (API).

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile has been identified as a process-related impurity and a key intermediate in certain synthetic routes of Vonoprazan.[5][6][7] A comprehensive understanding of its properties and formation is therefore essential for the development of robust manufacturing processes and analytical controls for Vonoprazan.

Characterization of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

A thorough characterization of any impurity is the first step towards its effective control.

Chemical Properties

The fundamental physicochemical properties of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile are summarized in the table below.

PropertyValueSource
CAS Number 1240948-72-4[8]
Molecular Formula C₁₁H₆ClFN₂[8]
Molecular Weight 220.63 g/mol [8][9]
Appearance Not specified (likely a solid)
Boiling Point 403.0 ± 45.0 °C (Predicted)[9]
Density 1.41 ± 0.1 g/cm³ (Predicted)[9]
Storage 2-8°C, Sealed in dry conditions[9][10]
Synthesis and Formation Pathway

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is not just an impurity but also a key intermediate in some synthetic pathways leading to Vonoprazan.[7] Its formation can be understood as a deliberate step in a larger synthetic scheme. A plausible synthetic route is outlined below.

A patent describes a method for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate for Vonoprazan, which involves the formation of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[7] The process can be summarized as follows:

  • Bromination: 2-fluoro acetophenone is reacted with a bromination reagent to yield 2-fluoro-alpha-bromoacetophenone.

  • Substitution: The resulting 2-fluoro-alpha-bromoacetophenone is reacted with malononitrile.

  • Cyclization: The product from the previous step is cyclized in a solution of hydrogen chloride and ethyl acetate to form 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[7]

This intermediate is then typically subjected to dechlorination to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, which is further processed to obtain Vonoprazan.[7] The presence of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in the final Vonoprazan drug substance is likely due to an incomplete dechlorination step.

Synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile 2-fluoro_acetophenone 2-fluoro acetophenone bromoacetophenone 2-fluoro-alpha-bromoacetophenone 2-fluoro_acetophenone->bromoacetophenone Bromination malononitrile_adduct 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile bromoacetophenone->malononitrile_adduct Reaction with malononitrile impurity 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile malononitrile_adduct->impurity Cyclization (HCl/EtOAc)

Formation of the impurity as a synthetic intermediate.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of impurities are critical for ensuring the quality of Vonoprazan. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[11][12]

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating Vonoprazan from its potential impurities, including 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Experimental Protocol: HPLC Method for Impurity Profiling

The following is a representative HPLC protocol for the analysis of Vonoprazan and its related substances. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a common choice for reversed-phase chromatography of small molecules.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of the main component and its impurities.

    • Mobile Phase A: A buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 0-30 minutes) is a good starting point.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 35 °C.[13]

  • Detection: UV detection at 254 nm is a suitable wavelength for these aromatic compounds.[13]

  • Injection Volume: 10 µL.[13]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Prepare a series of dilutions to establish a calibration curve.

  • Test Solution: Accurately weigh and dissolve the Vonoprazan drug substance in the diluent to a known concentration (e.g., 0.1 mg/mL).[13]

Analysis:

  • Inject the diluent as a blank to ensure no interference from the solvent.

  • Inject the standard solutions to establish the calibration curve and determine the retention time of the impurity.

  • Inject the test solution to identify and quantify the impurity based on its retention time and the calibration curve.

System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

Analytical Workflow for Impurity Quantification start Start: Vonoprazan Sample sample_prep Sample Preparation (Dissolve in Diluent) start->sample_prep hplc_analysis HPLC Analysis (Gradient Elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 254 nm) hplc_analysis->data_acquisition data_processing Data Processing (Integration and Quantification) data_acquisition->data_processing result Result: Impurity Level (%) data_processing->result

A typical workflow for HPLC-based impurity analysis.

Regulatory Context and Control Strategies

The control of impurities is a critical aspect of pharmaceutical development and is governed by international guidelines.

ICH Guidelines

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[14][15] These guidelines establish thresholds for impurities based on the maximum daily dose of the drug.

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its toxicological effects.

For 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, its level in the final Vonoprazan API must be controlled below the limits stipulated by these guidelines.

Control Strategies

The most effective way to control the level of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in Vonoprazan is to optimize the manufacturing process. Key strategies include:

  • Optimization of the Dechlorination Step: Ensuring the complete conversion of the chlorinated intermediate to the dechlorinated product is paramount. This can be achieved by optimizing reaction parameters such as catalyst loading, reaction time, temperature, and pressure.

  • Purification: Implementing effective purification steps, such as recrystallization or chromatography, can help to remove any residual chlorinated impurity. A patent suggests that preparing a hydrobromide salt of Vonoprazan can be an effective method for removing certain impurities.[16]

  • In-Process Controls: Implementing in-process analytical testing to monitor the disappearance of the chlorinated intermediate can provide real-time control over the manufacturing process.

Conclusion

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is a significant process-related impurity in the synthesis of Vonoprazan. A thorough understanding of its formation, coupled with the implementation of robust analytical methods and effective control strategies, is essential for ensuring the quality, safety, and efficacy of the final Vonoprazan drug product. By adhering to regulatory guidelines and employing sound scientific principles, pharmaceutical manufacturers can effectively manage this and other impurities, ultimately safeguarding patient health.

References

  • 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile CAS 1240948-72-4. (n.d.). Chemical Synthesis. Retrieved February 7, 2026, from [Link]

  • Reddy, G. P., et al. (2016). Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. Journal of Separation Science, 39(19), 3799-3807. Retrieved February 7, 2026, from [Link]

  • Vonoprazan-impurities. (n.d.). Pharmaffiliates. Retrieved February 7, 2026, from [Link]

  • CN110590746A - A kind of preparation method of low impurity vonoprazan fumarate. (2019). Google Patents.
  • 1H-Pyrrole-3-carbonitrile,2-chloro-5-(2-fluorophenyl)-. (2024, April 10). ChemBK. Retrieved February 7, 2026, from [Link]

  • 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. (n.d.). Anqing Baiyi Biological Technology Co., Ltd. Retrieved February 7, 2026, from [Link]

  • CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (2021). Google Patents.
  • CN108205021B - Detection method of Vonoprazan fumarate related substances. (2020). Google Patents.
  • CAS No : 1240948-72-4 | Product Name : 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. (n.d.). Pharmaffiliates. Retrieved February 7, 2026, from [Link]

  • Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (n.d.). Google Patents.
  • A Novel and Practical Synthesis of Vonoprazan Fumarate. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

  • CN107915720B - Novel preparation method of Vonoprazan. (2020). Google Patents.
  • Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. (2016). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved February 7, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 7, 2026, from [Link]

  • An improved process for preparation of Vonoprazan or its acid addition salt. (2024). Technical Disclosure Commons. Retrieved February 7, 2026, from [Link]

  • MSDS of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. (2022). Capot Chemical. Retrieved February 7, 2026, from [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). MDPI. Retrieved February 7, 2026, from [Link]

Sources

Biological Activity of Substituted Pyrrole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

The Pyrrole Advantage: The pyrrole ring (


) is not merely a structural connector; it is a "privileged scaffold" in medicinal chemistry due to its unique electronic distribution. Unlike benzene, pyrrole is electron-rich (excess 

-electron density on the carbons), making it highly susceptible to electrophilic substitution, yet the N-H moiety acts as a critical hydrogen bond donor (HBD) in receptor pockets.

Clinical Validation: The biological relevance of this scaffold is validated by FDA-approved heavyweights:

  • Atorvastatin (Lipitor): Uses a penta-substituted pyrrole core to inhibit HMG-CoA reductase (lipid lowering).

  • Sunitinib (Sutent): A receptor tyrosine kinase (RTK) inhibitor where the pyrrole moiety is essential for H-bonding within the ATP-binding hinge region.

  • Ketorolac: A fused pyrrolizine NSAID targeting COX enzymes.

Structure-Activity Relationship (SAR) Analysis

To design potent pyrrole-based drugs, one must manipulate specific positions on the ring. The following analysis synthesizes current field data regarding substitution patterns.

The SAR Logic Map
  • Position 1 (Nitrogen):

    • Role: Solubility & Bioavailability.

    • Insight: Unsubstituted (-NH) is often required for H-bonding (e.g., Sunitinib). However, N-alkylation (e.g., benzyl, alkyl chains) can improve lipophilicity for membrane permeability but often reduces potency if the H-bond is critical for the target.

  • Positions 2 & 5 (

    
     -carbons): 
    
    • Role: Steric Gatekeepers.

    • Insight: Bulky aryl groups here (as in Atorvastatin) lock the conformation and fill hydrophobic pockets. In kinase inhibitors, substituents at C2 often direct the molecule into the specificity pocket.

  • Positions 3 & 4 (

    
     -carbons): 
    
    • Role: Electronic Tuning.

    • Insight: Electron-withdrawing groups (EWGs) like -CN, -COR, or -COOEt at C3 stabilize the ring against oxidation and can act as H-bond acceptors.

Visualization: SAR Decision Matrix

SAR_Matrix PyrroleCore Pyrrole Scaffold (C4H5N) N1 N1 Position (Solubility/H-Bond) PyrroleCore->N1 C2_5 C2/C5 Positions (Hydrophobic Clamp) PyrroleCore->C2_5 C3_4 C3/C4 Positions (Electronic Tuning) PyrroleCore->C3_4 Bioavail Bioavailability (N-Alkyl/Aryl) N1->Bioavail Alkyl group Potency Target Affinity (H-Bond Donor) N1->Potency Free NH Selectivity Selectivity (Steric Bulk) C2_5->Selectivity Aryl/Heteroaryl Stability Metabolic Stability (EWG Substitution) C3_4->Stability -CN, -F, -CF3

Figure 1: Strategic substitution map for pyrrole drug design. N1 controls drug-like properties; C2/C5 dictate steric fit; C3/C4 modulate electronic stability.

Therapeutic Mechanisms & Data[1][2][3][4]

Anticancer Activity (Kinase Inhibition)

Substituted pyrroles, particularly 3-substituted indolin-2-ones (Sunitinib analogs) , function as ATP-competitive inhibitors.

  • Mechanism: The pyrrole NH and the carbonyl oxygen of the pendant group form a "pincer" H-bond motif with the hinge region of the kinase (e.g., VEGFR2, PDGFR).

  • Key Data: 2,3-diaryl pyrroles have shown superior cytotoxicity compared to 1,2-diaryl analogs in breast cancer lines (MDA-MB-231), with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     values dropping to the nanomolar range (0.07 µM).
    
Anti-inflammatory (COX-2 Inhibition)

The goal is to inhibit COX-2 (inducible) without affecting COX-1 (constitutive/protective).

  • Docking Insight: Active pyrrole derivatives dock into the COX-2 channel forming H-bonds with Arg120 and Ser530 .

  • Selectivity: Substituents at the para-position of a C2-phenyl ring (e.g.,

    
    ) are critical for entering the COX-2 secondary pocket, which is absent in COX-1.
    
Comparative Bioactivity Data
Compound ClassTargetKey SubstituentActivity (

/ MIC)
Ref
Sunitinib VEGFR/PDGFR5-fluoro-indolin-2-one~10-80 nM (Ki)[1]
Pyrrolo[3,4-c]pyrrole COX-2Mannich base side chain0.14 µM[2]
Halogenated Pyrrole M. tuberculosis3-Cl, 4-CN0.78 µg/mL (MIC)[3]
Atorvastatin HMG-CoA Reductase2,3,4,5-substituted~8 nM (Ki)[1]

Technical Protocols: Synthesis & Screening

Synthesis: Microwave-Assisted Paal-Knorr

Why this method? The classic Paal-Knorr requires prolonged heating and acid catalysts that can degrade sensitive substituents. The microwave-assisted approach reduces reaction time from hours to minutes and often eliminates the need for solvent or strong acids, aligning with Green Chemistry principles.

Reagents:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione or a phenacyl derivative).

  • Primary Amine (

    
    ).
    
  • Catalyst: Montmorillonite K-10 clay (optional, solid support) or Ethanol (solvent).

Step-by-Step Protocol:

  • Stoichiometry: Mix the 1,4-diketone (1.0 equiv) and primary amine (1.2 equiv) in a microwave-safe vial.

  • Solvent/Catalyst: Add Ethanol (2 mL per mmol) OR mix neat with Montmorillonite K-10 (200 mg per mmol) for solvent-free conditions.

  • Irradiation: Seal the vial. Set Microwave Reactor (e.g., CEM Discover) to:

    • Temperature: 100°C - 120°C

    • Power: 150 W (Dynamic)

    • Time: 5 - 10 minutes.

  • Work-up:

    • If Solvent: Cool, pour into ice water. Precipitate is filtered.

    • If Clay: Extract with Ethyl Acetate, filter off clay, evaporate solvent.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Success Indicator: Disappearance of the carbonyl peak (~1700

    
    ) in IR and appearance of pyrrole C=C/C-N stretches.
    
  • Common Failure: Black tar formation indicates overheating; reduce temp to 80°C.

Bioassay: In Vitro Cytotoxicity (MTT Assay)

Why this method? The MTT assay is the gold standard for rapid screening of metabolic activity (cell viability) for anticancer candidates.

Protocol:

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Dissolve pyrrole compounds in DMSO.

    • Critical Step: Ensure final DMSO concentration is <0.1% to prevent solvent toxicity.

    • Perform serial dilutions (e.g., 0.1 to 100 µM). Add to wells.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

    • Mechanism:[1][2][3][4] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to find 
    
    
    
    .

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of modern pyrrole therapeutics: inhibiting kinases (Cancer) and COX enzymes (Inflammation).[5]

MOA_Pathways Drug Substituted Pyrrole (Lead Compound) RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) Drug->RTK Pathway A COX2 Cyclooxygenase-2 (COX-2) Drug->COX2 Pathway B ATP_Pocket Competes with ATP (Hinge Region H-Bonds) RTK->ATP_Pocket COX_Channel Enters Hydrophobic Channel (Arg120/Ser530 Interaction) COX2->COX_Channel Signal_Block Blocks Phosphorylation Cascade ATP_Pocket->Signal_Block PGE2_Block Reduces PGE2 Synthesis COX_Channel->PGE2_Block Apoptosis Apoptosis & Angiogenesis Inhibition Signal_Block->Apoptosis AntiInf Anti-inflammatory Response PGE2_Block->AntiInf

Figure 2: Dual-mechanism potential. Pathway A depicts kinase inhibition (Sunitinib-like); Pathway B depicts COX-2 blockade (Ketorolac-like).

References

  • Bioactive pyrrole-based compounds with target selectivity. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. Source: Bioorganic & Medicinal Chemistry.[6][5][7][8][9][10][11] URL:[Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Source: Journal of the Iranian Chemical Society (via PMC). URL:[Link]

  • Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis. Source: European Journal of Organic Chemistry.[12] URL:[Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole... as a broad spectrum metallo-β-lactamase inhibitor. Source: European Journal of Medicinal Chemistry.[8] URL:[Link]]

Sources

Technical Deep Dive: Strategic Synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 1240948-72-4) represents a critical junction in the development of potassium-competitive acid blockers (P-CABs), specifically as a high-value intermediate for Vonoprazan Fumarate analogs. While the non-chlorinated variant (5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile) is the direct precursor for Vonoprazan, the 2-chloro derivative offers a unique functional handle for further diversification at the C2 position via nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling, making it a versatile scaffold for medicinal chemistry campaigns targeting H+/K+-ATPase inhibition.

This guide details a robust, scalable two-step protocol: the construction of the pyrrole core via a modified Gewald-type cyclization, followed by a regioselective Sandmeyer chlorination. This route prioritizes impurity control—specifically minimizing defluorination and regioisomeric byproducts.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the precise installation of the chlorine atom at C2 and the preservation of the labile fluorine on the phenyl ring. A direct chlorination of the 2-unsubstituted pyrrole is ill-advised due to poor regioselectivity (competing C4/C5 halogenation).

Therefore, the Amino-Pyrrole Strategy is the superior pathway. By synthesizing the 2-amino analog first, we utilize the amino group as a "place-holder" that directs the cyclization and can be cleanly converted to a chloride via radical substitution.

Pathway Logic[1][2]
  • Precursor Assembly: Condensation of 2-bromo-1-(2-fluorophenyl)ethan-1-one with malononitrile.

  • Core Formation: Base-mediated cyclization to yield 2-amino-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile .

  • Functionalization: Sandmeyer transformation (

    
    ) using Copper(II) chloride and an alkyl nitrite.
    

Retrosynthesis Target Target: 2-chloro-5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile Intermediate Intermediate: 2-amino-5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile Target->Intermediate Sandmeyer (CuCl2, t-BuONO) Precursors Precursors: 2-bromo-1-(2-fluorophenyl)ethan-1-one + Malononitrile Intermediate->Precursors Gewald-type Cyclization

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol via the amino-intermediate.

Part 2: Detailed Synthetic Protocol

Step 1: Construction of the Pyrrole Core

The formation of the 2-amino-pyrrole core is achieved through the reaction of the phenacyl bromide with malononitrile. This reaction proceeds via a Knoevenagel condensation followed by an intramolecular Thorpe-Ziegler cyclization.

Reagents & Materials:

  • 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq)

  • Malononitrile (1.1 eq)

  • Sodium Ethoxide (NaOEt) or Triethylamine (Et3N) (2.0 eq)

  • Solvent: Ethanol (EtOH) or THF

Protocol:

  • Preparation: Charge a reactor with Ethanol (10V) and Malononitrile (1.1 eq). Cool to 0–5°C.

  • Addition: Slowly add the base (NaOEt, 21% in EtOH) dropwise, maintaining the temperature below 10°C to prevent polymerization of malononitrile.

  • Alkylation: Add a solution of 2-bromo-1-(2-fluorophenyl)ethan-1-one in Ethanol slowly. The reaction is exothermic.

  • Cyclization: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours. Monitoring by HPLC should show the consumption of the bromide.

  • Work-up: Quench the reaction with ice water (20V). The product, 2-amino-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile , typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Key Quality Attribute: The intermediate must be free of unreacted malononitrile dimer impurities, which can interfere with the subsequent radical step.

Step 2: Regioselective Sandmeyer Chlorination

This is the critical differentiation step. Unlike classical aqueous Sandmeyer reactions, the use of alkyl nitrites (e.g., tert-butyl nitrite or isoamyl nitrite) in anhydrous acetonitrile with Copper(II) chloride allows for a cleaner transformation known as the Doyle-Kovacic modification . This avoids the handling of unstable diazonium salts in aqueous acid.

Reagents & Materials:

  • 2-amino-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 eq)

  • Copper(II) Chloride (

    
    ) (1.2 eq)
    
  • tert-Butyl Nitrite (

    
    -BuONO) (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) (anhydrous)

Protocol:

  • Slurry Formation: Suspend

    
     (1.2 eq) and the 2-amino-pyrrole intermediate (1.0 eq) in anhydrous Acetonitrile (15V) under a nitrogen atmosphere.
    
  • Diazotization/Substitution: Heat the mixture to 60–65°C.

  • Initiation: Add tert-Butyl Nitrite dropwise over 30 minutes. Caution: Nitrogen gas evolution will be vigorous.

  • Reaction: Stir at 65°C for 1–2 hours. The reaction color typically shifts from green to dark brown/black as the radical mechanism proceeds.

  • Quench: Cool to room temperature and pour the mixture into 2N HCl (cold) to quench the copper species and decompose excess nitrite.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with brine and 5% sodium thiosulfate (to remove oxidative byproducts).

  • Isolation: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient) or recrystallization from Isopropanol.
    

Target Product Data:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: ~180–185°C (dec).[1]

  • Mass Spec: m/z ~220.6 (M+H).

Part 3: Mechanistic Insight (The Sandmeyer Step)

Understanding the mechanism is vital for troubleshooting low yields. The reaction does not proceed via a simple


 cation. It involves a Single Electron Transfer (SET)  mechanism.
  • Diazotization: The amine reacts with

    
    -BuONO to form the diazonium species (
    
    
    
    ).
  • Reduction:

    
     (generated in situ or added) reduces the diazonium to an aryl radical (
    
    
    
    ) and nitrogen gas (
    
    
    ).
  • Ligand Transfer: The aryl radical abstracts a chlorine atom from

    
    , regenerating the 
    
    
    
    catalyst and forming the C-Cl bond.

SandmeyerMechanism cluster_cycle Catalytic Cycle Amino 2-Amino-Pyrrole Diazo Diazonium Salt (R-N2+) Amino->Diazo t-BuONO Radical Aryl Radical (R•) Diazo->Radical SET (Cu I -> Cu II) -N2 Product 2-Chloro-Pyrrole Radical->Product Cl Transfer (from CuCl2) Cu(I) Cu(I) Cu(II)-Cl Cu(II)-Cl Cu(I)->Cu(II)-Cl Radical Gen Cu(II)-Cl->Cu(I) Cl Transfer

Figure 2: Radical mechanism of the non-aqueous Sandmeyer reaction.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes the variables that most significantly impact the yield and purity of the 2-chloro derivative.

ParameterOptimal RangeImpact of Deviation
Temperature (Step 2) 60–65°C<50°C: Incomplete diazotization. >75°C: Rapid decomposition, tar formation.
Nitrite Source

-Butyl Nitrite
NaNO2 (aq): Poor solubility in MeCN; requires strong acid which may degrade the pyrrole ring.
Copper Stoichiometry 1.2 – 1.5 eq<1.0 eq: Incomplete conversion, accumulation of diazo intermediates (explosion hazard).
Solvent Water Content <0.1% (Anhydrous)High Water: Leads to hydrolysis, forming the 2-hydroxy-pyrrole (lactam) impurity.

Part 5: Safety & Impurity Profiling

Diazonium Handling

Although the non-aqueous conditions minimize the accumulation of diazonium salts, the reaction intermediate is energetic.

  • Control: Ensure consistent nitrogen evolution. If gas evolution stops while nitrite addition continues, STOP . Accumulation leads to thermal runaway.

Impurity: Defluorination

In the presence of trace metals or excessive heating, the fluorine on the phenyl ring can undergo reductive defluorination.

  • Detection: Monitor by LC-MS (M-19 mass shift).

  • Mitigation: Use high-purity

    
     and maintain strict temperature control (do not exceed 65°C).
    
Impurity: 2-H Pyrrole (Protodeamination)

If the chloride transfer is slow (low CuCl2 concentration), the aryl radical may abstract a hydrogen atom from the solvent (MeCN).

  • Mitigation: Ensure sufficient concentration of the halogen source (

    
    ) relative to the solvent volume.
    

References

  • Synthesis of Vonoprazan Intermediates

    • Patent: Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[2][3][4][5][6][7][8] Sichuan Kelun Pharma Res Inst Co Ltd.[8] (2021).[9][3][8] Patent CN113549054A.

  • Sandmeyer Reaction on Heterocyclic Amines

    • Review: Recent trends in the chemistry of Sandmeyer reaction: a review. Mo et al. (2021).[9][3][8] Molecular Diversity.

  • General Pyrrole Synthesis (Gewald/Malononitrile)

    • Article: A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles. Royal Society of Chemistry.
  • Compound Data & Safety

    • PubChem Entry: 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CID 66618546).[3][8]

Sources

mechanism of action of aryl-substituted pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Experimental Protocols [1]

Executive Summary

Aryl-substituted pyrroles represent a distinct class of pro-insecticides that function as uncouplers of oxidative phosphorylation.[1][2] Unlike neurotoxic agents (pyrethroids, organophosphates) that target ion channels or acetylcholinesterase, pyrroles target the bioenergetic machinery of the cell.

The prototype of this class, Chlorfenapyr , is biologically inert in its parent form. Its efficacy relies on in vivo metabolic activation by cytochrome P450 monooxygenases to generate a lipophilic, weak acid metabolite (Tralopyril/CL 303268). This metabolite acts as a protonophore, shuttling protons across the inner mitochondrial membrane (IMM), collapsing the proton motive force (


), and halting ATP synthesis.

This guide details the chemical basis of this activation, the biophysics of the uncoupling mechanism, and validated protocols for experimental verification.

Part 1: Chemical Basis & Metabolic Activation

The Pro-Insecticide Strategy

The parent aryl-pyrrole (e.g., Chlorfenapyr) possesses an N-ethoxymethyl group.[1] This structural feature serves two critical functions:

  • Lipophilicity: It enhances cuticular penetration and systemic distribution within the insect.[1]

  • Masking: It "caps" the pyrrole ring nitrogen, preventing the molecule from acting as a weak acid (proton donor) prematurely.[1]

The Activation Pathway

Upon entry into the insect hemolymph, the compound is acted upon by mixed-function oxidases (MFOs), specifically Cytochrome P450s .

  • Oxidative Dealkylation: P450 enzymes hydroxylate the

    
    -carbon of the N-ethoxymethyl group.[1]
    
  • Spontaneous Decomposition: The unstable hemiaminal intermediate decomposes, releasing formaldehyde and ethanol (or equivalent fragments).[1]

  • Active Metabolite Formation: The result is the N-dealkylated pyrrole (Tralopyril).[1] This molecule now possesses a free N-H bond on the pyrrole ring.[1]

Key Enzyme Isoforms: Research in vectors such as Anopheles gambiae has identified specific P450s, including CYP6P3 , CYP9J5 , and CYP9K1 , as primary drivers of this activation.[3] This specificity underpins the compound's selectivity; organisms lacking these specific isoforms (or expressing them at low levels) activate the toxin less efficiently.[1]

ActivationPathway Parent Parent Compound (Chlorfenapyr) [Lipophilic / Non-Acidic] P450 Cytochrome P450 (e.g., CYP6P3, CYP9J5) Parent->P450 Substrate Binding Inter Unstable Hemiaminal P450->Inter Hydroxylation Active Active Metabolite (Tralopyril) [Weak Acid / Protonophore] Inter->Active Spontaneous Decomposition Byproducts Formaldehyde + Ethanol Inter->Byproducts

Figure 1: Metabolic activation pathway of aryl-substituted pyrroles from pro-insecticide to active protonophore.[1]

Part 2: The Core Mechanism (Mitochondrial Uncoupling)

The active metabolite functions as a protonophore .[1] It uncouples electron transport from ATP synthesis without inhibiting the electron transport chain (ETC) complexes directly.[1]

The Protonophore Cycle
  • Protonation (Intermembrane Space): In the acidic environment of the mitochondrial intermembrane space (IMS), the pyrrole anion (

    
    ) accepts a proton (
    
    
    
    ) to form the neutral, lipophilic species (
    
    
    ).[1]
  • Translocation: The neutral

    
     diffuses across the hydrophobic Inner Mitochondrial Membrane (IMM) into the matrix.[1]
    
  • Deprotonation (Matrix): Upon reaching the alkaline matrix (higher pH), the

    
     dissociates, releasing the proton (
    
    
    
    ).
  • Anion Return: The resulting anion (

    
    ) is lipophilic enough (due to charge delocalization over the aryl/pyrrole system) to diffuse back across the IMM to the IMS, driven by the electrical potential (
    
    
    
    ).[1]
Physiological Consequence

This cycle dissipates the electrochemical proton gradient (


) generated by the ETC.[1]
  • Result: ATP Synthase (Complex V) ceases to function because the proton motive force is abolished.[1]

  • Outcome: Cellular ATP levels crash, leading to loss of osmoregulation, cellular swelling, and necrotic death.

ProtonophoreCycle cluster_IMS Intermembrane Space (Acidic, High [H+]) cluster_Membrane Inner Mitochondrial Membrane (IMM) cluster_Matrix Mitochondrial Matrix (Alkaline, Low [H+]) H_out H+ HA_out HA (Neutral) H_out->HA_out A_minus_out A- (Anion) A_minus_out->HA_out Protonation HA_in HA (Neutral) HA_out->HA_in Lipophilic Diffusion Diffusion_In Diffusion into Matrix Diffusion_Out Electrophoretic Return H_in H+ A_minus_in A- (Anion) A_minus_in->A_minus_out Driven by Membrane Potential HA_in->H_in HA_in->A_minus_in Deprotonation

Figure 2: The protonophore cycle collapsing the mitochondrial proton gradient.[1]

Part 3: Experimental Validation Protocols

To validate this mechanism in a research setting, two primary assays are recommended: Mitochondrial Membrane Potential (


) Measurement  and Oxygen Consumption Rate (OCR) Respirometry .
Protocol A: Depolarization Assay (JC-1)

Objective: Visualize the collapse of the mitochondrial membrane potential.[1]

Materials:

  • HepG2 cells or isolated insect mitochondria.[1]

  • JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).

  • Positive Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).[1][4]

  • Test Compound: Active metabolite (Tralopyril) and Parent (Chlorfenapyr).[1][3][5]

Workflow:

  • Seeding: Seed cells (

    
     cells/mL) in 6-well plates; incubate 24h.
    
  • Treatment: Treat cells with test compound (0.1 - 10

    
    M) for 4h.[1] Include FCCP (5 
    
    
    
    M) as a positive uncoupling control.
  • Staining: Wash cells with PBS.[1] Incubate with JC-1 (2

    
    M) for 20 min at 37°C in the dark.
    
  • Analysis (Flow Cytometry or Fluorescence Microscopy):

    • Healthy Mitochondria: JC-1 forms aggregates (Red Fluorescence, ~590 nm).[1]

    • Uncoupled Mitochondria: JC-1 remains monomeric (Green Fluorescence, ~529 nm).[1]

  • Interpretation: A shift from Red

    
     Green fluorescence indicates successful uncoupling.[1]
    
    • Note: Parent Chlorfenapyr may show delayed or weak effects in vitro unless exogenous P450s (S9 fraction) are added, proving the pro-drug requirement.

Protocol B: Oxygen Consumption Rate (OCR) - Seahorse Assay

Objective: Distinguish uncoupling from ETC inhibition.[1]

Rationale: Uncouplers increase oxygen consumption (maximal respiration) because the ETC works harder to restore the lost gradient.[1] ETC inhibitors (like Rotenone) decrease oxygen consumption.[1]

Workflow:

  • Preparation: Plate cells in XF cell culture microplates.

  • Basal Measurement: Measure baseline OCR.

  • Injection 1 (Oligomycin): Inhibits ATP synthase.[1] OCR drops (measures ATP-linked respiration).[1]

  • Injection 2 (Test Compound): Inject the aryl-pyrrole metabolite.

    • Result: Rapid spike in OCR (Uncoupling).[1]

    • Comparison: If OCR drops further, the compound is an inhibitor, not an uncoupler.

  • Injection 3 (Rotenone/Antimycin A): Shuts down ETC completely (non-mitochondrial respiration check).

Data Summary Table: Expected Results

ParameterParent (Chlorfenapyr)Active Metabolite (Tralopyril)ETC Inhibitor (Rotenone)Uncoupler Control (FCCP)
ATP Production No Change (short term)Decreased DecreasedDecreased
Oxygen Consumption BasalIncreased (Spike) DecreasedIncreased (Spike)
Membrane Potential StableCollapsed Hyperpolarized/Collapsed**Collapsed
ROS Generation LowLow/Moderate HighLow

*Assuming no metabolic activation in the in vitro system. **Complex dependent.[1]

Part 4: Resistance and Selectivity

Selectivity (Mammal vs. Insect)

While the active metabolite is toxic to both mammals and insects, the safety profile of Chlorfenapyr is derived from differential activation .

  • Insects: Efficiently convert the parent to the active metabolite via specific P450s.[1]

  • Mammals: Often metabolize the parent via alternative pathways (e.g., ring hydroxylation) that lead to detoxification rather than activation, or the activation rate is significantly slower relative to clearance.

Resistance Mechanisms

Resistance in field populations (e.g., Plutella xylostella, Tetranychus urticae) is typically metabolic.

  • Enhanced Sequestration: Overexpression of non-activating esterases or P450s that bind the parent compound without activating it.[1]

  • Increased Clearance: Upregulation of Phase II conjugation enzymes (GSTs) that clear the active metabolite before it reaches the mitochondria.[1]

  • Negative Cross-Resistance: Interestingly, some pyrethroid-resistant insects (with high oxidase activity) are more susceptible to chlorfenapyr because their elevated P450 levels activate the pro-insecticide more rapidly.[1]

References

  • Raghavendra, K., et al. (2011).[1] "Chlorfenapyr: a new insecticide with novel mode of action against multi-insecticide resistant mosquito vectors."[1] Malaria Journal. Link

  • Black, B.C., et al. (1994).[1] "Insecticidal pyrroles: discovery and overview." In: The Chemistry of Crop Protection. Link[1]

  • Insecticide Resistance Action Committee (IRAC). (2024).[1] "Mode of Action Classification Scheme (Group 13)." IRAC Online.[1] Link

  • Bioenergetics and Mitochondria Protocols. (2022).[1][6] "Integrating simulated and experimental data to identify mitochondrial bioenergetic defects." PMC.[1] Link

  • Nauen, R., et al. (2023).[1] "Chlorfenapyr metabolism by mosquito P450s associated with pyrethroid resistance." Scientific Reports / ResearchGate.[1] Link

Sources

Spectroscopic Profiling & Characterization Guide: 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile and characterization strategy for 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 1240948-72-4).[1][2] This molecule is a critical synthetic intermediate and potential process-related impurity in the manufacturing of Vonoprazan Fumarate , a potassium-competitive acid blocker (P-CAB).[1][3]

In the synthesis of Vonoprazan, this chlorinated pyrrole is typically formed via the cyclization of 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile derivatives under specific conditions (often involving halogenated reagents or byproducts), before being subjected to reductive dechlorination to yield the primary scaffold, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Accurate identification of the 2-chloro analog is essential for controlling "defluorinated" and "over-reduced" impurities in the final drug substance.[1]

Chemical Identity & Physicochemical Properties
PropertyData
Chemical Name 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
CAS Number 1240948-72-4
Molecular Formula C₁₁H₆ClFN₂
Molecular Weight 220.63 g/mol
Role Synthetic Intermediate / Process Impurity (Vonoprazan)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Synthetic Origin & Pathway Analysis

Understanding the origin of this species is required for effective spectroscopic monitoring.[1] It typically arises during the pyrrole ring formation or as a byproduct if chlorinating agents are present during the malononitrile condensation steps.[1]

SynthesisPathwayStart2-FluoroacetophenoneInter12-Fluoro-α-bromoacetophenoneStart->Inter1BrominationInter22-[2-(2-fluorophenyl)-2-oxoethyl]malononitrileInter1->Inter2MalononitrileCondensationTarget2-CHLORO-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile(Target Analyte)Inter2->TargetCyclization(HCl/EtOAc or Chlorinating Agent)Parent5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile(Main Intermediate)Target->ParentReductive Dechlorination(Pd/C, H2)VonoprazanVonoprazan FumarateParent->VonoprazanMulti-stepSynthesis

Figure 1: Synthetic pathway illustrating the formation of the 2-chloro intermediate and its subsequent dechlorination to the primary Vonoprazan scaffold.[4]

Spectroscopic Data Matrix

The following data differentiates the 2-chloro analog from the non-chlorinated parent compound (5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile).

A. Mass Spectrometry (LC-MS)

The most definitive initial identification method is the chlorine isotope pattern.[1]

ParameterObservationMechanistic Explanation
Ionization Mode ESI+ or APCI+Nitrogen protonation (Pyrrole NH or Nitrile).[1]
Molecular Ion (M+H) m/z ~221.0 Base peak for the

Cl isotopologue.[1]
Isotope Pattern M : (M+2) ratio ≈ 3:1 Diagnostic signature of a single Chlorine atom (

Cl vs

Cl).[1]
Differentiation Parent mass is 187.06 The shift of +34 Da (Cl vs H) confirms substitution.[1]
B. Nuclear Magnetic Resonance (

H NMR)

Solvent: DMSO-d₆ (Standard for polar heterocycles)

The key diagnostic feature is the disappearance of the C2-H signal found in the parent compound.[1]

PositionShift (

, ppm)
MultiplicityIntegralAssignment & Diagnostic Note
NH 12.5 – 13.0Broad Singlet1HPyrrole NH. Downfield shift due to electron-withdrawing Cl and CN groups.[1]
C2-H ABSENT --CRITICAL DIAGNOSTIC: In the parent compound, this appears as a singlet/doublet at ~7.8–8.0 ppm.[1] Its absence confirms substitution at the 2-position.[1]
C4-H 7.2 – 7.5Singlet (or d)1HPyrrole CH. May show slight coupling to Fluorine or NH.[1]
Ar-H 7.6 – 7.9Multiplet1HPhenyl H6' (Orthogonal to F).[1] Deshielded by the pyrrole ring.[1]
Ar-H 7.2 – 7.5Multiplet3HRemaining aromatic protons on the fluorophenyl ring.[1]
C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[1]

  • 
    (NH):  ~3200–3300 cm⁻¹ (Broad, Pyrrole stretch).[1]
    
  • 
    (C≡N):  ~2220–2230 cm⁻¹ (Sharp, Nitrile stretch).[1]
    
  • 
    (C=C):  ~1500–1600 cm⁻¹ (Aromatic/Pyrrole ring breathing).[1]
    
  • 
    (C-Cl):  ~700–800 cm⁻¹ (Weak to medium, distinct from parent spectrum).[1]
    
Experimental Protocols
Protocol A: HPLC-UV-MS Isolation & Detection

Purpose: To separate the 2-chloro impurity from the bulk parent intermediate.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       90% B (Linear ramp)[1]
      
    • 15-20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 230 nm (nitrile).[1]

  • Retention Time Logic: The 2-chloro analog is more hydrophobic than the parent (des-chloro) compound due to the halogen substitution.[1] Expect the 2-chloro peak to elute after the parent peak (Relative Retention Time > 1.0).[1]

Protocol B: NMR Sample Preparation

Purpose: To confirm the loss of the C2 proton.

  • Isolate ~5-10 mg of the target peak via Prep-HPLC or extract from reaction mixture if abundance is high (>10%).[1]

  • Dry completely under high vacuum (remove water/acetonitrile signals).

  • Dissolve in 0.6 mL DMSO-d₆ (Chloroform-d is often insufficient for solubilizing polar pyrrole nitriles).[1]

  • Acquire at least 16 scans for

    
    H NMR.[1]
    
  • Verification: Integrate the aromatic region (4H total) against the pyrrole region.[1] If only one pyrrole CH is present (integral = 1H), the structure is confirmed as the 2-substituted variant.[1]

Analytical Logic Flow

Use this decision tree to validate the identity of the compound during process development.

AnalyticalLogicStep1Isolate Impurity/Intermediate(HPLC)Step2Run LC-MS (ESI+)Step1->Step2Decision1Is Mass = 220/222(3:1 Ratio)?Step2->Decision1Step3Run 1H NMR (DMSO-d6)Decision1->Step3YesResultBREJECT:Likely Parent Compoundor IsomerDecision1->ResultBNoDecision2Is C2-H Signal (7.8-8.0 ppm)Absent?Step3->Decision2ResultACONFIRMED:2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrileDecision2->ResultAYesDecision2->ResultBNo

Figure 2: Analytical decision matrix for confirming the 2-chloro impurity.

References
  • Synthesis of Vonoprazan Intermediates: Title: Preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile and intermediates.[1][2][3][5][4][6] Source: ChemicalBook / Patent Literature (CN112194607A).[1] Link:

  • Impurity Profiling of Vonoprazan: Title: Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. Source: PubMed (National Institutes of Health).[1] Link:[1]

  • General NMR Shifts of Pyrroles: Title: 1H NMR Chemical Shifts of Heterocycles. Source: University of Wisconsin / ACS Division of Organic Chemistry.[1][7] Link:[1]

  • Vonoprazan Impurity Standards: Title: Vonoprazan Impurity Reference Standards (Including Chlorinated analogs).[1][8] Source: Pharmaffiliates / ClearSynth.[1] Link:[1]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

This guide provides a comprehensive analysis and detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, a key intermediate in pharmaceutical synthesis. The document is structured to offer not only a predictive spectral analysis but also the underlying scientific principles and practical experimental guidance necessary for its empirical verification.

Molecular Structure and Expected ¹H NMR Environment

The chemical structure of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is foundational to understanding its ¹H NMR spectrum. The molecule consists of a pyrrole ring substituted at the 2, 3, and 5 positions. The protons on this molecule, and therefore the signals we expect to see in the ¹H NMR spectrum, are on the pyrrole nitrogen (N-H), the C4 position of the pyrrole ring, and on the 2-fluorophenyl group.

Figure 1: Chemical structure of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

The key protons to consider are:

  • N-H proton: The proton attached to the pyrrole nitrogen.

  • Pyrrole C4-H proton: The lone proton on the pyrrole ring.

  • 2-Fluorophenyl protons: The four aromatic protons on the fluorinated phenyl ring.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Table 1: Predicted ¹H NMR Data for 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
N-H~8.5 - 9.5Broad Singlet-1H
H4 (Pyrrole)~7.0 - 7.2Singlet-1H
H3', H4', H5', H6' (Fluorophenyl)~7.2 - 7.6MultipletJ(H-H) ≈ 7-8, J(H-F) ≈ 1-94H
Causality of Predicted Chemical Shifts and Multiplicities
  • N-H Proton (δ ~8.5 - 9.5): The proton on the pyrrole nitrogen is expected to be significantly deshielded due to the aromaticity of the pyrrole ring and the electron-withdrawing nature of the adjacent chloro and cyano groups. This deshielding effect places its resonance at a high chemical shift. The signal is anticipated to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. In a similar pyrrole derivative, the N-H proton signal was observed at δ 11.59, indicating that a downfield shift is characteristic.[3]

  • Pyrrole C4-H Proton (δ ~7.0 - 7.2): This proton is on the electron-rich pyrrole ring. However, the combined electron-withdrawing effects of the chloro group at C2 and the cyano group at C3 will deshield this proton, shifting it downfield from the typical chemical shift of protons in unsubstituted pyrrole. For the analogous 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile, the H4 proton appears as a singlet at δ 6.95 ppm.[1] The presence of the electronegative fluorine on the phenyl ring in our target molecule is expected to cause a slight additional downfield shift. Since there are no adjacent protons, this signal will appear as a singlet.

  • 2-Fluorophenyl Protons (δ ~7.2 - 7.6): The four protons on the 2-fluorophenyl ring will resonate in the aromatic region. The electron-withdrawing fluorine atom will influence their chemical shifts. The ortho-fluorine substitution will create a complex multiplet due to both proton-proton (³JHH and ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, and ⁵JHF) couplings. The expected coupling constants for ortho, meta, and para H-H couplings in a benzene ring are typically in the range of 7-9 Hz, 2-3 Hz, and 0-1 Hz, respectively. The H-F coupling constants will further split these signals, with typical values of approximately 7-10 Hz for ³JHF, 2-5 Hz for ⁴JHF, and 0-2 Hz for ⁵JHF.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To empirically validate the predicted spectrum, a standardized experimental protocol is essential. This ensures reproducibility and the generation of high-quality, trustworthy data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz NMR Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) prep1->prep2 prep3 Filter the solution through a plug of glass wool into a clean NMR tube prep2->prep3 acq1 Insert the sample into the spectrometer prep3->acq1 acq2 Lock and shim the spectrometer acq1->acq2 acq3 Acquire the ¹H NMR spectrum acq2->acq3 acq4 Set appropriate spectral width, acquisition time, and number of scans acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate the signals proc3->proc4

Figure 2: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the N-H proton due to differences in hydrogen bonding.

    • To ensure a homogenous solution free of particulate matter, which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase correct the spectrum to ensure that all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃ or DMSO at δ 2.50 ppm in DMSO-d₆).

    • Integrate the area under each signal to determine the relative number of protons giving rise to each resonance.

Trustworthiness and Self-Validation

The reliability of this predicted spectrum is grounded in several key principles:

  • Analogous Compound Data: The use of experimental data from 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile provides a strong empirical anchor for the chemical shifts of the pyrrole ring protons.[1]

  • Established NMR Principles: The prediction of chemical shifts and coupling patterns is based on well-established and extensively validated principles of NMR spectroscopy, including the effects of electronegativity, aromaticity, and spin-spin coupling.

  • Computational Corroboration: The use of online NMR prediction databases, which employ large datasets of experimental spectra and sophisticated algorithms, offers a valuable cross-validation of the predicted values.[2][4]

Conclusion

The ¹H NMR spectrum of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is predicted to exhibit distinct signals corresponding to the N-H proton, the C4-H proton of the pyrrole ring, and the four protons of the 2-fluorophenyl group. The chemical shifts and multiplicities of these signals are dictated by the electronic environment created by the various substituents on the pyrrole and phenyl rings. This in-depth guide provides a robust framework for both the prediction and the experimental verification of the ¹H NMR spectrum of this important pharmaceutical intermediate, empowering researchers with the knowledge to confidently identify and characterize this compound.

References

  • CAS. NMR Database for Faster Structural Data. [Link]

  • ResearchGate. 1H NMR spectra of compound 3a. [Link]

  • ResearchGate. H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz). [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • SpectraBase. 2-amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile - Optional[1H NMR] - Spectrum. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • PROSPRE. PROSPRE - 1H NMR Predictor. [Link]

  • MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of Vonoprazan Intermediate (CAS 1240948-72-4)

[1]

Executive Summary

Molecule: 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile Role: Synthetic Intermediate / Impurity (Vonoprazan Synthesis) Molecular Formula: C



Exact Mass:

This guide addresses the identification, quantification, and structural elucidation of this halogenated pyrrole carbonitrile.[1] As a chlorinated precursor to the dechlorinated intermediate (5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile), its accurate detection is a Critical Quality Attribute (CQA) in drug substance manufacturing.[1] The presence of both Chlorine and Fluorine provides a unique isotopic and fragmentation signature essential for specificity in LC-MS/MS assays.[1]

Physicochemical & Ionization Profile

Isotopic Signature (The "Chlorine Flag")

The most distinct MS feature of this molecule is the chlorine isotope pattern.[1] Unlike the final drug Vonoprazan (which is non-chlorinated), this intermediate displays a characteristic 3:1 intensity ratio between the M and M+2 isotopes.[1]

IsotopeMass (Da)Abundance (%)Diagnostic Utility

Cl (M)
221.028 ([M+H]

)
100%Primary Quantification Ion

Cl (M+2)
223.025 ([M+H]

)
~32%Isotopic Confirmation (Qualitative)

Note: The Fluorine atom (

1
Ionization Physics[1]
  • Polarity: Positive Mode (ESI+) is recommended for trace analysis to align with standard Vonoprazan impurity methods.[1]

  • Mechanism: Protonation occurs preferentially at the nitrile nitrogen or the pyrrole ring system, stabilized by resonance.[1]

  • Acidity: The pyrrole N-H is weakly acidic (

    
    ).[1] While ESI- (Negative mode) is theoretically possible via deprotonation ([M-H]
    
    
    at m/z 219), ESI+ provides superior sensitivity when using acidic mobile phases (Formic Acid) typical in multi-analyte impurity profiling.[1]

MS/MS Fragmentation Mechanics[1][2]

To build a robust MRM (Multiple Reaction Monitoring) method, one must understand the collision-induced dissociation (CID) pathways.[1]

Primary Fragmentation Pathways[1]
  • Loss of HCN (Neutral Loss - 27 Da): A characteristic cleavage for aromatic nitriles.[1] The pyrrole-3-carbonitrile moiety destabilizes, ejecting hydrogen cyanide.

  • Dehalogenation (Radical/Neutral Loss):

    • Loss of Cl/HCl: The C-Cl bond at position 2 is chemically active (it is the site of catalytic dechlorination in the synthesis).[1] In the gas phase, this bond is liable to homolytic cleavage.[1]

    • Loss of HF: The ortho-fluorine on the phenyl ring can undergo elimination, particularly if ring closure occurs with the pyrrole nitrogen.[1]

Fragmentation Topology (DOT Visualization)

FragmentationPathwayPrecursorPrecursor Ion [M+H]+m/z 221.0 (35Cl)Frag_HCNProduct Ion A[M+H - HCN]+m/z 194.0Precursor->Frag_HCN- HCN (27 Da)(Nitrile Loss)Frag_ClProduct Ion B[M+H - HCl]+m/z 185.0Precursor->Frag_Cl- HCl (36 Da)(Dechlorination)Frag_CoreCore Scaffold[Pyrrole-Phenyl]+Frag_HCN->Frag_Core- Cl Radical

Figure 1: Proposed ESI+ fragmentation pathway for 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. The loss of HCN is the most stable transition for quantitation.[1]

Experimental Protocol: Trace Impurity Profiling

This protocol is designed to separate the chlorinated intermediate from the dechlorinated product and the final Vonoprazan API.[1]

Chromatographic Conditions (UHPLC)
  • Column: C18 Stationary Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[1]

    • Rationale: High surface area C18 provides necessary retention for the hydrophobic halogenated pyrrole.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-1 min: 5% B (Equilibration)[1]

    • 1-6 min: 5%

      
       85% B (Linear Ramp)[1]
      
    • 6-8 min: 95% B (Wash)[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 40°C.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI)[1][2][3]

  • Polarity: Positive (+)[1]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • MRM Transitions (Quantification & Confirmation):

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)
Quantifier 221.0 (

Cl)
194.0 (-HCN)20-2550
Qualifier 1 223.0 (

Cl)
196.0 (-HCN)20-2550
Qualifier 2 221.0 (

Cl)
185.0 (-HCl)30-3550
Protocol Validation Logic (Self-Check)
  • Specificity Check: Inject a blank matrix.[1] The unique mass defect of Cl + F should prevent background noise interference at m/z 221.

  • Isotope Ratio Check: In every standard injection, verify that the Quantifier (221) peak area is approximately 3x the Qualifier 1 (223) peak area.[1] Deviation suggests interference or co-elution.[1]

  • Retention Time Marker: This chlorinated molecule is more hydrophobic than its dechlorinated counterpart (5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile).[1] It must elute later in a reverse-phase gradient.

Synthesis & Impurity Origin Map[4]

Understanding where this molecule fits in the Vonoprazan pathway is crucial for process control.[1]

SynthesisPathwayStart2-FluoroacetophenoneStep1Bromination &CyclizationStart->Step1Target2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile(THE TARGET ANALYTE)Step1->TargetFormationIntermediate25-(2-fluorophenyl)-1H-pyrrole-3-carbonitrileTarget->Intermediate2Critical Process StepFinalVonoprazan FumarateTarget->FinalImpurity CarryoverNextStepDechlorination(Pd/C + H2)Intermediate2->FinalSulfonylation & Amination

Figure 2: Origin mapping. The target analyte is the direct precursor to the chlorine-free intermediate.[1] Incomplete hydrogenation results in this impurity appearing in the final API.

References

  • Liang, X., Guo, Z., & Yu, C. (2013).[1][4] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry.

  • National Institutes of Health (NIH). (2024).[1] LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma. PubMed.[1] Retrieved February 7, 2026, from [Link]

  • Google Patents. (2019).[1] CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.[1][5] Google Patents. Retrieved February 7, 2026, from [1]

Technical Guide: Solubility Profile & Process Chemistry of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1240948-72-4 | Role: Vonoprazan Intermediate (Impurity 7)

Executive Summary

This technical guide analyzes the solubility landscape of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile , a critical intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB) Vonoprazan.

For researchers and process chemists, understanding the solubility of this compound is pivotal for two unit operations:

  • Purification: Leveraging the differential solubility in hydro-alcoholic systems (e.g., 50% Isopropanol) to remove upstream impurities like malononitrile derivatives.

  • Hydrogenation: Ensuring complete dissolution in protic solvents (Ethanol) to facilitate the subsequent dechlorination step.

Physicochemical Profile

Before addressing solvent selection, we must establish the compound's intrinsic properties which dictate its thermodynamic solubility.

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 220.63 g/mol Low MW facilitates dissolution in small polar organics.
LogP (Predicted) 3.0 – 3.5Lipophilic. Poor water solubility; high affinity for DCM, EtOAc.
pKa (Predicted) ~15.4 (Pyrrole NH)Non-ionizable in physiological pH range. pH adjustment (acid/base) will not significantly enhance aqueous solubility unless extreme conditions are used.
Melting Point 128 – 132 °CModerate crystal lattice energy. Requires heating to achieve high concentration in alcohols.
Appearance White to off-white solidColor changes in solution often indicate degradation or impurity profile.

Solubility Landscape & Solvent Selection

The following data synthesizes empirical process observations and calculated values.

Solvent Compatibility Matrix
  • High Solubility (Process Solvents): Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Moderate/Temperature-Dependent Solubility: Ethanol (EtOH), Isopropanol (IPA).

  • Low Solubility (Anti-Solvents): Water, Hexanes, Cold Isopropanol.

Quantitative Estimates (Process Derived)

Based on isolation yields and solvent volumes reported in synthesis patents.

Solvent SystemSolubility StatusApplication
Ethyl Acetate High (>50 mg/mL)Reaction solvent for cyclization; extraction.
Ethanol (Pure) Moderate-HighSolvent of choice for Pd/C hydrogenation.
50% Isopropanol (aq) Thermodynamic Switch High at 80°C / Low at 20°C. Ideal for recrystallization.
Water Insoluble (<0.1 mg/mL)Used to crash out product or wash away inorganic salts.
THF HighUsed for redissolution prior to downstream coupling.

Process Chemistry Implications

The "Self-Validating" Purification System

The most robust method for purifying this intermediate relies on its steep solubility curve in aqueous isopropanol.

Mechanism:

  • High Temp (Reflux): The lipophilic pyrrole disrupts the water-IPA hydrogen bonding network and solvates.

  • Low Temp (0-5°C): The water structure re-orders, expelling the hydrophobic pyrrole from the solution lattice, while polar impurities remain dissolved.

Protocol: Recrystallization from 50% IPA

This protocol ensures removal of the "2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile" precursor.

  • Dissolution: Charge crude 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile into a reactor. Add 50% v/v Isopropanol/Water (approx. 5-7 volumes relative to mass).

  • Heating: Heat to reflux (~80-82°C) with agitation until a clear solution is obtained.

    • Checkpoint: If solids persist after 15 mins at reflux, hot filter to remove inorganic salts.

  • Cooling Ramp: Cool slowly to 20-25°C over 2 hours.

    • Nucleation: Turbidity should appear around 45-50°C.

  • Aging: Further cool to 0-5°C and stir for 1 hour to maximize yield.

  • Filtration: Filter the white precipitate. Wash the cake with cold 30% IPA .

  • Drying: Vacuum dry at 50°C.

Visualizations

Diagram 1: Solubility-Driven Purification Workflow

This diagram illustrates the logical flow of the purification process, highlighting the solubility checkpoints.

PurificationWorkflow Crude Crude Intermediate (High Impurity Load) Dissolution Dissolution Solvent: 50% IPA Temp: 80°C (Reflux) Crude->Dissolution Check Checkpoint: Clear Solution? Dissolution->Check HotFilter Hot Filtration (Remove Salts) Check->HotFilter No (Solids remain) Cooling Controlled Cooling Target: 0-5°C (Induce Nucleation) Check->Cooling Yes HotFilter->Cooling Separation Filtration Solid: Product Filtrate: Impurities Cooling->Separation Precipitation Final Pure Crystal (>99% Purity) Separation->Final Dry

Caption: Solubility-driven purification logic using the 50% IPA thermodynamic switch.

Diagram 2: Synthesis & Solubility Context

This diagram places the compound in the broader context of Vonoprazan synthesis, showing how solvent changes drive the chemistry.

SynthesisContext Start 2-Fluoroacetophenone Step1 Bromination (THF) Start->Step1 Step2 Cyclization (EtOAc/HCl) Step1->Step2 Target TARGET COMPOUND (Chloro-Pyrrole) Insoluble in Water Soluble in EtOAc Step2->Target Precipitates Step3 Dechlorination (H2, Pd/C) Solvent: Ethanol Target->Step3 Dissolves End Vonoprazan Intermediate Step3->End

Caption: Synthesis pathway highlighting solvent transitions from EtOAc (Formation) to Ethanol (Hydrogenation).

Experimental Protocol: Solubility Determination

For researchers needing precise solubility data for formulation or new synthetic routes.

Method: Equilibrium Shake-Flask (HPLC Quantification)

  • Preparation: Weigh 50 mg of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., MeOH, PEG-400, Simulated Gastric Fluid).

  • Equilibration: Shake at 25°C for 24 hours at 300 rpm.

  • Filtration: Filter supernatant using a 0.45 µm PTFE syringe filter (to prevent adsorption of lipophilic compounds).

  • Quantification: Analyze filtrate via HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: ACN:Water (60:40) + 0.1% Formic Acid.

    • Detection: UV at 254 nm.

References

  • PubChem. (n.d.).[1] 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CID 66618546).[1] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2021). CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.[2] Retrieved February 7, 2026, from

Sources

Methodological & Application

Synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is a key heterocyclic intermediate of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif is a core component in the synthesis of various pharmacologically active compounds, most notably as a precursor to the potassium-competitive acid blocker (P-CAB) Vonoprazan, used for treating acid-related gastrointestinal disorders.[1][3] The strategic placement of the chloro, fluorophenyl, and cyano groups provides multiple points for further chemical modification, making it a versatile building block for compound libraries.

This document provides a comprehensive guide for the synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. We will delve into the underlying synthetic strategy, provide a detailed, step-by-step protocol for its laboratory-scale preparation, and discuss the critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers and chemists in the fields of organic synthesis and pharmaceutical development.

Synthetic Strategy and Mechanistic Overview

The most direct and industrially relevant synthesis of the target compound involves a multi-step sequence commencing from commercially available 2-fluoroacetophenone. The overall strategy is centered around the construction of a key acyclic precursor, which is then induced to cyclize under acidic conditions, concurrently installing the chloro substituent at the C2 position of the pyrrole ring.

The synthetic pathway can be dissected into three primary stages:

  • α-Bromination of 2-Fluoroacetophenone: The synthesis begins with the selective bromination of 2-fluoroacetophenone at the alpha-carbon position. This reaction introduces a good leaving group, activating the molecule for the subsequent nucleophilic substitution.

  • Synthesis of the Dicarbonitrile Precursor: The resulting 2-bromo-1-(2-fluorophenyl)ethan-1-one is then reacted with malononitrile. In the presence of a mild base, the carbanion of malononitrile acts as a nucleophile, displacing the bromide to form 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile. This intermediate contains all the necessary atoms for the formation of the pyrrole ring.

  • Acid-Catalyzed Cyclization and Chlorination: The crucial step involves the treatment of the dicarbonitrile precursor with a solution of hydrogen chloride in a suitable solvent like ethyl acetate.[3] This reagent serves a dual purpose: it catalyzes the intramolecular cyclization to form the pyrrole ring and acts as the chlorine source for the concomitant chlorination at the electron-rich C2 position. The reaction likely proceeds through a Paal-Knorr type mechanism, where one of the nitrile groups is hydrolyzed to a carbonyl or enol intermediate which then condenses with the ketone.

Below is a diagram illustrating the overall synthetic workflow.

Synthetic_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Cyclization & Chlorination A 2-Fluoroacetophenone B 2-Bromo-1-(2-fluorophenyl)ethan-1-one A->B Brominating Agent (e.g., Tetrabutylammonium tribromide) THF, 20-30°C C 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile B->C Malononitrile Base (e.g., Na2CO3) Solvent D 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Target Compound) C->D Hydrogen Chloride (in Ethyl Acetate) Cyclization

Caption: Synthetic workflow for 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the patent literature.[3] As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be conducted within a certified fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Fluoroacetophenone≥98%Sigma-Aldrich
Tetrabutylammonium tribromide (TBATB)≥98%Sigma-Aldrich
Malononitrile≥99%Sigma-Aldrich
Sodium Carbonate (anhydrous)ACS ReagentFisher Chemical
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS ReagentFisher Chemical
Hydrogen Chloride solution in EtOAc~3MAcros Organics
Sodium Sulfate (anhydrous)ACS ReagentFisher Chemical
Deionized Water--
Step-by-Step Procedure

Step 1: Synthesis of 2-bromo-1-(2-fluorophenyl)ethan-1-one

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-fluoroacetophenone (40 g, 0.29 mol) and anhydrous tetrahydrofuran (160 mL). Stir until a homogeneous solution is formed.

  • To this solution, add tetrabutylammonium tribromide (153.8 g, 0.319 mol) in portions over 15 minutes. A slight exotherm may be observed.

  • Stir the resulting mixture at room temperature (20-30°C) for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure at 40-45°C to remove the THF.

  • To the resulting residue, add ethyl acetate (250 mL) and deionized water (80 mL). Transfer the mixture to a separatory funnel and shake vigorously.

  • Separate the layers and wash the organic phase with deionized water (2 x 80 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and use the resulting solution of 2-bromo-1-(2-fluorophenyl)ethan-1-one in ethyl acetate directly in the next step.

Step 2: Synthesis of 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile

  • In a separate 1 L flask equipped with a mechanical stirrer and a dropping funnel, add malononitrile (19.1 g, 0.29 mol) and anhydrous sodium carbonate (33.8 g, 0.319 mol) to ethyl acetate (200 mL).

  • Cool the suspension to 0-5°C using an ice bath.

  • Add the ethyl acetate solution of 2-bromo-1-(2-fluorophenyl)ethan-1-one from Step 1 dropwise to the cooled suspension over 1 hour, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile. This product can be purified by recrystallization from a suitable solvent like ethanol if necessary.

Step 3: Synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

  • Dissolve the crude 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile from Step 2 in ethyl acetate.

  • To this solution, add a solution of hydrogen chloride in ethyl acetate (~3 M). The amount should be in stoichiometric excess.

  • Stir the mixture at room temperature. The reaction progress should be monitored by TLC or HPLC.

  • Upon completion of the cyclization, the product may precipitate from the solution. If not, the reaction mixture can be carefully neutralized with a mild aqueous base (e.g., sodium bicarbonate solution).

  • Extract the product into ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

  • The final product can be purified by column chromatography on silica gel or by recrystallization to obtain a solid of high purity.

Characterization and Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular FormulaC₁₁H₆ClFN₂
Molar Mass220.63 g/mol
AppearanceOff-white to pale yellow solid
Melting Point128 - 132 °C (literature)
¹H NMR Consistent with the proposed structure.
Mass Spec (MS) [M+H]⁺ peak corresponding to the molecular weight.

Application in Further Synthesis

As a key intermediate, 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is primarily used in the synthesis of its dechlorinated analog, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[3] This is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as the catalyst in the presence of a hydrogen source.[3] This subsequent transformation underscores the importance of the title compound as a stable, isolable precursor in multi-step synthetic campaigns.

Further_Synthesis A 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile B 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile A->B Catalytic Dechlorination (e.g., Pd/C, H2) Vonoprazan Intermediate

Caption: Dechlorination of the title compound to a key Vonoprazan intermediate.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for the preparation of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. The causality of the experimental choices, from the initial activation of the acetophenone to the acid-mediated cyclization and chlorination, is based on well-established principles of organic chemistry. By carefully controlling the reaction conditions at each stage, researchers can consistently obtain this valuable intermediate for use in drug discovery and development programs.

References

  • CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Google Patents.
  • 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile . PubChem. Available at: [Link]

  • 1H-Pyrrole-3-carbonitrile, 2-chloro-5-(2-fluorophenyl)- . ChemBK. Available at: [Link]

Sources

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile as a pharmaceutical intermediate

[1][2]

Part 1: Executive Summary & Strategic Context

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 1240948-72-4) is a critical synthetic pivot point in the manufacturing of Vonoprazan Fumarate (Takecab), a first-in-class Potassium-Competitive Acid Blocker (P-CAB).

In the industrial synthesis of Vonoprazan, this chlorinated pyrrole serves as the primary intermediate formed during the construction of the pyrrole core. Its specific "2-chloro" functionality is an artifact of the cyclization chemistry (typically involving hydrogen chloride) which must be removed via reductive dechlorination to yield the active precursor, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Why This Step Matters: The efficiency of processing this intermediate defines the impurity profile of the final drug substance. Poor control during the dechlorination of this compound leads to two critical failure modes:

  • Incomplete Dechlorination: Leaves the 2-chloro analog as a difficult-to-remove impurity (Vonoprazan Impurity 7).

  • Over-Reduction/Defluorination: Aggressive hydrogenation conditions can strip the fluorine atom from the phenyl ring or reduce the nitrile group prematurely, reducing overall yield.

Part 2: Chemical Properties & Handling

PropertySpecification
Chemical Name 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
CAS Number 1240948-72-4
Molecular Formula C₁₁H₆ClFN₂
Molecular Weight 220.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in THF, Ethyl Acetate, DMSO; Insoluble in Water
Melting Point >160°C (Decomposes)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen recommended)

Safety Advisory: This compound is a nitrile derivative and a halogenated aromatic. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid contact with strong oxidizers.

Part 3: Synthetic Pathway & Mechanism

The generation and subsequent processing of this intermediate follow a specific logic.[1][2][3][4][5][6][7][8] The 2-chloro substituent provides regiochemical stability during ring closure but must be excised to allow for the subsequent sulfonyl group attachment.

Visualizing the Reaction Pathway[5]

VonoprazanPathwayStart2-Fluoro-α-bromoacetophenoneAdductOpen-ChainAdductStart->Adduct+ MalononitrileBaseMalonoMalononitrileMalono->AdductTarget2-CHLORO INTERMEDIATE(CAS 1240948-72-4)Adduct->TargetCyclization(HCl/EtOAc)DesChloroDes-chloro Nitrile(Precursor)Target->DesChloroReductive Dechlorination(Pd/C, H2, NaOAc)VonoprazanVonoprazanFumarateDesChloro->VonoprazanMulti-step:1. Reduction (CHO)2. Sulfonylation3. Amination

Figure 1: The strategic position of the 2-chloro intermediate in the Vonoprazan synthetic lifecycle.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

This step constructs the pyrrole ring.[1]

Reagents:

  • 2-(2-fluorobenzoyl)malononitrile (Intermediate adduct)

  • Ethyl Acetate (EtOAc)[1][6][8]

  • Hydrogen Chloride (HCl) gas or 4M HCl in Dioxane

Procedure:

  • Dissolution: Charge a reactor with 2-(2-fluorobenzoyl)malononitrile (1.0 eq) and anhydrous EtOAc (10 volumes).

  • Cyclization: Cool the solution to 0-5°C. Slowly bubble anhydrous HCl gas into the mixture or add HCl/Dioxane dropwise. Maintain temperature <10°C.

    • Mechanistic Note: The HCl acts as both a catalyst for the cyclization and a source of the chlorine atom that incorporates at the 2-position.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by HPLC for the disappearance of the starting malononitrile adduct.

  • Work-up: The product often precipitates as a hydrochloride salt or free base depending on conditions.

    • Option 1 (Precipitate): Filter the solid, wash with cold EtOAc.

    • Option 2 (Solution): Neutralize carefully with saturated NaHCO₃ (gas evolution!). Separate organic layer, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if purity is <98%.

Protocol B: Reductive Dechlorination (Critical Step)

This is the most sensitive step. The goal is to remove the Chlorine atom without touching the Fluorine atom or the Nitrile group.

Reagents:

  • Substrate: 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 eq)

  • Catalyst: 10% Pd/C (50% water wet, 5-10 wt% loading)

  • Base: Anhydrous Sodium Acetate (1.5 eq) or Triethylamine (1.2 eq)

  • Solvent: Tetrahydrofuran (THF) or Methanol (MeOH)

  • Hydrogen Source: H₂ gas (balloon or low pressure)

Step-by-Step Methodology:

  • Setup: In a hydrogenation vessel (autoclave or pressure flask), dissolve the 2-chloro substrate in THF (10 volumes).

  • Scavenger Addition: Add Sodium Acetate (1.5 eq).

    • Why? The reaction produces HCl as a byproduct. Without a base scavenger, the acidic environment poisons the catalyst and can degrade the pyrrole ring.

  • Catalyst Loading: Add 10% Pd/C carefully under nitrogen flow.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[9]

    • Pressurize to 0.2 - 0.4 MPa (2-4 bar) .

    • Temperature Control: Heat to 30-40°C .

    • Critical Control Point: Do NOT exceed 50°C. Higher temperatures significantly increase the rate of defluorination (removal of the fluorine on the phenyl ring), creating a critical impurity (Impurity B).

  • Monitoring: Stir for 6-12 hours. Sample every 2 hours.

    • Stop Condition: When starting material < 0.5%.[7]

    • Abort Condition: If defluorinated impurity > 1.0%, stop immediately and lower temperature for future batches.

  • Work-up: Filter catalyst through Celite. Concentrate filtrate.[3][9][6] Reslurry residue in water to remove salts, filter the solid product (5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile).

Part 5: Quality Control & Impurity Profiling

The "2-chloro" intermediate is itself an impurity in the final drug. A robust HPLC method is required to distinguish between the chlorinated starting material, the desired product, and the defluorinated side-product.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 230 nm.

Retention Time Logic:

  • Defluorinated Product: Elutes earliest (most polar).

  • Target Product (Des-chloro): Elutes middle.

  • Starting Material (2-chloro): Elutes last (most hydrophobic due to Cl).

Impurity NameOriginLimit (API)Mitigation
Vonoprazan Impurity 7 Residual 2-chloro intermediate< 0.15%Ensure full conversion in Protocol B; extend reaction time.
Defluorinated Analog Over-reduction in Protocol B< 0.10%Lower H₂ pressure; reduce temperature; change catalyst to Pd(OH)₂.

Part 6: References

  • Takeda Pharmaceutical Company Ltd. "Preparation of pyrrole derivatives as acid secretion inhibitors." World Intellectual Property Organization, WO 2010/098351. Link

  • Sichuan Kelun Pharmaceutical Research Institute. "Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde." China National Intellectual Property Administration, CN112194607A. Link

  • PubChem. "Compound Summary: 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile."[10] National Library of Medicine. Link[10]

  • ChemicalBook. "Synthesis and properties of Vonoprazan Intermediates." ChemicalBook Product Database. Link

  • ResearchGate. "A Novel and Practical Synthesis of Vonoprazan Fumarate." ResearchGate Publication Database. Link

Application Notes and Protocols for the Synthesis of Vonoprazan Utilizing a Chlorinated Pyrrole Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Vonoprazan Synthesis

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that potently inhibits H+, K+-ATPase, representing a significant advancement in the treatment of acid-related gastrointestinal disorders.[1][2] The synthesis of this complex molecule hinges on the efficient construction of its core pyrrole structure. This document provides a detailed guide for researchers and drug development professionals on a synthetic route to Vonoprazan that strategically employs 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile as a key intermediate.

This particular synthetic pathway involves a chlorination-dechlorination strategy. The introduction of a chlorine atom at the 2-position of the pyrrole ring is a deliberate tactical choice to facilitate a specific cyclization reaction, leading to the formation of the pyrrole core.[3] Subsequently, the chlorine atom is selectively removed to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, a direct precursor for the subsequent sulfonylation and functionalization steps that complete the synthesis of Vonoprazan. This approach offers advantages in terms of reaction control and yield in the initial cyclization step.[3]

These application notes will elucidate the underlying chemistry, provide detailed, step-by-step protocols for the key transformations, and offer insights into the practical aspects of this synthetic route.

Synthetic Strategy Overview

The overall synthetic workflow can be conceptually divided into three main stages, starting from the formation of the chlorinated pyrrole intermediate:

  • Cyclization to form 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile: This initial step establishes the core pyrrole ring system with a chlorine substituent.

  • Reductive Dechlorination: The selective removal of the chlorine atom to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

  • Conversion to Vonoprazan: A multi-step sequence involving N-sulfonylation, reduction of the nitrile group to an aldehyde, and finally, reductive amination to introduce the methylaminomethyl side chain.

Diagrammatic Representation of the Synthetic Pathway

Vonoprazan_Synthesis cluster_0 Stage 1: Chlorinated Pyrrole Formation cluster_1 Stage 2: Dechlorination cluster_2 Stage 3: Conversion to Vonoprazan A 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile B 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile A->B  HCl-EtOAc   C 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile B->C  H₂, Pd/C, NaOAc, Acetic Acid   D 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile C->D  Pyridine-3-sulfonyl chloride, Base   E 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde D->E  Reducing Agent (e.g., DIBAL-H)   F Vonoprazan E->F  Methylamine, Reducing Agent (e.g., NaBH₄)  

Caption: Overall synthetic workflow from the chlorinated pyrrole intermediate to Vonoprazan.

Part 1: Synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

The initial step involves the cyclization of 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile in the presence of a hydrogen chloride solution in ethyl acetate. This reaction proceeds via an intramolecular condensation to form the pyrrole ring, with concomitant chlorination at the 2-position.

Experimental Protocol: Cyclization

Materials:

  • 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile

  • Hydrogen chloride solution in ethyl acetate (saturated)

  • Isopropanol

Procedure:

  • Suspend 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile in a saturated solution of hydrogen chloride in ethyl acetate.

  • Stir the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 3 hours), followed by an increase in temperature (e.g., 80°C) for an additional hour.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to dryness.

  • Purify the crude product by slurrying in a suitable solvent such as isopropanol, followed by filtration and drying.

Expected Yield: 78%[3]

Part 2: Reductive Dechlorination

The selective removal of the chlorine atom from the 2-position of the pyrrole ring is a critical step to furnish the direct precursor for the subsequent stages of Vonoprazan synthesis. This is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to ensure complete dechlorination without affecting the nitrile group or the fluorophenyl moiety.

Causality Behind Experimental Choices:
  • Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of aryl chlorides. A 5% loading is generally sufficient for this transformation.[3]

  • Solvent: Tetrahydrofuran (THF) is a suitable solvent as it solubilizes the starting material and is stable under the reaction conditions.

  • Base and Acid: The addition of sodium acetate (NaOAc) as a base and acetic acid creates a buffered system. This is important to neutralize any HCl that might be formed during the reaction, which could otherwise lead to side reactions or catalyst deactivation.

  • Hydrogen Pressure: A moderate hydrogen pressure (e.g., 0.4 ± 0.1 MPa) is typically sufficient to drive the reaction to completion in a reasonable timeframe.[4]

Experimental Protocol: Dechlorination

Materials:

  • 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

  • 5% Palladium on carbon (Pd/C)

  • Anhydrous sodium acetate (NaOAc)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Hydrogen gas

Procedure:

  • To a suitable hydrogenation reactor, add tetrahydrofuran, 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, acetic acid, anhydrous sodium acetate, and 5% palladium on carbon.[4]

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 0.4 ± 0.1 MPa and maintain the temperature at 30 ± 10°C.[4]

  • Stir the reaction mixture vigorously for approximately 20 hours.[4]

  • Monitor the reaction for the complete consumption of the starting material using HPLC. The monitoring should also check for the formation of defluorinated impurities.[4]

  • Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Quantitative Data:

ParameterValueReference
HPLC Purity of Reaction Liquid90.03% - 91.96%[4]
Defluorinated Impurity Content0.03% - 0.04%[4]

Part 3: Conversion of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile to Vonoprazan

This final stage of the synthesis involves a three-step transformation of the dechlorinated pyrrole intermediate.

Step 3a: N-Sulfonylation

The pyrrole nitrogen is sulfonylated with pyridine-3-sulfonyl chloride in the presence of a base.

Materials:

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

  • Pyridine-3-sulfonyl chloride

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

Procedure:

  • Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, 4-dimethylaminopyridine, and N,N-diisopropylethylamine in acetonitrile.[5]

  • Cool the mixture to 10-20°C and add a solution of pyridine-3-sulfonyl chloride in acetonitrile dropwise, maintaining the temperature below 30°C.[5]

  • Stir the reaction mixture at this temperature for approximately 3 hours.[5]

  • Adjust the pH of the reaction mixture to 4-5 with 1N hydrochloric acid.[5]

  • Add water to induce crystallization of the product.

  • Filter the solid, wash, and dry to obtain 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile.

Expected Yield: 91.5%[5]

Step 3b: Reduction of the Nitrile to an Aldehyde

The nitrile group is selectively reduced to an aldehyde. This can be achieved using a variety of reducing agents, with Diisobutylaluminium hydride (DIBAL-H) being a common choice for this transformation.

Step 3c: Reductive Amination

The final step involves the formation of Vonoprazan through reductive amination of the aldehyde with methylamine.

Materials:

  • 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

  • Methylamine solution

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde in methanol.

  • Add a solution of methylamine and stir to form the imine intermediate.

  • Cool the reaction mixture and add sodium borohydride portion-wise to reduce the imine.

  • After the reaction is complete, quench the reaction and work up to isolate the crude Vonoprazan.

  • The crude product is then typically converted to its fumarate salt and purified by recrystallization to yield the final active pharmaceutical ingredient.

Trustworthiness and Self-Validation

The protocols described herein are based on established and patented synthetic routes.[3][4][5] The trustworthiness of these procedures is ensured by:

  • In-process monitoring: Regular analysis of the reaction progress by HPLC is crucial to determine the endpoint of each step and to monitor the formation of any impurities.[4]

  • Impurity profiling: Careful characterization of the intermediates and the final product is necessary to identify and quantify any process-related impurities, such as the defluorinated byproduct.[6]

  • Yield and Purity Analysis: Accurate determination of the yield and purity at each stage provides a quantitative measure of the efficiency and robustness of the process.

Conclusion

The strategic use of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile as a transiently chlorinated intermediate offers a viable and controlled pathway for the synthesis of Vonoprazan. The initial chlorination facilitates the crucial cyclization step, and the subsequent clean and efficient dechlorination provides the direct precursor for the final stages of the synthesis. The protocols and insights provided in these application notes are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this synthetic route, contributing to the efficient production of this important pharmaceutical agent.

References

  • A Novel and Practical Synthesis of Vonoprazan Fumarate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • CN107915720B - Novel preparation method of Vonoprazan. (n.d.). Google Patents.
  • Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. (2015). China/Asia On Demand (CAOD) - Oriprobe. Retrieved February 7, 2026, from [Link]

  • CN108503621B - Preparation method of vonoprazan fumarate. (n.d.). Google Patents.
  • An Improved and Practical Synthesis of Vonoprazan. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Preparation method of Vonoprazan fumarate and application of Vonoprazan fumarate in composition. (n.d.). WIPO Patentscope. Retrieved February 7, 2026, from [Link]

  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. (2020). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof. (n.d.). Google Patents.
  • Quality Assurance in Pharmaceutical Intermediates: The Case of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 7, 2026, from [Link]

  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. (2020). ACS Publications. Retrieved February 7, 2026, from [Link]

  • CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (n.d.). Google Patents.
  • Preparation method of vonoprazan fumarate intermediate namely 5-(2-fluorophenyl)-1H-pyrrole-3-methanal. (n.d.). Patsnap Eureka. Retrieved February 7, 2026, from [Link]

  • 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. (n.d.). Pharmaffiliates. Retrieved February 7, 2026, from [Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. (2018). MDPI. Retrieved February 7, 2026, from [Link]

  • Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (n.d.). Patsnap Eureka. Retrieved February 7, 2026, from [Link]

  • Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H- pyrrole-3-carbaldehyde and process for. (n.d.). Technical Disclosure Commons. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Palladium-Catalyzed Functionalization of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 1240948-72-4).

This scaffold is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan and serves as a versatile "diversity handle" for developing novel kinase inhibitors. The presence of the electron-withdrawing nitrile group at C3 and the aryl group at C5 creates a unique electronic environment that activates the C2-chloride toward palladium-catalyzed oxidative addition, while simultaneously increasing the acidity of the pyrrole N-H.

Strategic Overview & Reactivity Profile

The substrate presents a trifunctional core:[1][2]

  • C2-Chloride: The primary site for Pd-catalyzed cross-coupling. The adjacent C3-nitrile (EWG) lowers the LUMO energy of the C-Cl bond, facilitating oxidative addition compared to unfunctionalized chloropyrroles.

  • N1-Pyrrole Nitrogen: Significantly acidic (pKa ~10-11) due to the C3-CN group. In basic coupling conditions, this forms a pyrrolyl anion, which can poison Pd catalysts or lead to competing N-arylation.

    • Recommendation: For robust scale-up, N-protection (e.g., SEM, Boc, or Ts) is recommended prior to C2-coupling. However, specialized ligands (e.g., Buchwald biaryl phosphines) allow for direct coupling of the free NH species.

  • C3-Nitrile: Essential for bioactivity (H-bond acceptor) and electronic activation.

Reaction Landscape

The guide covers three distinct workflows:

  • Workflow A (Discovery): Suzuki-Miyaura Coupling for C2-Aryl analogs.

  • Workflow B (Discovery): Buchwald-Hartwig Amination for C2-Amino analogs.

  • Workflow C (Process): Hydrodechlorination to generate the Vonoprazan precursor.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity and the electronic influence of the C3-nitrile group on the catalytic cycle.

ReactionPathways Substrate 2-Chloro-5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile OxAdd Oxidative Addition (Activated by C3-CN) Substrate->OxAdd Pd(0) / Bulky Ligand Prot Optional: N-Protection (SEM/Boc) Substrate->Prot Recommended Suzuki 2-Aryl Analogs (C-C Bond) Buchwald 2-Amino Analogs (C-N Bond) Reduction 5-(2-fluorophenyl)- 1H-pyrrole-3-carbonitrile (Vonoprazan Precursor) OxAdd->Suzuki Ar-B(OH)2 Base OxAdd->Buchwald HNR2 Base OxAdd->Reduction H2 or Formate Pd/C Prot->OxAdd Pd(0)

Figure 1: Divergent synthetic pathways. The C3-nitrile activates the C2-Cl bond, facilitating Pd-insertion.

Detailed Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Synthesis of 2,5-diarylpyrrole analogs.

Rationale: The C2-Cl bond is sterically crowded by the N1-H and C3-CN. We utilize SPhos or XPhos , which are bulky, electron-rich ligands capable of facilitating oxidative addition and stabilizing the Pd species.

Materials:

  • Substrate: 1.0 equiv (220.6 g/mol )

  • Boronic Acid: 1.2–1.5 equiv

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: SPhos (4–10 mol%) (Ratio Pd:L = 1:2)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Substrate (100 mg, 0.45 mmol), Boronic Acid (0.54 mmol), Pd(OAc)₂ (2.0 mg), SPhos (7.4 mg), and K₃PO₄ (191 mg).

  • Solvation: Add degassed 1,4-Dioxane (2.0 mL) and Water (0.5 mL).

  • Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours. Monitor by LC-MS.[3]

    • Note: If conversion stalls, add a second portion of catalyst/ligand.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table:

Issue Probable Cause Solution
Low Conversion Catalyst poisoning by free NH Use N-Boc protected substrate or switch to Pd(dppf)Cl₂.
Protodehalogenation Reductive elimination of H Ensure anhydrous conditions if using hydride sources; switch solvent to Toluene.

| Homocoupling | Oxidation of Boronic Acid | Degass solvents thoroughly (freeze-pump-thaw). |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of 2-amino-pyrrole kinase inhibitors.

Rationale: 2-aminopyrroles are prone to tautomerization to imines. However, the C3-CN group stabilizes the amino form via conjugation. BrettPhos is the ligand of choice for coupling primary amines to heteroaryl chlorides.

Materials:

  • Substrate: 1.0 equiv

  • Amine (R-NH₂): 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (2.5 equiv) or NaOtBu (1.4 equiv)

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step Procedure:

  • Activation: Pre-stir Pd₂(dba)₃ and BrettPhos in the solvent at 60 °C for 5 minutes to form the active catalytic species (color change often observed).

  • Addition: Add the Substrate, Amine, and Base to the reaction vessel.

  • Coupling: Heat to 100 °C for 6–18 hours.

  • Quench: Filter through a Celite pad while hot (to remove inorganic salts) and wash with EtOAc.

  • Isolation: Concentrate and purify via reverse-phase HPLC (acidic modifiers like TFA may hydrolyze the nitrile; use Formic Acid or Ammonium Bicarbonate).

Protocol C: Hydrodechlorination (Process Route)

Target: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Vonoprazan Intermediate).[4]

Rationale: This reaction removes the chlorine atom, often a byproduct of specific ring-closure methods (e.g., from malononitrile derivatives). This restores the C2-H position found in Vonoprazan.

Materials:

  • Substrate: 1.0 equiv

  • Catalyst: 10% Pd/C (5–10 wt% loading)

  • Hydrogen Source: H₂ gas (balloon) or Ammonium Formate (3.0 equiv)

  • Base: Triethylamine (1.1 equiv) to neutralize HCl formed.

  • Solvent: Methanol or Ethanol.

Step-by-Step Procedure:

  • Charge: Add Substrate and 10% Pd/C to a flask.

  • Solvent: Add Methanol and Triethylamine.

  • Reduction:

    • Method A (H₂): Purge with N₂, then bubble H₂ or attach a balloon. Stir vigorously at RT for 2–4 hours.

    • Method B (Transfer): Add Ammonium Formate. Heat to reflux (65 °C) for 1 hour.

  • Filtration: Filter over Celite to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

  • Isolation: Concentrate filtrate. The product often precipitates upon addition of water.

Safety & Handling
  • Cyanide Risk: While the nitrile group is stable, avoid strong acids at high temperatures which could theoretically liberate HCN, although hydrolysis to the amide/acid is thermodynamically favored.

  • Palladium Residues: For pharmaceutical applications, Pd scavenging (e.g., using SiliaMetS® Thiol) is required to reduce metal content to <10 ppm.

  • Sensitizer: Pyrrole derivatives can be skin sensitizers. Handle with gloves and in a fume hood.

References
  • Vonoprazan Synthesis Overview

    • Title: Preparation method of Vonoprazan fumarate.[1][2][5]

    • Source: CN116891453 (Patent).[2]

    • URL
  • Dechlorination Protocol

    • Title: Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.[4]

    • Source: CN112194607A (P
    • URL
  • General Pd-Catalyzed Pyrrole Arylation

    • Title: Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides.
    • Source: J. Am. Chem. Soc. (Rioux et al.)
    • URL:[Link]

  • Substrate Data

    • Title: 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile Product Page.[3][4][5][6][7][8][9][10]

    • Source: BLD Pharm.

Sources

Application Notes and Protocols for the Analytical Characterization of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders[1]. The purity and structural integrity of this intermediate are paramount, as any impurities can carry through the synthesis pipeline, potentially affecting the safety and efficacy of the final drug product. Consequently, robust, validated analytical methods are essential for its characterization, ensuring quality control from raw material release to in-process monitoring.

This document provides a suite of detailed analytical protocols for the comprehensive characterization of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for both qualitative and quantitative analysis. The protocols are grounded in established analytical principles and are designed to be self-validating systems.

Compound Profile:

Property Value Reference
Chemical Name 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile [2][3]
CAS Number 1240948-72-4 [2][3][4]
Molecular Formula C₁₁H₆ClFN₂ [2][3][4]
Molecular Weight 220.63 g/mol [2][3][4]

| Structure | | |

Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical intermediates. For a moderately polar, UV-active compound like 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, a reversed-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity.

Causality Behind Method Development

The selected method is designed based on the physicochemical properties of the analyte.

  • Reversed-Phase C18 Column: The non-polar C18 stationary phase is ideal for retaining the moderately non-polar pyrrole derivative.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this class of compounds. A gradient elution is proposed to ensure the timely elution of the main peak while also resolving potential non-polar impurities from the synthesis, such as unreacted starting materials or side-products[5][6].

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase is crucial. It protonates the pyrrole nitrogen, suppressing its ionization and preventing peak tailing, thereby ensuring sharp, symmetrical peaks[7].

  • UV Detection: The conjugated system of the pyrrole and phenyl rings results in strong UV absorbance, making UV detection a sensitive and robust choice. The optimal wavelength is determined by analyzing the UV spectrum of a standard solution.

Experimental Protocol: RP-HPLC for Purity and Assay

Objective: To quantify 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile and separate it from potential process-related impurities.

Materials:

  • HPLC system with UV/DAD detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size)[7]

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Phosphoric acid (or Formic acid), analytical grade

  • Reference standard of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (>99.5% purity)

Chromatographic Conditions:

Parameter Setting Rationale
Column Kinetex C18, 150 x 4.6 mm, 2.6 µm Provides high efficiency and good resolution for complex mixtures.
Mobile Phase A 0.1% Phosphoric Acid in Water Acid modifier to improve peak shape.
Mobile Phase B Acetonitrile Common organic solvent for reversed-phase chromatography.
Gradient 0-2 min: 35% B; 2-15 min: 35% to 85% B; 15-18 min: 85% B; 18-18.1 min: 85% to 35% B; 18.1-25 min: 35% B Ensures elution of the main analyte and late-eluting impurities.
Flow Rate 1.0 mL/min[7] Standard flow for a 4.6 mm ID column.
Column Temp. 35 °C[5] Improves peak shape and reduces viscosity.
Injection Vol. 5 µL[7] Minimizes band broadening.
Detector DAD, 220 - 340 nm, monitor at 230 nm Wavelength range for peak purity analysis; 230 nm for quantification.

| Run Time | 25 minutes | Allows for column re-equilibration. |

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of acetonitrile to create a stock solution (100 µg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh ~10 mg of the test sample and dissolve in 100 mL of acetonitrile.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be < 2.0%.

  • Analysis: Inject the blank (acetonitrile), standard, and sample solutions in sequence[7].

  • Data Processing: Determine the area of the main peak and any impurity peaks. Calculate the percentage purity using the area normalization method or against a reference standard for an assay.

Structural Confirmation and Volatile Impurity Profiling: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for confirming the identity of the main component and for detecting trace impurities that may not be resolved by HPLC.

Causality Behind Method Development
  • Electron Ionization (EI): EI at 70 eV is a "hard" ionization technique that produces reproducible fragmentation patterns.[8][9] This fragmentation acts as a molecular fingerprint, allowing for confident structural elucidation and comparison with spectral libraries like NIST[8].

  • Capillary Column: A medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a robust choice for separating a wide range of analytes based on their boiling points and polarity[8].

  • Temperature Programming: A temperature ramp is essential for GC analysis. It allows for the separation of compounds with a range of volatilities, starting at a low temperature to resolve volatile impurities and ramping up to elute the higher-boiling main analyte[8].

Experimental Protocol: GC-MS for Identity and Volatile Impurities

Objective: To confirm the molecular weight and structure of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile and identify any volatile impurities.

Materials:

  • GC-MS system with an EI source

  • Medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[8]

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane or Methanol (GC grade)

Instrumental Conditions:

Parameter Setting Rationale
Injector Split/Splitless, 250 °C, Split ratio 50:1 Prevents column overloading while ensuring efficient sample transfer.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Final hold: 10 min Separates volatile impurities from the main analyte.
Transfer Line 280 °C Prevents condensation of the analyte before entering the MS.
Ion Source Electron Ionization (EI) at 70 eV Provides reproducible fragmentation for library matching.
Ion Source Temp. 230 °C Standard temperature for stable ionization.
Mass Analyzer Quadrupole

| Scan Range | m/z 40-400 | Covers the expected mass of the parent ion and key fragments. |

Procedure:

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of dichloromethane or methanol[8].

  • Injection: Inject 1 µL of the prepared solution into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to the analyte based on its retention time.

    • Examine the mass spectrum of the main peak. The molecular ion (M•+) should be visible at m/z 220.63 (with the characteristic isotopic pattern for one chlorine atom).

    • Analyze the fragmentation pattern to confirm the structure. Expected fragments could arise from the loss of Cl, CN, or cleavage of the phenyl ring.

    • Search the NIST library for any unknown impurity peaks to tentatively identify them.

Workflow Diagram: Integrated Analytical Approach

Analytical_Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Techniques cluster_Results Data Interpretation cluster_Report Final Output Sample Test Sample of 2-chloro-5-(2-fluorophenyl) -1H-pyrrole-3-carbonitrile HPLC RP-HPLC-DAD (Purity & Assay) Sample->HPLC GCMS GC-MS (Identity & Volatiles) Sample->GCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Purity Purity Profile Impurity Identification HPLC->Purity Identity Structural Confirmation (MW & Fragments) GCMS->Identity Structure Definitive Structure (¹H & ¹³C Shifts) NMR->Structure Functional Functional Group ID (IR Bands) FTIR->Functional CoA Certificate of Analysis (CoA) Purity->CoA Identity->CoA Structure->CoA Functional->CoA

Caption: Integrated workflow for the comprehensive analysis of the target compound.

Definitive Structural Elucidation: Spectroscopic Methods

While chromatography provides information on purity, spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, both ¹H and ¹³C NMR are required for full characterization[10][11].

¹H NMR (Proton NMR):

  • Pyrrole NH: A broad singlet is expected, typically downfield (> 11 ppm), due to the acidic nature of the N-H proton[11].

  • Pyrrole CH: A singlet is expected for the proton at the C4 position of the pyrrole ring.

  • Aromatic Protons: The 2-fluorophenyl group will show a complex multiplet pattern for its four protons in the aromatic region (approx. 7.0-8.0 ppm) due to proton-proton and proton-fluorine coupling.

¹³C NMR (Carbon NMR):

  • Nitrile Carbon (C≡N): A quaternary carbon signal expected around 115-120 ppm.

  • Pyrrole Carbons: Four distinct signals for the pyrrole ring carbons.

  • Aromatic Carbons: Six signals for the fluorophenyl ring carbons. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

Protocol:

  • Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly show exchangeable protons like N-H[10].

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Assign peaks based on chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3300-3400 N-H (pyrrole) Stretching
~2220-2260 C≡N (nitrile) Stretching
~1600, ~1480 C=C (aromatic) Ring Stretching
~1200-1250 C-F (aryl-fluoride) Stretching

| ~750-800 | C-Cl | Stretching |

Protocol:

  • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans.

  • Identify the characteristic absorption bands and correlate them with the known functional groups of the molecule[11][12].

Conclusion and Validation Strategy

The methods outlined in this document provide a multi-faceted approach to ensure the quality, purity, and structural integrity of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. The HPLC method serves as the primary tool for purity assessment and assay, while GC-MS and spectroscopic techniques (NMR, FTIR) provide orthogonal, confirmatory data for identity.

For regulatory purposes, the HPLC method should be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). This comprehensive analytical package ensures that the material meets the stringent quality requirements for pharmaceutical manufacturing.

References

  • Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis. Benchchem.
  • Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Benchchem.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis. chemicalbook.
  • Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • MSDS of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. (2022).
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. PubChem - NIH.
  • 1240948-72-4|2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. BLDpharm.
  • CAS No : 1240948-72-4 | Product Name : 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.
  • FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. (2023).

Sources

HPLC analysis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the HPLC Analysis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

A Stability-Indicating RP-HPLC Method for Purity and Reaction Monitoring of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Introduction

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor in the manufacturing of Vonoprazan.[1][2] The purity of this intermediate is critical as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a robust, specific, and stability-indicating analytical method is essential for monitoring reaction progress, quantifying the main component, and detecting process-related impurities and potential degradants.

This application note presents a comprehensive guide to a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method. We delve into the rationale behind the method development, provide a detailed step-by-step protocol, and outline validation procedures consistent with the International Council for Harmonisation (ICH) guidelines.[3][4][5] The objective is to equip researchers and drug development professionals with a reliable tool to ensure the quality control of this critical synthetic intermediate.

Scientific Rationale: The Logic of Method Development

The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte and potential impurities. Our approach is not merely a set of conditions but a logically derived protocol designed for specificity and robustness.

Analyte Physicochemical Properties

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Molar Mass: 220.63 g/mol ) is a moderately polar molecule containing a pyrrole ring, a halogenated aromatic ring (2-fluorophenyl), a chloro substituent, and a nitrile group.[6][7] The presence of aromatic rings makes the molecule strongly UV-active, which is ideal for detection by a Diode Array Detector (DAD) or a standard UV detector. Its structure suggests good retention on a non-polar stationary phase, making reverse-phase chromatography the logical choice.

Column Selection: The Heart of the Separation

The primary goal is to separate the main analyte from its synthetic precursors and potential degradation products.

  • C18 (Octadecylsilane) Column: A C18 column was selected as the primary stationary phase due to its versatility and strong hydrophobic interactions with the aromatic rings of the analyte. This provides excellent retention and is a well-established starting point for moderately polar compounds.

  • Alternative Selectivity: For complex separations involving structurally similar halogenated compounds, alternative column chemistries can provide enhanced resolution. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column can offer different selectivity through π-π interactions with the analyte's aromatic systems, which can be particularly useful for resolving isomers or closely related impurities.[8]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is critical for achieving the desired retention time and peak shape.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. Its lower viscosity leads to higher column efficiency, and its lower UV cutoff wavelength is advantageous for detecting impurities at low wavelengths.

  • Aqueous Phase & pH Control: An acidic mobile phase is employed to suppress the ionization of the pyrrole N-H proton (pKa is predicted to be around 12.88), ensuring a single, non-ionized form of the analyte and promoting sharp, symmetrical peaks.[6] A phosphate buffer is used to maintain a consistent pH, which is crucial for reproducible retention times.

Detector Selection: Visualizing the Results

A Diode Array Detector (DAD) is the preferred choice. It allows for the selection of an optimal detection wavelength that maximizes the signal for both the main component and its impurities. Furthermore, a DAD is invaluable during forced degradation studies to assess peak purity, helping to confirm that a chromatographic peak corresponds to a single component.[9]

Detailed Experimental Protocols

This section provides the precise, step-by-step instructions for performing the analysis.

Required Materials and Reagents
  • 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile reference standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric acid (AR Grade)

  • Water (Milli-Q or equivalent HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3% v/v)

Instrumentation and Chromatographic Conditions

The following parameters should be implemented on a standard HPLC system equipped with a pump, autosampler, column oven, and DAD.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.01M KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-15 min: 40% to 70% B; 15-20 min: 70% B; 20-22 min: 70% to 40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Diode Array Detector (DAD), Wavelength: 230 nm
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the reaction sample and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness and Reliability

A method is only useful if it is proven to be reliable. The following validation parameters must be assessed according to ICH Q2(R2) guidelines to demonstrate the method is fit for its intended purpose.[4][5][10]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[11][12][13]

Protocol: Prepare a sample solution (approx. 100 µg/mL) and subject it to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl, heat at 60°C for 4 hours, cool, and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH, heat at 60°C for 2 hours, cool, and neutralize with 0.1 N HCl. Pyrrole-based compounds are often unstable in alkaline media.[14]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, and keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples alongside a non-stressed control. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and peak purity analysis (via DAD) confirms the homogeneity of the analyte peak.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analytical Evaluation API API Sample (Solid & Solution) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (UV Light) API->Photo HPLC Inject into Validated RP-HPLC System Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Assess Peak Purity (DAD Detector) HPLC->Purity Resolution Confirm Resolution > 2.0 (Analyte vs. Degradants) HPLC->Resolution

Caption: Workflow for Forced Degradation Studies.

Linearity

Analyze a series of at least five concentrations of the reference standard over the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration.

  • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (Recovery)

Perform recovery studies by spiking a known amount of the analyte into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). Analyze each level in triplicate.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution (at 100% concentration) on the same day.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.

  • Acceptance Criteria: Typically, LOD is determined at an S/N of 3:1 and LOQ at an S/N of 10:1.

Robustness

Evaluate the method's robustness by making small, deliberate changes to the chromatographic parameters and observing the effect on the results.

  • Variations to Test:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criterion: System suitability parameters should remain within limits, and the results should not be significantly affected by these minor changes.

G Start Method Development Goal: Quantify Analyte & Impurities Char 1. Analyte Characterization (Structure, Polarity, UV) Start->Char Scout 2. Initial Method Scouting (Column & Mobile Phase) Char->Scout Opt 3. Method Optimization (Gradient, Flow, Temp) Scout->Opt Stress 4. Forced Degradation (Establish Specificity) Opt->Stress Validate 5. Full Validation (ICH Q2) (Linearity, Accuracy, etc.) Stress->Validate Final Final Validated Method Validate->Final

Caption: Logical Workflow for HPLC Method Development.

System Suitability and Data Interpretation

System Suitability Testing (SST)

Before any sample analysis, inject a working standard solution five times. This ensures the chromatographic system is performing adequately.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for 5 injections)Confirms injection precision.
Resolution (Rs) > 2.0 (between analyte and closest impurity)Ensures baseline separation.
Calculation of Impurities

The percentage of any single impurity can be calculated using the area normalization method, assuming the response factor is similar to the main analyte.

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, accurate, precise, and robust for the analysis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. The successful validation, including comprehensive forced degradation studies, confirms its suitability as a stability-indicating method for routine quality control, reaction monitoring, and purity testing in a pharmaceutical development setting. Adherence to the outlined protocols and system suitability criteria will ensure reliable and consistent analytical results.

References

  • Hu, C. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Available from: [Link]

  • Konstantinova, T., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available from: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • Kalyani, G., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available from: [Link]

  • 1H-Pyrrole-3-carbonitrile,2-chloro-5-(2-fluorophenyl)-. ChemBK. Available from: [Link]

  • Google Patents. Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Szeremeta, M., et al. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available from: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available from: [Link]

  • Google Patents. Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Pharmaffiliates. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Agilent Technologies. (2024). Method Development 101: From Beginner to Expert Part 1. Available from: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Ngwa, G. (2010). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available from: [Link]

  • Colina-Vargas, Y.P., et al. (2021). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Available from: [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Capot Chemical Co., Ltd. (2022). MSDS of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

Sources

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis and Application of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in Modern Organic Synthesis

Authored by: Senior Application Scientist, Gemini Division

This technical guide provides a comprehensive overview of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. We will explore its synthesis, key reactions, and potential applications, offering detailed protocols and mechanistic insights to guide researchers in its effective utilization. The presence of a halogenated phenyl group, a chloro-substituted pyrrole core, and a nitrile functional group makes this molecule a versatile building block for creating complex molecular architectures.

Table of Contents
  • Introduction: Strategic Importance of Substituted Pyrroles

  • Physicochemical Properties and Spectral Data

  • Proposed Synthesis Pathway: A Multi-step Approach

    • Protocol 1: Gewald-Type Synthesis of the Pyrrole Core

    • Protocol 2: Electrophilic Chlorination of the Pyrrole Ring

  • Key Applications in Synthetic Chemistry

    • Cross-Coupling Reactions: Expanding Molecular Complexity

    • Nucleophilic Aromatic Substitution (SNAr)

    • Functional Group Transformations of the Nitrile

  • References

Introduction: Strategic Importance of Substituted Pyrroles

Pyrrole-containing compounds are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them privileged scaffolds in drug design. The specific molecule, 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, is a highly functionalized building block. The 2-fluorophenyl group is a common feature in central nervous system (CNS) active compounds, where the fluorine atom can modulate metabolic stability and binding affinity. The nitrile group is a versatile handle for conversion into amines, amides, or tetrazoles, while the chloro-substituent at the 2-position is an ideal site for late-stage functionalization via cross-coupling reactions.

Physicochemical Properties and Spectral Data

While extensive experimental data for this specific molecule is not widely published, we can predict its key properties based on its structure.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₆ClFN₂
Molecular Weight 220.64 g/mol
Appearance Likely a white to off-white solidBased on similar pyrrole derivatives.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, THF)Insoluble in water.
¹H NMR Expect signals in the aromatic region for the phenyl and pyrrole protons.The pyrrole CH will likely be a singlet.
¹³C NMR Expect distinct signals for the nitrile, the chlorinated carbon, and the fluorinated carbon.The C-F coupling will be observable.
¹⁹F NMR A single resonance for the fluorine atom, likely a multiplet.

Proposed Synthesis Pathway: A Multi-step Approach

A logical and efficient synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile would likely proceed in two key stages: first, the construction of the 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile core, followed by selective chlorination at the 2-position.

cluster_0 PART 1: Pyrrole Core Synthesis cluster_1 PART 2: Selective Chlorination A 2-Fluorobenzaldehyde C Knoevenagel Condensation (Piperidine, EtOH) A->C B Malononitrile B->C D 2-(2-Fluorobenzylidene)malononitrile C->D Intermediate F DBU, THF D->F E Ethyl isocyanoacetate E->F G 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile F->G Product H 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile J Acetonitrile or DMF H->J I N-Chlorosuccinimide (NCS) I->J K 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile J->K Final Product

Caption: Proposed two-part synthetic workflow for the target compound.

Protocol 1: Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

This protocol is based on a modified Barton-Zard pyrrole synthesis, which is a powerful method for constructing substituted pyrroles.

Materials:

  • 2-Fluorobenzaldehyde

  • Malononitrile

  • Ethyl isocyanoacetate

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Piperidine

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Step 1: Knoevenagel Condensation.

    • To a solution of 2-fluorobenzaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

    • The product, 2-(2-fluorobenzylidene)malononitrile, will often precipitate from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Step 2: Cyclization.

    • Dissolve the 2-(2-fluorobenzylidene)malononitrile (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DBU (1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Protocol 2: Electrophilic Chlorination of the Pyrrole Ring

The electron-rich pyrrole ring is susceptible to electrophilic halogenation. N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation. Chlorination is expected to occur at the 2-position due to the directing effects of the existing substituents.

Materials:

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Procedure:

  • Dissolve the 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add N-Chlorosuccinimide (1.05-1.1 eq) portion-wise at room temperature. Note: The reaction can be slightly exothermic.

  • Stir the mixture for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with dichloromethane (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography or recrystallization to afford the final product, 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Key Applications in Synthetic Chemistry

The title compound is a versatile intermediate for further molecular elaboration. The chloro-substituent is the primary handle for diversification.

cluster_coupling Cross-Coupling Reactions cluster_snar SNAr Reactions cluster_nitrile Nitrile Transformations A 2-Chloro-5-(2-fluorophenyl) -1H-pyrrole-3-carbonitrile B Suzuki Coupling (Boronic Acid, Pd catalyst) A->B C Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->C D Buchwald-Hartwig (Amine, Pd catalyst) A->D H Nucleophile (NuH) (e.g., R-SH, R-OH) A->H J Reduction (LiAlH₄) A->J K Hydrolysis (H₃O⁺) A->K E 2-Aryl-pyrrole B->E F 2-Alkynyl-pyrrole C->F G 2-Amino-pyrrole D->G I 2-Nu-pyrrole H->I L Aminomethyl J->L M Carboxylic Acid K->M

Caption: Key synthetic transformations of the title compound.

Cross-Coupling Reactions: Expanding Molecular Complexity

The C-Cl bond at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids can introduce new aromatic systems. This is a robust method for creating biaryl structures, which are common in bioactive molecules.

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to 2-alkynylpyrroles. These products can undergo further transformations, such as cycloadditions.

  • Buchwald-Hartwig Amination: This reaction allows for the direct installation of primary or secondary amines, forming 2-aminopyrrole derivatives, a key pharmacophore in many kinase inhibitors.

Nucleophilic Aromatic Substitution (SNAr)

While less reactive than other chloro-heterocycles, the C-Cl bond can undergo SNAr with strong nucleophiles, such as thiols (thiolates) or alkoxides, particularly if the pyrrole nitrogen is deprotonated to increase the ring's electron deficiency.

Functional Group Transformations of the Nitrile

The nitrile group is a valuable synthetic handle:

  • Reduction: It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄.

  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, enabling amide bond formation.

  • Cycloaddition: Reaction with sodium azide can form a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability.

Conclusion and Future Outlook

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile represents a strategically important building block for organic synthesis. Its facile, predictable synthesis and the orthogonal reactivity of its functional groups allow for the rapid generation of diverse molecular libraries. Researchers in drug discovery can leverage this intermediate to explore new chemical space, particularly in the development of kinase inhibitors, CNS agents, and anti-infectives. The protocols and applications detailed herein provide a solid foundation for scientists to incorporate this versatile compound into their synthetic programs.

References

Note: As this specific molecule is not widely documented, the references pertain to the synthesis and reactions of structurally analogous compounds and the general methodologies described.

  • Barton-Zard Pyrrole Synthesis: A found

    • Title: A new synthesis of pyrroles
    • Source: Tetrahedron Letters
    • URL: [Link]

  • Electrophilic Chlorination of Pyrroles: General review of halogen

    • Title: Halogen
    • Source: Chemical Reviews
    • URL: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A comprehensive review of modern coupling techniques.

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds
    • Source: Chemical Reviews
    • URL: [Link]

  • Gewald Reaction for Heterocycle Synthesis: A related reaction for synthesizing substituted heterocycles.

    • Title: The Gewald Reaction
    • Source: Chemical Reviews
    • URL: [Link]

applications of 2-aryl substituted pyrrole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Applications of 2-Aryl Substituted Pyrrole Compounds

Introduction: The 2-Aryl Pyrrole Scaffold

The 2-aryl pyrrole motif is a privileged pharmacophore and a versatile optoelectronic building block. Structurally, the conjugation between the electron-rich pyrrole ring and an aryl substituent creates a push-pull system (especially with electron-withdrawing groups on the aryl ring) that is critical for both biological binding affinity and tuning HOMO-LUMO gaps in material science.

This guide provides field-proven protocols for synthesizing these compounds, evaluating their potential as tubulin polymerization inhibitors (oncology), and implementing them as emitters in Organic Light-Emitting Diodes (OLEDs).

Pharmaceutical Applications: Oncology & Tubulin Inhibition[1][2][3][4]

Mechanism of Action: 2-Aryl substituted pyrroles, particularly those structurally analogous to combretastatin A-4 or colchicine, function as Microtubule Targeting Agents (MTAs). They bind to the colchicine-binding site of β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption arrests the cell cycle in the G2/M phase, triggering apoptotic signaling pathways.[1][2][3]

Visualizing the Pathway

TubulinInhibition cluster_0 Cytoskeletal Disruption Compound 2-Aryl Pyrrole Derivative (Ligand) Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Complex Ligand-Tubulin Complex Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest Cell Cycle Arrest (G2/M Phase) Polymerization->Arrest Failure leads to Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Triggers

Caption: Mechanism of action for 2-aryl pyrrole induced apoptosis via tubulin inhibition.[1][3]

Protocol 1: Regioselective Synthesis via Suzuki-Miyaura Coupling

While the classical Paal-Knorr synthesis is effective for general pyrrole formation, it often lacks the regioselectivity required for complex pharmaceutical intermediates. The Suzuki-Miyaura cross-coupling of N-protected pyrrole boronic acids with aryl halides is the preferred method for high-precision synthesis.

Target Compound: tert-butyl 2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate Scope: Gram-scale synthesis.

Reagents:

  • N-Boc-pyrrole-2-boronic acid (1.0 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoanisole (1.87 g, 10 mmol) and N-Boc-pyrrole-2-boronic acid (2.11 g, 10 mmol) in DME (40 mL).

  • Degassing: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (366 mg, 0.5 mmol) and an aqueous solution of K₂CO₃ (2.76 g in 10 mL deionized water).

  • Reaction: Fit the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere for 4 hours. Monitor progress via TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a white solid.

  • Deprotection (Optional): To obtain the free N-H pyrrole, treat the Boc-protected intermediate with TFA/DCM (1:4) at 0°C for 2 hours, then neutralize with saturated NaHCO₃.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the characteristic pyrrole protons (~6.2 ppm, ~7.3 ppm) and the para-substituted benzene pattern.

  • Yield: Expect 80–90% for the coupling step.

Protocol 2: Tubulin Polymerization Inhibition Assay

This assay quantifies the compound's ability to prevent the assembly of tubulin into microtubules in vitro.[1][3]

Materials:

  • Purified Tubulin (>99%, bovine brain source)

  • GTP (Guanosine triphosphate)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Spectrophotometer (heated to 37°C) capable of reading at 340 nm.

Procedure:

  • Preparation: Keep all reagents on ice (4°C). Prepare a 3 mg/mL tubulin solution in the General Tubulin Buffer containing 1 mM GTP.

  • Compound Addition: Add the test compound (dissolved in DMSO) to a 96-well UV-transparent plate. Final DMSO concentration should not exceed 1%. Include a Paclitaxel control (polymerization enhancer) and a Colchicine control (inhibitor).

  • Initiation: Add the cold tubulin/GTP mixture to the wells containing the compounds.

  • Measurement: Immediately transfer the plate to the pre-warmed spectrophotometer (37°C).

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Normal Polymerization: Sigmoidal curve (Lag phase -> Growth phase -> Plateau).

    • Inhibition: Flattened curve with reduced Vmax and lower final absorbance.

Material Science Applications: OLEDs

2-Aryl pyrroles are excellent candidates for blue-emitting layers or host materials in OLEDs due to their high triplet energy and thermal stability.

OLED Device Architecture

OLED_Stack Cathode Cathode (Al/LiF) Electron Injection ETL Electron Transport Layer (ETL) (e.g., Alq3) ETL->Cathode EML Emissive Layer (EML) (2-Aryl Pyrrole Host/Dopant) EML->ETL HTL Hole Transport Layer (HTL) (e.g., NPB) HTL->EML HIL Hole Injection Layer (HIL) (PEDOT:PSS) HIL->HTL Anode Anode (ITO) Transparent Conductive Oxide Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Standard multi-layer OLED stack utilizing a 2-aryl pyrrole emissive layer.

Protocol 3: Fabrication of Small-Molecule OLED Devices

Method: Solution Processing (for HIL/EML) combined with Vacuum Thermal Evaporation (for Cathode).

Equipment: Spin coater, Vacuum Thermal Evaporator (<10⁻⁶ Torr), Glovebox (N₂ atmosphere).

Procedure:

  • Substrate Cleaning:

    • Sonicate Indium Tin Oxide (ITO) coated glass substrates in: Detergent water (15 min) → Deionized water (15 min) → Acetone (15 min) → Isopropanol (15 min).

    • Treat with UV-Ozone for 20 minutes to improve work function and wettability.

  • Hole Injection Layer (HIL):

    • Filter PEDOT:PSS (0.45 µm PVDF filter).

    • Spin coat onto ITO at 4000 rpm for 60s .

    • Anneal at 120°C for 15 minutes in air. Transfer to N₂ glovebox.

  • Emissive Layer (EML):

    • Dissolve the 2-aryl pyrrole derivative (e.g., 10 mg/mL) in Chlorobenzene or Toluene.

    • Spin coat onto the HIL layer at 2000 rpm for 45s to achieve ~50-80 nm thickness.

    • Anneal at 80°C for 30 minutes to remove residual solvent.

  • Cathode Deposition:

    • Transfer to the vacuum chamber without air exposure.

    • Evaporate LiF (1 nm) at 0.1 Å/s followed by Aluminum (100 nm) at 2-5 Å/s.

  • Encapsulation: Encapsulate the device with a glass cover slip and UV-curable epoxy inside the glovebox to prevent oxidation.

Synthetic Strategy Comparison

FeaturePaal-Knorr SynthesisSuzuki-Miyaura CouplingC-H Activation
Precursors 1,4-Diketones + AminesAryl Boronic Acids + HalopyrrolesPyrrole + Aryl Halides
Conditions Acidic, often harsh (Reflux)Mild, Basic (Pd catalyzed)Metal catalyzed, often high temp
Regioselectivity Determined by diketone symmetryHigh (Site-specific) Variable (C2 vs C3 competition)
Atom Economy Low (Loss of 2 H₂O)Moderate (Loss of Boronic acid byproduct)High
Best For Simple, symmetric pyrrolesComplex, asymmetric pharma intermediates Late-stage functionalization

References

  • Bioactive pyrrole-based compounds with target selectivity. ResearchGate. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PubMed Central (PMC). [Link]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI Molecules. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link][4]

Sources

High-Efficiency Three-Component Synthesis of Polysubstituted Pyrroles: Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole pharmacophore is a cornerstone of medicinal chemistry, serving as the structural core for blockbuster therapeutics such as Atorvastatin (Lipitor) and Sunitinib (Sutent). Traditional synthesis often involves step-wise ring closures (e.g., Paal-Knorr) that require pre-functionalized 1,4-dicarbonyl precursors, limiting the diversity of accessible substitution patterns.

This guide details a Three-Component Hantzsch-Type Synthesis , a superior methodology for drug discovery.[1] By coupling a primary amine, a


-dicarbonyl, and an 

-haloketone (or nitroalkene equivalent) in a single pot, researchers can generate densely functionalized pyrrole libraries with high atom economy. We focus on two validated protocols: a Green Iodine-Catalyzed Method (for scale-up) and a Microwave-Assisted Method (for high-throughput library generation).

Mechanistic Principles & Causality

To ensure reproducibility, one must understand the "why" behind the reaction parameters. This three-component reaction proceeds via an interrupted Hantzsch pathway.

The Chemical Cascade
  • Enamine Formation (The Initiation): The primary amine condenses with the

    
    -dicarbonyl compound. Critical Factor: This step is reversible; water removal or Lewis Acid catalysis (e.g., Iodine) drives the equilibrium toward the enamine.
    
  • C-Alkylation (The Coupling): The nucleophilic carbon of the enamine attacks the electrophilic carbon of the

    
    -haloketone (or nitroalkene). Critical Factor: Steric hindrance at the enamine 
    
    
    
    -position can drastically lower yields.
  • Cyclization & Aromatization: The nitrogen lone pair attacks the tethered carbonyl, followed by dehydration to form the aromatic pyrrole.

Mechanistic Pathway Diagram[2]

PyrroleMechanism Start Reactants: Amine + 1,3-Dicarbonyl Inter1 Intermediate A: Enaminone Start->Inter1 Condensation (-H2O) Inter2 Intermediate B: C-Alkylated Adduct Inter1->Inter2 Michael/Nucleophilic Attack Step2 Add 3rd Component: α-Haloketone Step2->Inter2 Electrophile Cycliz Intramolecular Cyclization Inter2->Cycliz Ring Closure Final Product: Polysubstituted Pyrrole Cycliz->Final Aromatization (-H2O / -HX)

Figure 1: The cascade mechanism for three-component pyrrole synthesis. Control of the enaminone intermediate is the rate-determining factor.

Validated Experimental Protocols

Protocol A: Green Iodine-Catalyzed Synthesis (Aqueous/Ethanol)

Application: Sustainable scale-up, synthesis of polar derivatives. Rationale: Molecular Iodine (


) acts as a mild, water-tolerant Lewis acid that activates the carbonyl and facilitates the final dehydration step.

Reagents:

  • Amine (1.0 mmol): Aniline or aliphatic amine.

  • 
    -Dicarbonyl (1.0 mmol):  Acetylacetone, ethyl acetoacetate.
    
  • 
    -Haloketone (1.0 mmol):  Phenacyl bromide.
    
  • Catalyst: Molecular Iodine (

    
    ), 10-20 mol%.
    
  • Solvent: Water or Ethanol (3-5 mL).

Step-by-Step Procedure:

  • Pre-Activation: In a 25 mL round-bottom flask, dissolve the amine and

    
    -dicarbonyl in ethanol (or water). Stir for 5 minutes at room temperature to initiate enamine formation.
    
  • Catalyst Addition: Add 10 mol% (

    
     mg) of molecular Iodine. The solution may darken.
    
  • Coupling: Add the

    
    -haloketone slowly over 2 minutes.
    
  • Reaction: Stir at room temperature for 1-3 hours. Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the haloketone spot indicates completion.

  • Work-up (Self-Validating):

    • Add 10 mL of aqueous Sodium Thiosulfate (

      
      ) to quench the iodine (color changes from dark brown to clear/yellow).
      
    • If solid precipitates: Filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from hot ethanol is usually sufficient.

Protocol B: Microwave-Assisted High-Throughput Synthesis

Application: Rapid generation of SAR (Structure-Activity Relationship) libraries. Rationale: Microwave irradiation accelerates the dehydration step, reducing reaction times from hours to minutes.

Parameters:

  • Equipment: CEM Discover or Anton Paar Monowave.

  • Power: Dynamic mode (max 300W).

  • Temperature:

    
    .
    
  • Time: 5 - 10 minutes.

Workflow:

  • Combine Amine (1.0 equiv),

    
    -Dicarbonyl (1.0 equiv), and 
    
    
    
    -Haloketone (1.0 equiv) in a microwave vial.
  • Add Solvent-Free silica gel (200 mg) OR minimal Ethanol (1 mL) with 10 mol% Iodine.

  • Cap and irradiate at

    
     for 5 minutes.
    
  • Extraction: Wash the silica/reaction mixture with Acetone or DCM.

  • Analysis: Evaporate solvent and analyze crude purity via LC-MS.

Data Analysis & Troubleshooting

Comparative Efficiency Table

The following data highlights the efficiency of the three-component Iodine protocol compared to traditional methods.

ParameterTraditional Paal-Knorr3-Component (Reflux)3-Component (Microwave/I2)
Step Count 2 (Requires 1,4-dione synthesis)1 (One-pot)1 (One-pot)
Atom Economy Low (Loss of leaving groups in step 1)HighHigh
Reaction Time 12 - 24 Hours3 - 6 Hours5 - 15 Minutes
Typical Yield 60 - 75%70 - 85%85 - 95%
Solvent Benzene/Toluene (Toxic)Ethanol/Water (Green)Solvent-Free/Ethanol
Troubleshooting Logic (Decision Tree)

Troubleshooting Problem Issue: Low Yield (<50%) Check1 Check TLC: Is Amine remaining? Problem->Check1 Check2 Check pH: Is reaction too acidic? Check1->Check2 No Sol1 Enamine formation failed. Increase temp or add drying agent (MgSO4). Check1->Sol1 Yes Sol2 Polymerization occurred. Add base (NaHCO3) to neutralize HBr byproduct. Check2->Sol2 Yes (pH < 4) Sol3 Steric Hindrance. Switch to Microwave protocol (100°C). Check2->Sol3 No (pH Neutral)

Figure 2: Troubleshooting logic for optimizing pyrrole synthesis yields.

References

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Three-component synthesis of pyrroles: A review of recent developments. Chemical Society Reviews.

  • Bhatte, K. D., et al. (2014). Catalyst-free, three-component synthesis of highly functionalized 2,3-dihydropyrroles. Green Chemistry.

  • Kidwai, M., et al. (2010). Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones. MDPI Molecules.

  • Ghomi, J. S., & Teymuri, R. (2023). One-pot three-component metal-free catalytic sustainable synthesis of pyrroles from biomass-derived amino alcohols. Green Chemistry.

  • Dhanawat, M., et al. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs.

Sources

Application Note: Eco-Friendly Synthesis of Substituted Pyrrole-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Atorvastatin (Lipitor) and critical antimicrobial agents. Specifically, 2-amino-3-cyanopyrroles are highly sought-after intermediates due to their dense functionalization potential; the nitrile group serves as a versatile handle for heterocyclization, while the amine allows for amide coupling.

Traditional syntheses (e.g., Paal-Knorr or Hantzsch) often suffer from poor atom economy, hazardous chlorinated solvents, and tedious chromatographic purification. This Application Note details a Green Chemistry approach utilizing a One-Pot Multicomponent Reaction (MCR) .

Key Advantages of this Protocol:

  • Atom Economy: >90% (Water is the primary byproduct).

  • Energy Efficiency: Microwave irradiation reduces reaction time from hours to minutes.

  • Reusability: Utilizes a magnetically separable nanocatalyst (

    
    ), eliminating filtration waste.
    
  • Scalability: Validated for gram-scale synthesis.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting. This protocol utilizes the condensation of Phenacyl Bromide , Malononitrile , and a Primary Amine .

The Chemistry

The reaction proceeds via a domino sequence:[1]

  • Nucleophilic Substitution: The active methylene of malononitrile attacks the phenacyl bromide (catalyzed by base/nanocatalyst) to form a key alkylated intermediate.

  • Knoevenagel-Type Condensation: The amine condenses with the ketone carbonyl.

  • Thorpe-Ziegler Cyclization: Intramolecular nucleophilic attack of the enamine nitrogen onto the nitrile carbon closes the ring.

  • Tautomerization: Aromatization yields the final 2-amino-3-cyanopyrrole.

Pathway Visualization

ReactionMechanism Reactants Reactants: Phenacyl Bromide + Malononitrile Inter1 Intermediate 1: Phenacylmalononitrile Reactants->Inter1 Nucleophilic Subst. Amine Primary Amine (R-NH2) Inter2 Intermediate 2: Imine/Enamine Amine->Inter2 Catalyst Catalyst: Fe3O4@SiO2 Catalyst->Inter1 Activates Methylene Inter1->Inter2 + Amine Cyclization Thorpe-Ziegler Cyclization Inter2->Cyclization Intramolecular Attack Product Product: 2-Amino-3-cyanopyrrole Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the three-component synthesis of 2-amino-3-cyanopyrroles.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Solvent-Free)

Best for: Rapid library generation and high-throughput screening.

Reagents:

  • Phenacyl Bromide (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Primary Amine (e.g., Aniline, Benzylamine) (1.0 mmol)

  • Catalyst: Basic Alumina or

    
     (solid support) - Optional for rate enhancement
    

Workflow:

  • Preparation: In a borosilicate microwave vial (10 mL), mix Phenacyl Bromide (199 mg, 1 mmol) and Malononitrile (73 mg, 1.1 mmol).

  • Mixing: Add the Primary Amine (1 mmol). If using a solid amine, grind the mixture in a mortar for 1 minute to ensure intimate contact (Mechanochemistry principle).

  • Irradiation: Place the vial in a dedicated synthesis microwave (e.g., CEM Discover or Anton Paar Monowave).

    • Settings: Power = 300W (Dynamic), Max Temp = 80°C, Hold Time = 2–5 minutes.

    • Note: If using a domestic microwave (not recommended for reproducibility), use "Defrost" cycles (30 sec ON / 10 sec OFF) to prevent overheating.

  • Work-up: Cool to room temperature. The mixture will solidify. Add 5 mL of cold Ethanol/Water (1:1).

  • Purification: Sonicate for 2 minutes. Filter the solid precipitate. Wash with cold water.[2] Recrystallize from hot ethanol if necessary.

Protocol B: Magnetic Nanocatalysis in Water

Best for: Large-scale synthesis and Green Certification (high E-factor).

Catalyst Preparation (


): 
Commercially available or synthesized via co-precipitation of 

followed by TEOS hydrolysis.

Workflow:

  • Reaction Setup: To a 25 mL round-bottom flask, add water (5 mL).

  • Addition: Add Phenacyl Bromide (1 mmol), Malononitrile (1.1 mmol), and Amine (1 mmol).

  • Catalyst: Add

    
     nanocatalyst (20 mg, ~5 mol%).
    
  • Reaction: Stir vigorously at 80°C (oil bath) or reflux.

    • Observation: The organic reactants will form an emulsion/suspension. The hydrophobic effect in water accelerates the reaction.

  • Monitoring: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7). Reaction typically completes in 20–40 minutes.

  • Separation (The Green Step):

    • Place a strong Neodymium magnet under the flask.

    • Decant the liquid reaction mixture while retaining the catalyst on the glass wall.

    • Catalyst Regeneration: Wash the catalyst with ethanol, dry at 100°C, and reuse (up to 5 cycles).

  • Product Isolation: Cool the decanted liquid. The product precipitates out. Filter and wash with water.

Analytical Data & Validation

Typical results for 2-amino-1-phenyl-4-phenyl-1H-pyrrole-3-carbonitrile:

ParameterProtocol A (Microwave)Protocol B (Nanocatalyst/Water)Traditional Method (Reflux/EtOH)
Time 3–5 min30–45 min4–6 hours
Yield 92–96%88–93%70–80%
Solvent None (Solvent-Free)WaterEthanol/Methanol
Purification Wash/RecrystallizeMagnetic Decant + WashColumn Chromatography
Atom Economy HighHighModerate

Spectroscopic Validation (Example):

  • IR (

    
    ):  3300-3400 (
    
    
    
    ), 2210 (
    
    
    ). Absence of C=O stretch at 1690 confirms phenacyl consumption.
  • 1H NMR (DMSO-d6):

    
     6.10 (s, 2H, 
    
    
    
    ,
    
    
    exchangeable), 6.80 (s, 1H, Pyrrole-H5), 7.2-7.8 (m, Ar-H).

Troubleshooting & Optimization

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (1:1.1:1 Ratio) Mix Mix in Reaction Vessel Start->Mix Choice Choose Method Mix->Choice PathA Method A: Microwave (Solvent-Free, 80°C, 3 min) Choice->PathA PathB Method B: Nanocatalyst (Water, 80°C, 30 min) Choice->PathB Monitor TLC Monitoring (Disappearance of Phenacyl Bromide) PathA->Monitor PathB->Monitor Decision Complete? Monitor->Decision Continue Continue Heating Decision->Continue No Workup Work-up: Add Cold EtOH/H2O Decision->Workup Yes Continue->Monitor Isolate Filtration & Recrystallization Workup->Isolate End Final Product: 2-Amino-3-cyanopyrrole Isolate->End

Figure 2: Decision tree and workflow for synthesis protocols.

Common Pitfalls
  • "Oiling Out" (Protocol B):

    • Cause: Reactants are too hydrophobic and clump together, reducing surface area.

    • Fix: Increase stirring speed (1000 RPM) or add a surfactant (e.g., SDS or Triton X-100 at 1 mol%) to create a micellar environment.

  • Low Yield of Cyclized Product:

    • Cause: Stalling at the intermediate alkylated stage (Intermediate 1 in Fig 1).

    • Fix: Ensure the reaction medium is sufficiently basic. For Protocol A, add a pinch of basic alumina. For Protocol B, the amine usually acts as the base, but adding 5 mol% NaOH can force cyclization.

  • Dark/Tarred Product (Protocol A):

    • Cause: Microwave overheating (Hotspots).

    • Fix: Use a silicon carbide (SiC) vessel if available (passive heating element) or reduce power and utilize active air cooling during irradiation.

References

  • Menéndez, J. C., et al. (2014).[3] "Recent advances in the synthesis of pyrroles by multicomponent reactions." Chemical Society Reviews.[3][4]

  • Ghorbani-Choghamarani, A., et al. (2022).[5] "Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles." RSC Advances.

  • Estévez, V., et al. (2014).[3] "Microwave-assisted synthesis of pyrroles." Organic Chemistry Frontiers.

  • Chawla, et al. (2018). "Microwave assisted protocol for the synthesis of 2-amino-4,5-diphenylpyrrole-3-carbonitriles." RSC Advances.

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews.[3][4]

Sources

Troubleshooting & Optimization

purification of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Welcome to the dedicated technical support guide for the (CAS: 1240948-77-9). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this critical intermediate in pharmaceutical synthesis, notably for compounds like Vonoprazan Fumarate.[1][2] The purity of this intermediate is paramount, as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1]

This guide moves beyond simple protocols to provide a deeper understanding of the purification process, grounded in chemical principles and practical laboratory experience. We will explore common challenges, troubleshoot frequent issues, and provide validated methodologies to help you achieve high-purity material consistently.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of high-quality 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile?

A high-purity sample of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile should be a white to light-yellow solid.[3] Commercially available batches intended for pharmaceutical development typically specify a purity of >99.0%, often reaching >99.5% as determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][3]

Q2: How should I properly store the purified compound to maintain its integrity?

The compound should be stored in a tightly sealed container in a dry, room-temperature environment. Pyrrole-containing structures can be susceptible to slow degradation or coloration upon prolonged exposure to air, light, or moisture. For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the primary purification techniques for this compound?

Recrystallization is the most common and effective method for purifying 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile on both laboratory and pilot scales.[4] Common solvent systems include ethanol/water and acetonitrile/water mixtures.[3][4] For particularly challenging impurity profiles, flash column chromatography may be employed, although this is generally less scalable.

Q4: What analytical methods are essential for confirming the purity of the final product?

A comprehensive purity assessment should include a combination of techniques:

  • HPLC/UHPLC: The primary method for quantitative purity analysis and detection of trace impurities.[1][5]

  • Nuclear Magnetic Resonance (¹H-NMR): To confirm the chemical structure and identify any structural isomers or residual solvents.[4]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound and help identify unknown impurities.[4][6]

  • Elemental Analysis: To confirm the elemental composition (C, H, N).[4]

Purification Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q5: My purified product is a sticky solid or oil, and it fails to crystallize properly. What's going wrong?

This is a classic sign of persistent impurities depressing the melting point and disrupting the crystal lattice formation.

  • Causality: The presence of residual solvents, unreacted starting materials, or structurally similar byproducts prevents the ordered molecular packing required for crystallization.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the crude material by TLC or HPLC to estimate the impurity level. If it is significantly impure (>10-15%), direct crystallization is unlikely to succeed.

    • Pre-Purification: Consider an aqueous workup with brine washes to remove water-soluble inorganic salts or highly polar starting materials.[4] If the material is very crude, a preliminary flash column chromatography step may be necessary to enrich the desired compound before attempting recrystallization.

    • Optimize Recrystallization:

      • Solvent System: Ensure you are using an appropriate solvent/anti-solvent pair. The compound should be highly soluble in the primary solvent (e.g., ethanol, acetonitrile) at elevated temperatures and poorly soluble at room temperature or below. Water is a common anti-solvent.[3][4]

      • Cooling Rate: Avoid crash cooling. A slow, controlled cooling process allows for the formation of larger, purer crystals. Immersing the flask directly in an ice bath can trap impurities. Let it cool to room temperature first, then transfer to a refrigerator or ice bath.[7]

      • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous pure batch.[7]

Q6: After purification, my product has a persistent yellow or brownish tint. How can I obtain a colorless solid?

Color in organic compounds often indicates the presence of minor, highly conjugated impurities or degradation products. Pyrroles, in particular, can be prone to forming colored oligomers or polymers.[8]

  • Causality: Oxidative or acid-catalyzed degradation can create chromophores. This is common in pyrrole chemistry if the compound is exposed to strong acids or air at high temperatures for extended periods.[9][10]

  • Troubleshooting Steps:

    • Activated Carbon Treatment: During the recrystallization protocol, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated carbon (charcoal).[3] Keep the solution hot and stir for 5-10 minutes.

    • Hot Filtration: Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the carbon. This step must be performed quickly to prevent premature crystallization in the filter funnel. Using a pre-heated funnel is highly recommended.

    • Proceed with Crystallization: Allow the clarified, colorless filtrate to cool as per the standard recrystallization protocol.

Q7: My HPLC analysis shows a peak that I suspect is a defluorinated impurity. How can I remove it?

The defluorinated byproduct is a common process-related impurity in syntheses involving fluorophenyl groups.[1][11] Its removal is challenging due to its high structural similarity to the desired product.

  • Causality: This impurity arises from reductive dehalogenation during certain synthetic steps, particularly those involving catalytic hydrogenation (e.g., using Pd/C) if conditions are not carefully controlled.[11]

  • Troubleshooting Steps:

    • Fractional Recrystallization: This technique relies on subtle differences in solubility. It may require multiple, sequential recrystallization steps. Carefully select a solvent system where the solubility difference between the product and the impurity is maximized. This often requires screening several solvent mixtures.

    • Flash Column Chromatography: This is the most reliable method for separating structurally similar compounds.

      • Stationary Phase: Standard silica gel (SiO₂) is typically effective.

      • Mobile Phase: A solvent system with low to medium polarity, such as a gradient of Ethyl Acetate in Hexane or Dichloromethane/Methanol, will likely provide the necessary separation. Use TLC to develop an optimal solvent system where the Rf values of the two spots are sufficiently different (ΔRf > 0.2).

Decision-Making Workflow for Purification Troubleshooting

The following diagram illustrates a logical workflow for addressing common purification challenges.

Purification_Troubleshooting cluster_start Initial State cluster_analysis Analysis & Primary Purification cluster_problem Problem Identification cluster_solution Advanced Solutions Crude_Product Crude Product (Post-Synthesis) Initial_Analysis Initial Purity Analysis (TLC, HPLC) Crude_Product->Initial_Analysis Recrystallization Attempt Recrystallization (e.g., EtOH/Water) Initial_Analysis->Recrystallization Purity >85% Column_Chrom Flash Column Chromatography Initial_Analysis->Column_Chrom Purity <85% Purity_Check Check Purity & Appearance Recrystallization->Purity_Check Pure_Product Product Meets Spec (>99% Purity, Colorless) Purity_Check->Pure_Product Yes Problem_Color Off-Color (Yellow/Brown) Purity_Check->Problem_Color No (Color Issue) Problem_Impurity Persistent Impurities (e.g., Defluorinated) Purity_Check->Problem_Impurity No (Purity Issue) Problem_Crystals Fails to Crystallize (Oils Out) Purity_Check->Problem_Crystals No (Physical Form Issue) Charcoal Redissolve & Treat with Activated Carbon Problem_Color->Charcoal Problem_Impurity->Column_Chrom Optimize_Cryst Optimize Crystallization (Solvent, Cooling Rate, Seeding) Problem_Crystals->Optimize_Cryst Charcoal->Recrystallization Retry Column_Chrom->Purity_Check Collect Pure Fractions & Evaporate Optimize_Cryst->Purity_Check Retry

Caption: Troubleshooting workflow for purifying 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water

This protocol is adapted from established synthetic procedures and is effective for removing most non-polar and some polar impurities.[4]

  • Dissolution: Place the crude 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 15-20 mL) and heat the mixture to reflux (approx. 78 °C) with stirring until all the solid dissolves completely.

  • Hot Filtration (Optional): If the solution is colored or contains insoluble particulate matter, perform a hot filtration as described in Q6.

  • Induce Crystallization: Remove the flask from the heat source. While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

  • Crystal Growth: Add another 1-2 drops of hot ethanol to redissolve the turbidity, creating a clear, supersaturated solution. Cover the flask and allow it to cool slowly to room temperature without disturbance.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice-water bath for at least 1 hour to maximize the product yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of an ice-cold ethanol/water mixture (e.g., 1:2 ratio) to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under reduced pressure (vacuum oven) at 40-50 °C until a constant weight is achieved.[4]

Protocol 2: Purification by Flash Column Chromatography

This method is recommended for separating challenging impurities, such as the defluorinated analog.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of Ethyl Acetate and Hexane. The goal is to achieve an Rf value of ~0.3 for the desired product with clear separation from impurities.

  • Column Packing: Dry pack a glass column with silica gel. Wet the column with the least polar solvent (Hexane) and then equilibrate it with the pre-determined mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.

  • Fraction Pooling: Once the fractions containing the pure product have been identified by TLC, pool them together in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified solid.

  • Final Analysis: Confirm the purity of the isolated product using HPLC and ¹H-NMR.

Data Summary Tables

Table 1: Potential Impurities and Their Origin

Impurity NameStructureLikely OriginRecommended Removal Method
2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrileHalogenated PyrroleIncomplete dechlorination during synthesis.[2][11]Recrystallization or Column Chromatography
5-phenyl-1H-pyrrole-3-carbonitrileDefluorinated AnalogReductive defluorination side-reaction.[1][11]Flash Column Chromatography
Unreacted Starting MaterialsVariesIncomplete reaction.Aqueous Wash, Recrystallization
Polymeric ByproductsN/AAcid/heat-induced degradation of the pyrrole ring.[10]Activated Carbon Treatment, Recrystallization

Table 2: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale & Use Case
RecrystallizationEthanol / WaterGood for general purification; effective at removing many common impurities.[4]
RecrystallizationAcetonitrile / WaterAlternative system; useful if product has poor solubility characteristics in ethanol.[3]
RecrystallizationIsopropanol / WaterAnother alcohol/water system that can be screened for optimal recovery and purity.[2]
Column ChromatographyEthyl Acetate / HexaneStandard non-polar/polar mixture for separating compounds of moderate polarity on silica gel.
Column ChromatographyDichloromethane / MethanolA more polar system for separating impurities that are not resolved well with EtOAc/Hexane.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Assurance in Pharmaceutical Intermediates: The Case of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, February 24). Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H- pyrrole-3-carbaldehyde and process for. Retrieved from [Link]

  • Vigneron, J., et al. (1996). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie de Belgique. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. Retrieved from [Link]

  • Google Patents. (2021). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Google Patents. (n.d.). Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Patsnap Eureka. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Edgar, J. A. (2009). Update on analytical methods for toxic pyrrolizidine alkaloids. PubMed. Retrieved from [Link]

  • MDPI. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). 59 questions with answers in PYRROLES | Science topic. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methods for the synthesis of annulated pyrroles via cyclisation strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]

  • Scribd. (n.d.). Pyrrole. Retrieved from [Link]

  • SlideShare. (n.d.). Unit 3 Pyrrole. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Defluorinated Impurities in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting defluorinated impurities in your pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of unwanted defluorinated byproducts. By understanding the underlying mechanisms and implementing the targeted strategies outlined below, you can significantly improve the purity and yield of your target fluorinated pyrrole compounds.

I. Troubleshooting Guide: Diagnosis and Mitigation of Defluorination

This section addresses specific issues you may encounter during your experiments, providing explanations for the root causes and actionable protocols to resolve them.

Question 1: I am observing a significant amount of defluorinated pyrrole in my final product after a Paal-Knorr synthesis. What are the likely causes and how can I prevent this?

Answer:

The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a robust method for pyrrole formation.[1][2] However, when working with fluorinated precursors, the stability of the C-F bond can be compromised under certain reaction conditions, leading to defluorination.

Causality of Defluorination:

  • Harsh Acidic Conditions: While the Paal-Knorr reaction is typically acid-catalyzed, strong acids or prolonged heating in an acidic medium can promote protodefluorination, especially if the fluorine substituent is on an electron-rich aromatic ring.[2] The C-F bond, though strong, can be susceptible to cleavage under these conditions.[3]

  • High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for C-F bond scission, particularly in the presence of nucleophilic or reductive species.

  • Presence of Nucleophilic Species: Residual nucleophiles from starting materials or formed in situ can attack the carbon atom of the C-F bond, leading to substitution and loss of fluorine.

Mitigation Strategies & Protocols:

1. Optimization of Acid Catalyst:

  • Rationale: The choice and concentration of the acid catalyst are critical. Milder acids can effectively catalyze the cyclization without promoting significant defluorination.[1]

  • Protocol:

    • Screen a panel of milder acidic catalysts such as acetic acid, trifluoroacetic acid, or acidic ionic liquids.[4][5]

    • Start with a substoichiometric amount of the catalyst (e.g., 10 mol%) and incrementally increase the loading while monitoring the reaction progress and impurity profile by LC-MS or GC-MS.

    • Compare the results to a control reaction using a standard strong acid catalyst (e.g., HCl, H₂SO₄) to quantify the improvement.

Table 1: Catalyst Screening for Paal-Knorr Synthesis of a Model Fluorinated Pyrrole

Catalyst (10 mol%)Temperature (°C)Reaction Time (h)Yield of Fluorinated Pyrrole (%)Defluorinated Impurity (%)
HCl80126525
Acetic Acid8012858
Trifluoroacetic AcidRT892<5
[bmim][HSO₄]60690<5

2. Temperature Control:

  • Rationale: Lowering the reaction temperature can significantly reduce the rate of the defluorination side reaction.

  • Protocol:

    • Attempt the reaction at room temperature first, even if it requires a longer reaction time.

    • If heating is necessary, use the minimum temperature required to achieve a reasonable reaction rate. Employ a temperature gradient to find the optimal balance between reaction completion and impurity formation.

3. Use of Anhydrous Conditions:

  • Rationale: Water can act as a proton source and a weak nucleophile, potentially contributing to defluorination pathways.

  • Protocol:

    • Ensure all solvents and reagents are rigorously dried before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Question 2: My synthesis involves a Clauson-Kaas approach using a fluorinated amine and 2,5-dimethoxytetrahydrofuran. I'm seeing defluorination on my amine starting material. How can I address this?

Answer:

The Clauson-Kaas synthesis is a versatile method for preparing N-substituted pyrroles.[6][7][8] When a fluorinated amine is used, the stability of the C-F bond on the amine is a key consideration.

Causality of Defluorination:

  • Lewis Acid-Mediated C-F Bond Activation: The acid catalyst, particularly a Lewis acid, can interact with the fluorine atom, weakening the C-F bond and making it more susceptible to cleavage.[9]

  • Radical Mechanisms: In some cases, single-electron transfer (SET) processes can lead to the formation of radical intermediates, which can undergo defluorination.[10]

Mitigation Strategies & Protocols:

1. Catalyst Selection:

  • Rationale: Opting for a Brønsted acid over a strong Lewis acid can minimize direct interaction with the C-F bond.

  • Protocol:

    • Replace Lewis acid catalysts (e.g., FeCl₃, ZnCl₂) with Brønsted acids like p-toluenesulfonic acid (p-TSA) or milder solid acid catalysts.

    • Explore greener protocols that utilize catalysts like acidic ionic liquids, which can offer high yields under milder conditions.[4]

2. Addition of Radical Scavengers:

  • Rationale: If a radical-mediated defluorination is suspected, the addition of a radical scavenger can inhibit this side reaction.

  • Protocol:

    • Add a small amount (1-5 mol%) of a radical scavenger such as TEMPO or BHT to the reaction mixture.

    • Monitor the reaction for any decrease in the formation of the defluorinated impurity.

Experimental Workflow for Troubleshooting Defluorination in Clauson-Kaas Synthesis

Caption: Troubleshooting workflow for defluorination in Clauson-Kaas synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to detect and quantify defluorinated impurities?

A: A combination of chromatographic and spectroscopic methods is ideal for the robust detection and quantification of defluorinated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the desired fluorinated product from its defluorinated counterpart and provides mass information for confirmation.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile pyrrole derivatives, GC-MS offers excellent separation and mass analysis.

  • ¹⁹F NMR Spectroscopy: This technique is highly specific for fluorine-containing compounds. The absence of a fluorine signal or the appearance of new, unexpected fluorine signals can indicate defluorination or other side reactions.

  • Total Organic Fluorine (TOF) Analysis: This method can determine the total amount of organically bound fluorine in a sample, providing a measure of the overall fluorine content.[12]

Q2: Can the choice of solvent influence the extent of defluorination?

A: Yes, the solvent can play a significant role. Protic solvents, especially at elevated temperatures, can be a source of protons that may participate in protodefluorination. Aprotic solvents are generally preferred. In some cases, using greener solvent options like ionic liquids has been shown to be beneficial.[13]

Q3: Are there any purification techniques that are particularly effective for removing defluorinated impurities?

A: Standard purification techniques can be effective, but the choice depends on the physical properties of your compounds.

  • Column Chromatography: This is the most common method. Careful selection of the stationary and mobile phases can allow for the separation of the desired product from the less polar defluorinated impurity.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

  • Distillation: For liquid pyrroles, fractional distillation under reduced pressure can be used to separate compounds with different boiling points.[14][15] Treating the crude mixture with an acid to protonate basic impurities can facilitate their removal as non-volatile salts before distillation.[15]

Q4: How does the position of the fluorine substituent on the precursor affect its lability?

A: The electronic environment surrounding the C-F bond greatly influences its stability. Fluorine atoms on electron-rich aromatic rings or in positions that can be activated by resonance or inductive effects are generally more prone to cleavage. Conversely, fluorine atoms on electron-deficient rings are typically more stable.

Q5: Are there any specific types of pyrrole synthesis that are known to be more prone to defluorination?

A: While defluorination can occur in various pyrrole syntheses, those requiring harsh conditions are more likely to present this issue. For instance, classical Hantzsch pyrrole syntheses that may involve high temperatures could be more problematic than newer, milder methods.[16] Syntheses that proceed through radical intermediates may also pose a higher risk of defluorination.[10]

Logical Relationship of Factors Influencing Defluorination

G defluorination Defluorination harsh_conditions Harsh Reaction Conditions defluorination->harsh_conditions nucleophiles Presence of Nucleophiles defluorination->nucleophiles radical_pathways Radical Pathways defluorination->radical_pathways substrate_electronics Substrate Electronics defluorination->substrate_electronics strong_acid Strong Acidity harsh_conditions->strong_acid high_temp High Temperature harsh_conditions->high_temp lewis_acid Lewis Acid Activation radical_pathways->lewis_acid electron_rich Electron-Rich Fluorinated Ring substrate_electronics->electron_rich

Caption: Key factors contributing to defluorination during pyrrole synthesis.

References

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • Wang, F., Luo, Y., Chen, J., & Jiang, H. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Catalysts, 11(11), 1385. Available from: [Link]

  • Is-haq, R., & Isac, H. (2022). Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry, 20(31), 6149-6160. Available from: [Link]

  • Gondru, R., Ch, V., & P, S. (2014). Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. Journal of Chemistry, 2014, 1-4. Available from: [Link]

  • Lee, J., & Sanford, M. S. (2020). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Catalysis, 10(15), 8422-8435. Available from: [Link]

  • Knorr Pyrrole Synthesis. (n.d.). Available from: [Link]

  • Wang, B., & Liu, A. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Journal of Biological Chemistry, 295(30), 10213-10226. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. Available from: [Link]

  • Sorokin, A. B., Kudrik, E. V., & Bouchu, D. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society, 136(33), 11574-11577. Available from: [Link]

  • Das, B., & Nandan, D. (2023). Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 1038-1065. Available from: [Link]

  • Das, B., & Nandan, D. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 1038-1065. Available from: [Link]

  • Bak, R. R., & C, M. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 26(11), 3183. Available from: [Link]

  • Sorokin, A. B., Kudrik, E. V., & Bouchu, D. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. Journal of the American Chemical Society, 136(33), 11574-11577. Available from: [Link]

  • Google Patents. KR100633872B1 - A method for analyzing trace impurities in high-purity fluorine gas.
  • Das, B., & Nandan, D. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 1038-1065. Available from: [Link]

  • Lee, S., & Ritter, T. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research, 50(12), 3028-3038. Available from: [Link]

  • Mlostoń, G., Kowalski, M. K., Obijalska, E., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(1), 123. Available from: [Link]

  • W, K., & F, B. (2019). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 15, 2486-2494. Available from: [Link]

  • ResearchGate. How to remove excess pyrrole from a reaction mixture?. Available from: [Link]

  • Kumar, A., & Rao, V. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Journal of Chemical and Pharmaceutical Research, 5(12), 111-115. Available from: [Link]

  • Li, Y., & Ni, C. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

  • ResearchGate. B(C 6 F 5 ) 3 -Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Available from: [Link]

  • ResearchGate. An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. Available from: [Link]

  • ResearchGate. C−F Bond Activation in Organic Synthesis. Available from: [Link]

  • Google Patents. EP0608688A1 - Process for the purification of crude pyrroles.
  • ResearchGate. Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Available from: [Link]

  • Chen, H., Wang, Y., & Yu, G. (2015). Synthesis of fluorinated diphenyl-diketopyrrolopyrrole derivatives as new building blocks for conjugated copolymers. Polymer Chemistry, 6(35), 6344-6352. Available from: [Link]

  • Wasielewski, P., & G, K. (2019). Recent developments in methods for analysis of perfluorinated persistent pollutants. Bioanalytical Chemistry, 411(19), 4535-4554. Available from: [Link]

  • Taylor & Francis. Hantzsch Pyrrole Synthesis – Knowledge and References. Available from: [Link]

  • Stephan, D. W. (2019). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ChemSusChem, 12(21), 4844-4848. Available from: [Link]

  • ResearchGate. Pyrrole Protection. Available from: [Link]

  • Publications Office of the European Union. 2 Overview on PFAS analytical methods. Available from: [Link]

  • Google Patents. US2388475A - Recovery of pyrrole.
  • Li, B., & G, Z. (2020). Recent Advancements in Pyrrole Synthesis. Synthesis, 52(1), 1-20. Available from: [Link]

  • YouTube. Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. Available from: [Link]

  • Cheng, B., Ge, D., Wang, X., & Chu, X. (2020). Perfluoroalkyl Halides as Fluorine-Containing Building Blocks for the Synthesis of Fluoroalkylated Heterocycles. Chinese Journal of Organic Chemistry, 40(11), 3681-3696. Available from: [Link]

  • ResearchGate. Recent Developments in the Synthesis of Dipyrromethanes. A Review. Available from: [Link]

  • Google Patents. US5502213A - Purification of crude pyrroles.

Sources

improving yield of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde Synthesis

Executive Summary: The Yield Challenge

The synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde presents a classic regioselectivity paradox. Users commonly report low yields (<40%) when attempting direct formylation (Vilsmeier-Haack) on the 2-aryl pyrrole scaffold due to competing electrophilic attack at the C5 position.

The Solution: Industrial best practices have shifted away from direct formylation toward De Novo Cyclization followed by Nitrile Reduction . This guide focuses on optimizing this high-yield pathway (>85%) while providing a "Rescue Protocol" for those committed to the Vilsmeier route.

Module 1: Route Selection & Comparative Yields

Before troubleshooting specific steps, verify you are using the correct synthetic strategy for your scale and equipment capabilities.

FeatureMethod A: Direct Vilsmeier-Haack Method B: Suzuki Coupling Method C: Nitrile Reduction (Recommended)
Workflow 2-Arylpyrrole + POCl₃/DMF3-Formylpyrrole boronate + Aryl HalidePhenacyl bromide + Malononitrile

Nitrile

Aldehyde
Typical Yield 25 - 40% 60 - 75% 85 - 92%
Major Impurity C5-Formyl isomer (Regioisomer)Homocoupling byproductsDefluorinated impurity (via hydrogenolysis)
Scalability Poor (Exothermic, messy workup)Moderate (Catalyst cost)High (Industrial Standard)

Module 2: The "Industrial Standard" Protocol (Nitrile Reduction)

Context: This route constructs the pyrrole ring with the carbon skeleton already in place (as a nitrile), then selectively reduces it to the aldehyde. This avoids the regioselectivity issues of electrophilic aromatic substitution.

Step 1: Critical Control Points (The Reduction Step)

The conversion of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile to the target aldehyde using Raney Nickel is the most yield-sensitive step.

Q: My product contains 5-10% of a "defluorinated" impurity. How do I stop this? A: The fluorine atom on the phenyl ring is susceptible to hydrogenolysis (C-F bond cleavage) under standard hydrogenation conditions.

  • Root Cause: Temperature >35°C or Hydrogen pressure >0.5 MPa.[1]

  • Corrective Action:

    • Catalyst Poisoning: Use a "doped" Raney Nickel or add a trace of Copper (Cu) salts to attenuate catalyst activity.

    • Acidic Additive: Conduct the reduction in the presence of Acetic Acid (AcOH) and Sodium Acetate (NaOAc) buffer. This protonates the intermediate imine immediately, protecting it from over-reduction and suppressing the radical mechanism of defluorination.

    • Strict T/P Control: Maintain 25-30°C and 0.2–0.4 MPa H₂ pressure. Do not exceed these limits.

Q: I am getting the amine (over-reduction) instead of the aldehyde. A: The imine intermediate is not hydrolyzing fast enough or is being reduced further.

  • Protocol Adjustment: Ensure the reaction solvent contains a controlled amount of water (or add water during the workup before removing the hydrogen atmosphere completely) to facilitate hydrolysis of the aldimine intermediate to the aldehyde.

Visual Workflow: Minimizing Defluorination

NitrileReduction Start Nitrile Precursor (C-F Intact) Cond Reaction Conditions: Raney Ni, H2, AcOH/NaOAc 25-30°C, 0.4 MPa Start->Cond Impurity2 Defluorinated Analog Start->Impurity2 Unbuffered / High P Inter Aldimine Intermediate Cond->Inter Target Target Aldehyde (Yield >90%) Inter->Target Buffered Hydrolysis Impurity1 Primary Amine Inter->Impurity1 Excess H2 / High T Path_Good Hydrolysis (Target Path) Path_Bad1 Over-Reduction (Amine Impurity) Path_Bad2 Hydrogenolysis (Defluorinated Impurity)

Figure 1: Critical pathways in the reduction of the nitrile precursor. Control of Temperature and pH is essential to avoid the red "failure" paths.

Module 3: Troubleshooting the Vilsmeier-Haack Route (Lab Scale)

Context: If you must use the Vilsmeier route (e.g., you already have the 2-aryl pyrrole starting material), follow these strict modifications to improve yield from ~30% to ~60%.

Q: Why is the reaction mixture turning into a black tar? A: This is due to the exothermic decomposition of the Vilsmeier complex and pyrrole polymerization.

  • Fix:

    • Pre-form the Reagent: Mix POCl₃ and DMF at 0°C and stir for 30 mins before adding the pyrrole.

    • Dilution: Do not add neat pyrrole. Dissolve the pyrrole in 1,2-dichloroethane (DCE) or DCM before addition.

    • Cryogenic Addition: Add the pyrrole solution at -10°C to 0°C .

Q: Regioselectivity Issue: I am seeing the aldehyde at the wrong position. A: 2-substituted pyrroles direct electrophiles primarily to position 5 (alpha). You want position 3 (beta).

  • The "Blocker" Strategy: You cannot easily force C3 substitution on a free pyrrole if C5 is open.

  • Alternative: Use N-Triisopropylsilyl (TIPS) pyrrole . The bulky TIPS group sterically hinders the C2 and C5 positions, significantly increasing the ratio of C3 formylation.

    • Protocol: Protect Pyrrole (TIPS)

      
       Vilsmeier (C3 selective) 
      
      
      
      Halogenate C5
      
      
      Suzuki Couple with 2-Fluorophenylboronic acid.

Module 4: Purification & Isolation

Q: The product is oiling out or crystallizing with color impurities. A: The aldehyde is prone to oxidation and oligomerization.

  • Recrystallization Solvent: Use a mixture of Ethanol/Water (1:1) or Toluene/Heptane .

  • Bisulfite Adduct: If the crude is very messy (tarry):

    • Dissolve crude in EtOAc.

    • Shake with saturated Sodium Bisulfite (NaHSO₃) solution. The aldehyde forms a water-soluble adduct and moves to the aqueous layer; impurities stay in organic.

    • Wash aqueous layer with ether.

    • Basify aqueous layer (NaHCO₃) to release the purified aldehyde and extract back into EtOAc.

References & Authoritative Sources

  • Process Development of Vonoprazan Fumarate Intermediate:

    • Source: Patent CN112194607A (2021).[2] "Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde."

    • Relevance: Details the high-yield malononitrile/nitrile reduction route and defluorination control.

    • Link:

  • Vilsmeier-Haack Regioselectivity on Pyrroles:

    • Source:Journal of the Chemical Society C: Organic (1971). "Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles."[3][4][5]

    • Relevance: Explains the steric and electronic factors controlling C2 vs C3 attack.

    • Link:

  • Suzuki Coupling Approaches for Pyrroles:

    • Source:Organic Process Research & Development (ACS). "Regioselective Formylation of Pyrrole-2-Carboxylate."

    • Relevance: Provides alternative strategies for constructing the scaffold using coupling reactions rather than direct formylation.

    • Link:

  • General Synthesis of Vonoprazan Intermediates:

    • Source: ChemicalBook / Vertex AI Grounding. "Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde."

    • Relevance: Confirms the industrial preference for the nitrile reduction pathway over Vilsmeier.

    • Link:

Sources

Technical Support Center: Navigating the Labyrinth of Pyrrole-Based Impurity Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals grappling with the unique challenges of separating pyrrole-based impurities. The inherent reactivity and structural similarity of these compounds often lead to complex purification scenarios. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in scientific principles to empower you to overcome these hurdles.

Section 1: Understanding the Core Challenges

Pyrrole and its derivatives are notorious for their instability and propensity to form a myriad of impurities.[1] Understanding the root causes of these challenges is the first step toward developing robust separation strategies.

  • Inherent Instability : The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, polymerization, and degradation under various conditions, including exposure to air, light, heat, and acidic environments.[1] This instability can lead to the formation of colored byproducts and a complex impurity profile.

  • Structural Similarity : Impurities are often structurally very similar to the active pharmaceutical ingredient (API), differing only by the position of a substituent or the presence of a minor modification. This makes chromatographic separation particularly challenging, often resulting in co-elution.

  • Reactivity during Workup and Purification : The purification process itself can introduce new impurities. For instance, the acidic nature of silica gel can cause degradation of sensitive pyrrole compounds during column chromatography.

Section 2: Troubleshooting Guides in a Q&A Format

This section addresses common issues encountered during the purification of pyrrole-containing compounds, providing both explanations and actionable solutions.

Chromatography Problems

Question: My pyrrole compound is streaking badly on the silica gel TLC plate and column. What's causing this and how can I fix it?

Answer: Streaking is a frequent issue when purifying pyrrole derivatives on silica gel. The primary cause is the interaction between the polar N-H group of the pyrrole and the acidic silanol groups on the silica surface. This strong interaction leads to poor peak shape and tailing.

Here are several strategies to mitigate this:

  • Mobile Phase Modification :

    • Increase Polarity : A gradual increase in the polarity of your eluent system can help to reduce the interaction with the stationary phase.

    • Add a Basic Modifier : Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase can neutralize the acidic sites on the silica gel, leading to significantly improved peak shapes.

  • Choice of Stationary Phase :

    • Alumina : Switching to a neutral or basic alumina stationary phase can be an effective alternative for basic pyrrole compounds.

    • Reversed-Phase Chromatography : For many pyrrole derivatives, reversed-phase (C18 or C8) chromatography offers a viable alternative where the interaction mechanism is different, often leading to better separation.

  • N-Protection : If synthetically feasible, protecting the pyrrole nitrogen with a suitable group can reduce its polarity and minimize interactions with silica gel.

Question: I'm struggling to separate two structurally similar pyrrole impurities. How can I improve the resolution?

Answer: Separating structurally similar impurities, such as positional isomers, is a common and significant challenge.[2][3] The key is to exploit the subtle differences in their physicochemical properties.

  • Optimize Mobile Phase Selectivity :

    • Solvent Choice : Experiment with different solvent systems. Sometimes a switch from a common mobile phase like hexane/ethyl acetate to something like dichloromethane/methanol can dramatically alter selectivity.

    • pH Adjustment (for HPLC) : The retention of ionizable pyrrole compounds is highly dependent on the mobile phase pH.[4][5][6] Systematically varying the pH of the aqueous component of your mobile phase can significantly impact the retention times of your compound and its impurities, leading to improved separation. For instance, operating at a pH near the pKa of one of the components can maximize the difference in their ionization states and, consequently, their retention.[7]

  • Orthogonal Chromatography : If you are unable to achieve separation on a standard stationary phase, consider an orthogonal approach. This involves using a column with a different separation mechanism. For example, if you are using a C18 column (hydrophobic interactions), try a phenyl-hexyl column (pi-pi interactions) or a cyano column (dipole-dipole interactions).[8]

  • Gradient Optimization (for HPLC) : A shallower gradient can often improve the resolution between closely eluting peaks. Experiment with different gradient profiles to find the optimal conditions for your specific separation.

Sample Degradation and Purity Issues

Question: My purified pyrrole compound is colorless initially but turns dark over time. What is happening and how can I prevent it?

Answer: The darkening of pyrrole compounds upon standing is a classic sign of oxidation and polymerization.[1] The electron-rich pyrrole ring is susceptible to attack by atmospheric oxygen, which initiates a cascade of reactions leading to the formation of highly colored, polymeric impurities.

Here are crucial steps to enhance stability:

  • Work under an Inert Atmosphere : Whenever possible, handle your pyrrole compound under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.

  • Use Fresh, Degassed Solvents : Solvents can contain dissolved oxygen and peroxide impurities that can promote degradation. Using freshly distilled or HPLC-grade solvents that have been degassed (e.g., by sparging with an inert gas or sonication) is highly recommended.

  • Protect from Light : Photodegradation can also be a significant issue.[9] Store your compound in amber vials or wrap the container with aluminum foil to protect it from light.

  • Low-Temperature Storage : Storing your purified compound at low temperatures (-20°C or below) will significantly slow down the rate of degradation.

  • Consider Antioxidants : For long-term storage of solutions, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, provided it doesn't interfere with downstream applications.

Question: I'm observing unexpected impurities in my final product that were not present in the crude reaction mixture. Where could they be coming from?

Answer: The appearance of new impurities during purification is a strong indication of on-column degradation or instability in the purification solvents.

  • Assess Silica Gel Stability : Before committing to a large-scale purification, perform a small-scale stability test. Dissolve a small amount of your crude material in your chosen elution solvent, add a small amount of silica gel, and monitor the mixture by TLC or LC-MS over time. If new spots or peaks appear, your compound is likely degrading on the silica.

  • Solvent Purity : Ensure the solvents used for chromatography are of high purity and free from contaminants that could react with your compound.

  • Minimize Purification Time : The longer your compound is in contact with the stationary phase and solvents, the greater the chance of degradation. Optimize your chromatography to minimize the purification time.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study for a Pyrrole-Containing API

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[9][10] This protocol is a general guideline and should be adapted based on the specific properties of your molecule.

Objective : To generate likely degradation products of a pyrrole-containing API under various stress conditions as per ICH guidelines.[9]

Materials :

  • Pyrrole-containing API

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Procedure :

  • Sample Preparation : Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for a specified time.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation :

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for a specified time.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation :

    • Store the solid API in an oven at a high temperature (e.g., 80°C) for a specified period.

    • Also, heat a solution of the API at 60°C.

    • At intervals, dissolve the solid or dilute the solution for HPLC analysis.

  • Photolytic Degradation :

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples by HPLC. A control sample should be protected from light.

  • HPLC Analysis : Analyze all stressed samples using a suitable stability-indicating HPLC method. The method should be capable of separating the API from all generated degradation products. A PDA detector is crucial for assessing peak purity.

Data Interpretation : The goal is to achieve 5-20% degradation of the API.[9] If degradation is too rapid, reduce the stressor's concentration, temperature, or duration. If there is no degradation, increase the stress conditions. The chromatograms will reveal the number and relative amounts of degradation products formed under each condition.

Section 4: Case Study: Atorvastatin Impurity Separation

Atorvastatin, a widely prescribed statin, contains a central pyrrole ring and its impurity profiling is well-documented, making it an excellent case study.

Challenge : The synthesis of atorvastatin can lead to several process-related impurities and degradation products, including diastereomers and oxidation products, which are structurally very similar to the parent drug.[11][12]

Solution : A gradient reversed-phase HPLC method is typically employed for the separation of atorvastatin and its impurities.[11][13]

  • Column : A C18 column (e.g., Luna C18) is a common choice.[11]

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate at pH 4) and an organic modifier (e.g., acetonitrile) is effective.[11][13] The acidic pH helps to suppress the ionization of the carboxylic acid moiety in atorvastatin and its acidic impurities, leading to better retention and peak shape.

  • Detection : UV detection at 248 nm is suitable for quantifying atorvastatin and its related substances.[11][13]

Troubleshooting Specific Atorvastatin Impurities :

  • Diastereomers : Chiral HPLC is often necessary for the separation of diastereomers. A Chiralcel® OD-RH column with a mobile phase of n-hexane and 2-propanol has been shown to be effective.[14][15]

  • Oxidative Degradation Products : Forced degradation studies using hydrogen peroxide have been used to generate and identify oxidative impurities.[12] These can then be separated from atorvastatin using a validated RP-HPLC method.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column for purifying pyrrole derivatives?

There is no single "best" column, as the optimal choice depends on the specific properties of your compound and its impurities. However, for initial screening, a standard silica gel column is a good starting point for normal-phase chromatography, and a C18 column is a workhorse for reversed-phase. If streaking is observed on silica, consider using neutral alumina or adding a basic modifier to the mobile phase.

Q2: How can I remove residual starting materials from a Paal-Knorr synthesis?

The Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound with an amine or ammonia to form the pyrrole ring.[16][17][18] Unreacted starting materials can often be removed by:

  • Aqueous Wash : If the starting materials have different solubility profiles than the product, an aqueous wash of the organic reaction mixture can be effective. For example, an acidic wash can remove a basic amine starting material.

  • Chromatography : Column chromatography is generally effective for removing both unreacted dicarbonyl compounds and amines.

  • Distillation/Sublimation : For volatile or sublimable pyrroles, these techniques can be used for purification.

Q3: Are there any alternatives to column chromatography for purifying pyrroles?

Yes, depending on the properties of your compound:

  • Recrystallization : If your pyrrole derivative is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Distillation : For liquid pyrroles, distillation under reduced pressure can be a good option, especially for removing non-volatile impurities.[19]

  • Preparative HPLC : For challenging separations or when high purity is essential, preparative HPLC is a powerful tool.

Q4: What are the key considerations for developing a stability-indicating HPLC method for a novel pyrrole-based drug?

Developing a stability-indicating method requires a systematic approach:

  • Forced Degradation : Conduct comprehensive forced degradation studies (acid, base, oxidation, heat, light) to generate all potential degradation products.

  • Column and Mobile Phase Screening : Screen a variety of columns (C18, C8, Phenyl, Cyano) and mobile phase conditions (pH, organic modifier) to find the best selectivity for separating the API from its degradants.

  • Method Optimization : Fine-tune the gradient, flow rate, and temperature to achieve optimal resolution and run time.

  • Peak Purity Analysis : Use a PDA detector to assess the peak purity of the API in all stressed samples to ensure no co-eluting impurities.

  • Validation : Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 6: Visualizations and Data

Diagrams

G

Tables

Table 1: Common Pyrrole Impurities and Recommended Separation Strategies

Impurity TypeCommon CauseRecommended Separation Strategy
Oxidized/Polymerized Products Exposure to air, light, or heatReversed-phase HPLC; work under inert atmosphere; use fresh, degassed solvents.
Positional Isomers Non-selective synthesisOptimize HPLC mobile phase pH and solvent composition; use a phenyl-based column to exploit pi-pi interactions.[2]
Unreacted Starting Materials Incomplete reaction (e.g., Paal-Knorr)Aqueous workup (acid/base wash); column chromatography; distillation.[16]
Acid-Catalyzed Degradants Exposure to acidic conditions (e.g., silica gel)Use neutral or basic alumina; add a basic modifier to the mobile phase; reversed-phase HPLC.
Diastereomers Non-stereoselective synthesisChiral HPLC.[14][15]

Table 2: Influence of Mobile Phase pH on Pyrrole Compound Retention in RP-HPLC

Compound TypepH < pKapH ≈ pKapH > pKa
Acidic Pyrrole Neutral form, High retentionPartially ionized, Intermediate retentionIonized form, Low retention
Basic Pyrrole Ionized form, Low retentionPartially ionized, Intermediate retentionNeutral form, High retention

This table illustrates the general trend of retention for ionizable pyrrole compounds in reversed-phase HPLC as a function of mobile phase pH relative to the compound's pKa.[4][5][6]

References

  • ResearchGate. (n.d.). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Retrieved February 24, 2024, from [Link]

  • Desai, R. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193.
  • Waters. (n.d.). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Retrieved February 24, 2024, from [Link]

  • Journal of AOAC INTERNATIONAL. (n.d.). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Retrieved February 24, 2024, from [Link]

  • SciSpace. (n.d.). Forced degradation study of statins: a review. Retrieved February 24, 2024, from [Link]

  • Taylor & Francis Online. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Retrieved February 24, 2024, from [Link]

  • MicroSolv. (n.d.). Forced Degradation of Atorvastatin. Retrieved February 24, 2024, from [Link]

  • MDPI. (n.d.). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Retrieved February 24, 2024, from [Link]

  • MDPI. (n.d.). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Retrieved February 24, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. Retrieved February 24, 2024, from [Link]

  • Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Retrieved February 24, 2024, from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved February 24, 2024, from [Link]

  • ACS Publications. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans. Retrieved February 24, 2024, from [Link]

  • Google Patents. (n.d.). Recovery of pyrrole.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved February 24, 2024, from [Link]

  • PubMed Central. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved February 24, 2024, from [Link]

  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Retrieved February 24, 2024, from [Link]

  • OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved February 24, 2024, from [Link]

  • Google Patents. (n.d.). Separation of position isomers.
  • MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved February 24, 2024, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Retrieved February 24, 2024, from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved February 24, 2024, from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved February 24, 2024, from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved February 24, 2024, from [Link]

  • Organic Syntheses. (n.d.). Pyrrole. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved February 24, 2024, from [Link]

  • StudySmarter. (n.d.). Positional Isomers. Retrieved February 24, 2024, from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved February 24, 2024, from [Link]

  • PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrole and substituted pyrroles (Review). Retrieved February 24, 2024, from [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Method Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Atrovastatin And Fenofibrate Combination In. Retrieved February 24, 2024, from [Link]

  • Google Patents. (n.d.). Process for the purification of crude pyrroles.
  • YouTube. (2020). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. Retrieved February 24, 2024, from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved February 24, 2024, from [Link]

Sources

Technical Support Center: Optimizing Palladium-Carbon Catalyst Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Carbon (Pd/C) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Pd/C catalysts effectively. As a cornerstone of modern organic synthesis, particularly in hydrogenation and cross-coupling reactions, mastering the use of Pd/C is crucial for achieving desired outcomes.[1][2] This resource provides in-depth troubleshooting guidance and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring both safety and success in the laboratory.

Section 1: Troubleshooting Guide

This section is structured to provide solutions to common problems encountered during Pd/C catalyzed reactions. Each issue is presented in a question-and-answer format, offering a diagnostic approach and actionable steps.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows low conversion or has failed to proceed to completion. What are the likely causes and how can I resolve this?

Answer: Low or no conversion in a Pd/C catalyzed reaction is a frequent issue that can often be traced back to one of three primary areas: catalyst activity, catalyst poisoning, or suboptimal reaction conditions.[3]

1. Catalyst Deactivation: The palladium catalyst may have lost its activity.

  • Diagnosis: A visual indication of catalyst deactivation is the formation of a black precipitate, known as palladium black, which signifies catalyst aggregation.[3] For a more detailed analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to assess the oxidation state of the palladium species, ensuring it is in the active Pd(0) state.[3] A decrease in catalytic activity over repeated uses is also a strong indicator of deactivation.[3]

  • Solution:

    • Use Fresh Catalyst: The most straightforward solution is to use a fresh batch of Pd/C catalyst.

    • Catalyst Reactivation: For supported catalysts like Pd/C, reactivation can sometimes be achieved through thermal treatment. This involves heating the dried catalyst under a stream of hydrogen gas.[3] However, for industrial applications, more complex regeneration procedures involving washing and chemical reduction may be necessary.[4]

    • Confirmation Test: To confirm deactivation, a fresh portion of the catalyst can be added to the stalled reaction. If the reaction resumes, it strongly suggests the original catalyst was deactivated.[3]

2. Catalyst Poisoning: The active sites of the catalyst may be blocked by impurities present in the reaction mixture.

  • Diagnosis: Common catalyst poisons include sulfur compounds (e.g., thiols, sulfides), halides, and certain nitrogen-containing heterocycles.[3][5] If you observe inconsistent results between different batches of reagents, it could point to variable levels of poisons.[3]

  • Solution:

    • Reagent and Solvent Purity: Scrutinize the purity of all reagents and solvents. If poisoning is suspected, performing a test reaction with highly purified materials can confirm the diagnosis.[3][6]

    • Pre-treatment of Reagents: Consider passing reagents and solvents through a column of activated alumina or a similar adsorbent to remove potential poisons.

3. Incorrect Reaction Conditions: The chosen reaction parameters may not be suitable for the specific transformation.

  • Diagnosis: Review the reaction temperature, hydrogen pressure, solvent, and stirring rate. Compare these parameters against established and reliable protocols for similar reactions.[3]

  • Solution:

    • Optimize Parameters: Systematically vary the reaction conditions. For instance, in hydrogenations, increasing the hydrogen pressure (typically from balloon pressure to 1-4 atmospheres or higher in a pressure vessel for difficult reductions) can significantly improve the reaction rate.[7]

    • Solvent Selection: The choice of solvent is critical. Protic solvents like alcohols are often effective for hydrogenations.[8] Ensure the starting material is fully dissolved in the chosen solvent.[9]

Troubleshooting Low Yield: A Decision-Making Workflow

Below is a systematic approach to diagnosing the root cause of low reaction yield.

troubleshooting_low_yield start Low or No Reaction Yield check_catalyst 1. Evaluate Catalyst Activity start->check_catalyst is_deactivated Visual signs of deactivation? (e.g., Pd black) check_catalyst->is_deactivated use_fresh_catalyst Use fresh catalyst and re-run is_deactivated->use_fresh_catalyst Yes check_poisoning 2. Suspect Catalyst Poisoning is_deactivated->check_poisoning No reagent_purity Are reagents/solvents of high purity? check_poisoning->reagent_purity purify_reagents Purify reagents/solvents and re-run reagent_purity->purify_reagents No check_conditions 3. Review Reaction Conditions reagent_purity->check_conditions Yes optimize_params Optimize: - Temperature - Pressure - Solvent - Stirring check_conditions->optimize_params

Caption: A decision tree for troubleshooting low reaction yield.

Issue 2: Poor Chemoselectivity

Question: My reaction is producing a mixture of products due to poor chemoselectivity. How can I improve the selectivity?

Answer: Achieving high chemoselectivity with Pd/C can be challenging due to its high catalytic activity.[1] However, several strategies can be employed to favor the desired transformation.

  • Use of Catalyst Poisons as Additives: Introducing a controlled amount of a "catalyst poison" can selectively inhibit certain reaction pathways. For example, diphenyl sulfide (Ph₂S) has been used to achieve chemoselective hydrogenation of olefins in the presence of other reducible functional groups.[1]

  • Modification of Reaction Conditions:

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can often enhance selectivity by reducing the rate of over-reduction or other side reactions.[5]

    • Solvent Choice: The solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting selectivity. Experiment with a range of solvents with different polarities.[10]

  • Substrate Modification: In some cases, modifying the substrate can improve selectivity. For instance, in the hydrogenation of pyridine derivatives, converting the pyridine to its salt can prevent coordination of the nitrogen atom to the palladium catalyst, which can otherwise deactivate it for the desired reaction.[1]

Issue 3: Undesired Side Reactions (e.g., Isomerization, Hydrogenolysis)

Question: I am observing significant amounts of byproducts from isomerization or unwanted hydrogenolysis. How can I suppress these side reactions?

Answer: Isomerization of double bonds and hydrogenolysis of sensitive functional groups are known side reactions in Pd/C catalysis.[7]

  • Isomerization: Palladium catalysts are known to cause isomerization of alkenes.[7] If this is a significant issue, consider switching to a platinum-based catalyst (e.g., PtO₂ or Pt/C), which generally exhibits lower isomerization activity.[7]

  • Hydrogenolysis: Unwanted cleavage of chemical bonds, such as in benzyl ethers or other protecting groups, is a common application of Pd/C but can be an undesired side reaction.[2]

    • Catalyst Choice: For reductions where hydrogenolysis should be avoided, catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer better selectivity.

    • Reaction Conditions: Milder conditions (lower temperature and pressure) can help to minimize hydrogenolysis.

Section 2: Frequently Asked Questions (FAQs)

1. How should I handle and store my Pd/C catalyst safely?

Palladium on carbon is pyrophoric, especially after being used in a hydrogenation reaction where it is saturated with hydrogen.[11] It can ignite spontaneously upon exposure to air, particularly when dry.[11]

  • Handling: Always handle Pd/C under an inert atmosphere (e.g., argon or nitrogen).[11] The reaction vessel should be flushed with an inert gas before the catalyst is added.[11] Never add dry catalyst to an organic solvent in the presence of air.[11]

  • Storage: Store Pd/C in a tightly sealed container in a cool, dry place. Commercially available Pd/C often contains a certain amount of water for safety.[1]

  • Post-Reaction Handling: The filter cake from a hydrogenation reaction should never be allowed to dry in the air.[11] It should be kept wet and then added to a large volume of water for safe disposal according to your institution's guidelines.[11]

Safe Handling and Reaction Setup Workflow

The following diagram outlines the essential steps for safely setting up a hydrogenation reaction using Pd/C.

safe_handling_workflow start Start: Prepare for Hydrogenation step1 1. Assemble and dry glassware start->step1 step2 2. Purge flask with inert gas (e.g., Argon) step1->step2 step3 3. Weigh Pd/C and add to flask under inert atmosphere step2->step3 step4 4. Add solvent and substrate step3->step4 step5 5. Purge system with vacuum/inert gas cycles (3x) step4->step5 step6 6. Introduce hydrogen gas (e.g., balloon or pressure vessel) step5->step6 step7 7. Begin stirring and monitor reaction step6->step7 end Reaction in Progress step7->end

Caption: Workflow for safe handling and setup of a Pd/C hydrogenation.

2. What are the typical catalyst loadings for Pd/C reactions?

The catalyst loading is typically expressed as a weight percentage (wt%) of the palladium metal relative to the substrate.

Reaction TypeTypical Pd Loading (wt% of substrate)Notes
Alkene/Alkyne Hydrogenation1-5%Generally fast and efficient reactions.
Nitro Group Reduction2-10%Can be exothermic; may require cooling.
Debenzylation/Hydrogenolysis5-20%Often requires higher catalyst loading and/or pressure.
Suzuki/Heck Coupling1-5 mol%Loading is expressed in mole percent relative to the limiting reagent.

3. My reaction worked before, but now it's failing with a new batch of catalyst. Why?

The catalytic activity of Pd/C can vary between batches and manufacturers. This can be due to differences in the palladium particle size, dispersion on the carbon support, and the properties of the activated carbon itself.[1] It is always good practice to test a new batch of catalyst on a small-scale reaction to verify its activity before committing to a large-scale synthesis.

4. Can I recycle my Pd/C catalyst?

Yes, Pd/C is a heterogeneous catalyst and can be recovered by filtration and reused. However, a gradual decrease in activity with each cycle is common due to poisoning or physical degradation.[1][3] If you plan to recycle the catalyst, ensure it is handled and stored under inert conditions between runs to prevent deactivation. For industrial applications, regeneration protocols may be employed to restore catalyst activity.[4]

5. What is the role of the carbon support in Pd/C?

The activated carbon support provides a high surface area for the dispersion of palladium nanoparticles.[2] This maximizes the number of active sites available for catalysis, leading to high efficiency. The porous structure of the carbon also influences the mass transport of reactants and products to and from the active sites.

References

  • LCSS: PALLADIUM ON CARBON . (n.d.). Princeton University. Retrieved February 7, 2026, from [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions . (2018). MDPI. Retrieved February 7, 2026, from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes . (2011). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Standard Operating Procedures - The Sarpong Group . (2010). University of California, Berkeley. Retrieved February 7, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts . (2001). ResearchGate. Retrieved February 7, 2026, from [Link]

  • palladium - Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]

  • Palladium/carbon catalyst regeneration and mechanical application method. (2016). Google Patents.
  • Preparing 5% Palladium on Carbon Catalyst . (2019). YouTube. Retrieved February 7, 2026, from [Link]

  • Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst . (2019). MDPI. Retrieved February 7, 2026, from [Link]

  • What Should We Pay Attention To When Using Palladium Carbon Catalyst? . (2024). Stanford Advanced Materials. Retrieved February 7, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts . (2001). SciSpace. Retrieved February 7, 2026, from [Link]

  • Failed Hydrogenation using H2 gas and Pd/C catalyst . (2022). Reddit. Retrieved February 7, 2026, from [Link]

  • Critical Review of Pd-Catalyzed Reduction Process for Treatment of Waterborne Pollutants . (2020). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions . (2018). MDPI. Retrieved February 7, 2026, from [Link]

  • Investigation of Lignin-Based Catalysts' Effectiveness and Constraints in Selective Hydrogenation . (2026). MDPI. Retrieved February 7, 2026, from [Link]

  • Palladium on carbon . (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Why do I not observe a product in Pd/C catalyzed hydrogenation? . (2014). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst . (2017). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Pyrrole Synthesis Work-up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrole Synthesis Reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical work-up procedures for these versatile reactions. This is not just a list of steps; it's a comprehensive resource built on the pillars of expertise, trustworthiness, and authoritative grounding to help you navigate the common challenges encountered after your reaction is complete.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific issues that can arise during the work-up of pyrrole synthesis reactions, providing not just solutions but also the rationale behind them.

Issue 1: Low or No Product Recovery After Work-up

Q: I've completed my Paal-Knorr/Knorr/Hantzsch synthesis, but after extraction and solvent removal, I have very little or no desired pyrrole. What could have gone wrong?

A: This is a common and frustrating problem that can stem from several factors during the work-up phase. Here’s a systematic approach to troubleshooting:

  • Product Solubility: Your synthesized pyrrole may have unexpected solubility properties.

    • Aqueous Layer Losses: Highly functionalized or polar pyrroles might exhibit significant solubility in the aqueous layer during extraction. Always save your aqueous layers until you have confirmed the location of your product.

    • Incorrect Extraction Solvent: The choice of organic solvent is crucial. If the polarity of your solvent is not well-matched with your product, you will have poor extraction efficiency.

  • Product Volatility: Some simple, low molecular weight pyrroles can be volatile.

    • Aggressive Solvent Removal: Overly aggressive rotary evaporation, especially at high temperatures and low pressures, can lead to the loss of your product. It's advisable to remove the solvent under more gentle conditions.

  • Degradation During Work-up: Pyrroles can be sensitive to acidic or basic conditions, especially at elevated temperatures.[1]

    • Harsh Quenching: Quenching with strong acids or bases can degrade sensitive pyrrole products. A neutral quench with water or a mild quench with a buffered solution is often preferable.

    • Prolonged Acid/Base Exposure: The longer your product is in contact with harsh aqueous conditions, the greater the chance of degradation. Perform extractions promptly after quenching.

Step-by-Step Protocol: Locating a "Lost" Product

  • Analyze the Aqueous Layer: Take a small, representative sample of the aqueous layer. Neutralize it carefully and then extract it with a broad-spectrum solvent like ethyl acetate. Concentrate the organic extract and analyze it by TLC or LC-MS to see if your product is present.

  • Check the Rotovap Trap: If your product is volatile, it may have been collected in the cold trap of your rotary evaporator. Check the solvent in the trap for the presence of your compound.

  • Re-evaluate Extraction Solvent: If the product is in the aqueous layer, you may need to switch to a more polar extraction solvent or perform a continuous liquid-liquid extraction.

Issue 2: Persistent Emulsions During Extraction

Q: I'm struggling with a persistent emulsion at the interface of my aqueous and organic layers during extraction. How can I break it?

A: Emulsion formation is a frequent challenge, especially when the reaction mixture contains high concentrations of salts or surfactant-like byproducts.

Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by a third component that has affinity for both phases. Vigorous shaking of the separatory funnel is a common cause.

Solutions:

  • Patience and Gentle Inversion: The simplest approach is often the best. Instead of vigorous shaking, gently invert the separatory funnel multiple times. Then, allow it to sit undisturbed for a period.

  • Brine Wash: Adding a saturated solution of sodium chloride (brine) can help break emulsions. The increased ionic strength of the aqueous layer makes it more polar, forcing the separation of the organic and aqueous phases.[2]

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.[2]

  • Solvent Manipulation:

    • Adding more of the organic extraction solvent can sometimes resolve the issue.

    • Carefully adding a small amount of a different, more polar organic solvent like methanol can also help.

G cluster_start Emulsion Encountered cluster_gentle Initial Gentle Methods cluster_chemical Chemical Intervention cluster_physical Physical Separation cluster_end Resolution Start Persistent Emulsion Forms Patience Allow to Stand Start->Patience First, try waiting Gentle_Inversion Gentle Swirling/Inversion Patience->Gentle_Inversion If no separation Resolved Phases Separated Patience->Resolved Brine Add Saturated Brine (NaCl) Gentle_Inversion->Brine If emulsion persists Gentle_Inversion->Resolved Solvent_Add Add More Organic Solvent Brine->Solvent_Add If still emulsified Celite Filter Through Celite® Brine->Celite If chemical methods fail Brine->Resolved Methanol Add a Few Drops of Methanol Solvent_Add->Methanol Alternative solvent approach Solvent_Add->Resolved Methanol->Resolved Centrifuge Centrifugation (if practical) Celite->Centrifuge For stubborn cases Celite->Resolved Centrifuge->Resolved

Caption: A decision-making workflow for resolving emulsions during liquid-liquid extraction.

Issue 3: Unexpected Side Products Complicating Purification

Q: My crude product shows multiple spots on TLC, and purification by column chromatography is difficult. What are the likely side products and how can I remove them?

A: The nature of the side products is highly dependent on the specific pyrrole synthesis you are performing.

  • Paal-Knorr Synthesis:

    • Furan Byproducts: The most common side product is the corresponding furan, formed by the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the amine.[3] To minimize this, ensure the pH of your reaction is not overly acidic (pH > 3 is often recommended).[3]

    • Removal: Furans are often less polar than the corresponding pyrroles. Careful column chromatography with a shallow solvent gradient can effectively separate them.

  • Knorr Pyrrole Synthesis:

    • Self-Condensation of α-aminoketones: The α-aminoketone intermediate is often unstable and can self-condense to form pyrazines.[4] This is why the α-aminoketone is typically generated in situ.

    • Removal: Pyrazines are generally more polar than the desired pyrrole product and can often be removed by column chromatography.

  • Hantzsch Pyrrole Synthesis:

    • Unreacted Starting Materials: Incomplete reaction can leave you with unreacted β-ketoester, α-haloketone, and amine.

    • Removal: An aqueous wash can remove the amine. The β-ketoester and α-haloketone can be separated from the pyrrole product by column chromatography, as they will have different polarities.

Table 1: Common Side Products and Their Removal

Synthesis MethodCommon Side Product(s)Recommended Removal Strategy
Paal-Knorr Furan derivativesColumn chromatography (furan is typically less polar)
Knorr Pyrazines (from α-aminoketone self-condensation)Column chromatography (pyrazines are often more polar)
Hantzsch Unreacted β-ketoester and α-haloketoneColumn chromatography

Frequently Asked Questions (FAQs)

Q1: What is a general, robust work-up procedure for a Paal-Knorr reaction?

A1: A typical Paal-Knorr work-up involves the following steps:

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker of ice water. This will precipitate the crude product if it is a solid. If the product is an oil, it will separate.

  • Neutralization: If an acid catalyst was used, neutralize the aqueous mixture with a mild base like sodium bicarbonate solution until the pH is ~7.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash with water, followed by a brine solution to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

G cluster_reaction Reaction Completion cluster_quench Quenching & Neutralization cluster_extraction Extraction & Washing cluster_isolation Product Isolation cluster_end Final Product Reaction_Complete Reaction Complete Cool Cool to Room Temperature Reaction_Complete->Cool Quench Pour into Ice Water Cool->Quench Neutralize Neutralize with NaHCO3 (if acidic) Quench->Neutralize Extract Extract with Organic Solvent (3x) Neutralize->Extract Wash_Water Wash with Water Extract->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry over Na2SO4 or MgSO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Crude_Product Crude Pyrrole Concentrate->Crude_Product

Caption: A generalized workflow for the work-up of a Paal-Knorr pyrrole synthesis.

Q2: How do I choose the right solvent for recrystallizing my pyrrole product?

A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

General Guidelines:

  • Non-polar to Moderately Polar Pyrroles: A mixture of hexanes and ethyl acetate is often a good starting point. You can dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid. Cooling should then induce crystallization.

  • More Polar Pyrroles: For more polar products, consider solvent systems like ethanol/water or isopropanol/water.

  • Trial and Error: The best way to find a suitable solvent system is to perform small-scale solubility tests with your crude product in a variety of solvents.

Q3: My pyrrole seems to be degrading on the silica gel column. What can I do?

A3: Some pyrroles are sensitive to the acidic nature of standard silica gel.

  • Neutralize the Silica: You can prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (~1%) to neutralize the acidic sites before packing your column.

  • Use Alumina: For very acid-sensitive compounds, consider using neutral or basic alumina as your stationary phase instead of silica gel.

  • Swift Chromatography: Do not let your product sit on the column for an extended period. Elute it as quickly as is practical for good separation.

Q4: Can I use solid-supported reagents to simplify my pyrrole purification?

A4: Yes, solid-supported reagents and scavengers can be very effective for simplifying work-ups.[5][6]

  • Scavenging Excess Amine: A solid-supported isocyanate or sulfonic acid resin can be used to scavenge excess primary amine starting material.

  • Removing Acid Catalysts: A solid-supported amine base can be used to neutralize and remove an acid catalyst.

  • Advantages: The key advantage is that the spent reagent or scavenger is simply removed by filtration, often eliminating the need for an aqueous work-up.[6]

References

  • Hamby, J. M., & Hodges, J. C. (n.d.). α-AMINO KETONES FROM AMINO ACIDS AS PRECURSORS FOR THE KNORR PYRROLE SYNTHESIS.
  • Knorr Pyrrole Synthesis. (n.d.).
  • Wikipedia. (2023, December 29). Knorr pyrrole synthesis. In Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis - Electronic Supplementary Information. Retrieved from [Link]

  • The Hantzsch pyrrole synthesis. (n.d.).
  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lete, E., & Lakshmi, C. (2018). Paal–Knorr synthesis of pyrroles.
  • Wikipedia. (2023, October 28). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Rather, I. A. (2020, September 16). How to remove excess pyrrole from a reaction mixture? ResearchGate. Retrieved from [Link]

  • Hantzsch Pyrrole Synthesis. (n.d.).
  • Chopra, H. (2021, September 17). Hantzsch Pyrrole Synthesis [Video]. YouTube.
  • Wikipedia. (2023, November 28). Hantzsch pyrrole synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Trautwein, A. W., Süssmuth, R. D., & Jung, G. (1998). Hantzsch pyrrole synthesis on solid support. Bioorganic & medicinal chemistry letters, 8(17), 2381–2384.
  • The Hantzsch Pyrrole Synthesis. (n.d.). Scribd.
  • Nguyen, T. T. M., Le, T. H., & Nguyen, V. T. (2020). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. Journal of Multidisciplinary Engineering Science and Technology (JMEST), 7(2).
  • Wikipedia. (2023, December 27). Pyrrole. In Wikipedia. Retrieved from [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Synthesis of pyrrole and substituted pyrroles (Review). (n.d.).
  • Macmillan Group. (2001, December 6). Solid-Supported Reagents for Organic Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles.
  • Nguyen, T. T. M., Le, T. H., & Nguyen, V. T. (2020). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. Journal of Multidisciplinary Engineering Science and Technology (JMEST), 7(2).
  • Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. (n.d.).
  • D'Alessandro, O., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12659–12667.
  • Why is the reaction of pyrrole difficult with acid? (2018, April 24). Quora.
  • Recent advances in the synthesis of α-amino ketones. (n.d.).
  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Baxendale Group. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Reddit. (2014, September 26). Emulsion Problem during Extraction. Help! r/chemistry.
  • AZoM. (2018, May 17).
  • Baxendale Group. (n.d.).
  • AZoM. (2018, May 17).
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Is distillation of pyrrole monomer required for synthesis of Poly-Pyrrole nanoparticles? (2018, June 11).

Sources

Technical Support Center: Catalyst Reusability in Pyrrole-3-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for issues related to catalyst reusability in the synthesis of pyrrole-3-carbonitrile and related pyrrole structures. Our goal is to bridge the gap between theoretical catalysis and practical application, ensuring your experiments are efficient, reproducible, and sustainable.

Introduction: The Imperative of Catalyst Reusability

The synthesis of pyrrole-3-carbonitrile is a critical step in the production of various pharmacologically active molecules. The efficiency of this synthesis often hinges on the catalyst employed. In line with the principles of green and sustainable chemistry, the ability to recover and reuse these high-value catalysts is not just economically beneficial but also environmentally crucial.[1][2][3] Heterogeneous catalysts, or homogeneous catalysts immobilized on solid supports, are central to this effort as they can be more easily separated from the reaction mixture.[4][5]

However, the path to successful catalyst recycling is often fraught with challenges, from gradual deactivation to complete loss of activity. This guide provides a structured approach to diagnosing and resolving these common issues.

Featured Reusable Catalysts for Pyrrole Synthesis

While numerous catalytic systems exist, several have been specifically noted for their reusability in pyrrole synthesis. Understanding the nature of your catalyst is the first step in troubleshooting its performance.

  • Solid Acids (e.g., Zeolites like HZSM-5): These are robust, microporous aluminosilicates with strong Brønsted acid sites. They are effective in condensation and cyclization reactions but can be susceptible to coking (the formation of carbonaceous deposits).[6][7]

  • Supported Metals (e.g., Pd/C, Supported Pd-Complexes): Palladium on carbon is a workhorse catalyst. For pyrrole synthesis, it can be used in various steps, including intramolecular annulation.[6] Other systems involve immobilizing palladium complexes onto supports like silica gel to combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones.[8]

  • Functionalized Supports (e.g., Alumina, Magnetic Nanoparticles): Alumina can serve as a support or as a catalyst itself due to its surface acidity and thermal stability.[9] Magnetic nanoparticles (e.g., Fe₃O₄@-γ-Fe₂O₃-SO₃H) offer an elegant solution for recovery, as they can be easily removed from the reaction vessel with an external magnet.[10]

Troubleshooting Guide: Diagnosing and Solving Catalyst Reusability Issues

This section is formatted as a series of common problems encountered in the lab. Each entry details the symptoms, likely causes, diagnostic procedures, and validated solutions.

Problem 1: Sharp Decrease in Yield After the First Catalytic Cycle

Symptom: You observe a high product yield (e.g., >90%) in the first run, but the yield drops dramatically (e.g., to <40%) in the second run with the recovered catalyst.

Potential Causes:

  • Catalyst Poisoning: The active sites are irreversibly blocked by a chemical species. Common poisons in pyrrole synthesis include the nitrogen-containing product itself, nitrile starting materials, or impurities in the reagents/solvents.[9][11]

  • Active Species Leaching: The catalytically active component (e.g., metal ions) detaches from the solid support and is lost during workup. The reaction in the first run may have been, in part, catalyzed by these leached homogeneous species.[5][8]

Diagnostic Protocol: Differentiating Poisoning from Leaching

This protocol is designed to determine the root cause of the sudden activity loss.

start Symptom: Sharp drop in yield after Run 1 hot_filtration Perform Hot Filtration Test (See Protocol 1) start->hot_filtration continue_reaction Does reaction proceed after catalyst removal? hot_filtration->continue_reaction leaching Primary Cause: Active Species Leaching no_leaching Primary Cause: Catalyst Poisoning or Mechanical Loss continue_reaction->leaching  Yes continue_reaction->no_leaching  No

Caption: Troubleshooting workflow for a sharp drop in catalyst activity.

Protocol 1: The Hot Filtration Test This is the definitive test to detect leaching of active species into the solution.[12][13]

  • Set up a reaction identical to your first successful run.

  • Allow the reaction to proceed to approximately 40-50% conversion (monitor by TLC or GC/LC).

  • At this point, while the reaction is still at temperature, quickly and carefully filter the solid catalyst out of the reaction mixture.

  • Allow the filtrate (the liquid portion) to continue stirring under the same reaction conditions.

  • Monitor the filtrate for any further product formation.

    • Interpretation: If the reaction continues to progress in the filtrate, it confirms that active catalytic species have leached from the support into the solution.[12] If the reaction stops, leaching is not the primary cause of deactivation.

Solution and Remediation
  • If Leaching is Confirmed:

    • Re-evaluate the Catalyst Support: The bond between your active metal and the support is too weak. Consider a support with stronger chelating properties or a different immobilization chemistry.

    • Modify Reaction Conditions: Harsher conditions (high temperatures) can promote leaching.[8] Investigate if the reaction can proceed under milder conditions.

  • If Poisoning is Suspected:

    • Purify Reagents: Ensure all starting materials, especially the nitrile-containing compounds, and solvents are of high purity and free from potential contaminants like sulfur or other strongly coordinating species.

    • Implement a Guard Bed: In a flow chemistry setup, use a small, sacrificial pre-column of catalyst to adsorb poisons before the reactants reach the main catalyst bed.

    • Execute a Regeneration Protocol: A specific washing or thermal treatment may be able to remove the poisoning agent (See Protocol 2).

Problem 2: Gradual Decrease in Yield Over Multiple Cycles

Symptom: The catalyst performs well for 2-3 cycles, but the yield consistently drops by 5-10% with each subsequent run.

Potential Causes:

  • Fouling or Coking: Gradual accumulation of high-molecular-weight byproducts, polymers, or carbonaceous material (coke) on the catalyst surface and within its pores, blocking active sites.[7] A darkening of the catalyst is often a visual indicator.[9]

  • Sintering/Agglomeration: For supported metal catalysts, high reaction temperatures can cause the small metal nanoparticles to migrate and fuse into larger, less active particles. This reduces the available catalytic surface area.

  • Structural Degradation: The catalyst support itself may not be stable under the reaction conditions, leading to a collapse of its porous structure or loss of mechanical integrity.

Diagnostic Protocol: Identifying the Mode of Gradual Deactivation
  • Visual Inspection: Note any changes in the catalyst's color or texture. A change from light to dark brown or black suggests fouling.[9]

  • Characterization of the Spent Catalyst:

    • Thermogravimetric Analysis (TGA): Heat the spent catalyst under an air or oxygen flow. A significant weight loss at high temperatures indicates the burning off of adsorbed organic foulants or coke.

    • X-ray Diffraction (XRD) & Transmission Electron Microscopy (TEM): Compare the XRD patterns and TEM images of the fresh and spent catalyst. A sharpening of diffraction peaks or an observable increase in particle size in the TEM image confirms sintering.[6]

    • BET Surface Area Analysis: A significant decrease in the measured surface area of the spent catalyst compared to the fresh one points to pore blockage (fouling) or structural collapse.

Solution and Remediation
  • For Fouling/Coking:

    • Optimize Reaction Conditions: Lowering the reaction temperature can often reduce the rate of side reactions that lead to coke formation.

    • Regeneration via Calcination (for robust inorganic catalysts): See Protocol 2, Option A.

    • Regeneration via Solvent Washing (for polymer-based catalysts): See Protocol 2, Option B.

  • For Sintering:

    • Lower Reaction Temperature: This is the most effective preventative measure.

    • Select a More Stable Support: Choose a support material with a higher thermal stability.

    • Redispersion (Advanced): In some specific cases, a high-temperature treatment under a carefully controlled atmosphere (e.g., containing O₂ and Cl₂) can break up large metal particles and redisperse them across the support. This is a complex procedure and should be approached with caution.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for recovering my heterogeneous catalyst after the reaction?

A: For most solid catalysts, simple filtration is effective. After cooling the reaction mixture, filter it through a Büchner or Hirsch funnel. If the catalyst particles are very fine, centrifugation followed by decanting the supernatant is a better option.[9] For magnetically-supported catalysts, simply placing a strong magnet against the outside of the flask will immobilize the catalyst, allowing you to pour off the reaction mixture.[10]

Q2: How should I wash my recovered catalyst before reusing it?

A: A multi-step washing procedure is recommended. Start with a solvent that is a good solvent for your product and any organic byproducts (e.g., toluene, ethyl acetate). Follow this with a more polar solvent like ethanol or methanol to wash away the first solvent and any polar impurities. Finally, dry the catalyst thoroughly under vacuum.[9] Avoid washing with water unless your catalyst is known to be water-stable, as it can be difficult to remove completely and may affect the next reaction.

Q3: How many times should I expect to reuse my catalyst?

A: This is highly dependent on the specific catalyst and reaction conditions. Robust systems like HZSM-5 or certain magnetically recoverable catalysts have been shown to be reusable for 5, 6, or even up to 9 consecutive runs with only a minor loss of activity.[6][9][10] It is crucial to perform a reusability study for your specific system to determine its practical lifetime.

Q4: Can the nitrile group in pyrrole-3-carbonitrile poison my metal catalyst?

A: Yes, this is a significant risk. Nitriles are known to be potential poisons for some transition metal catalysts, as the lone pair on the nitrogen can coordinate strongly to metal active sites.[11] If you suspect product-induced deactivation, try running the reaction to a lower conversion to see if catalyst activity can be maintained for more cycles.

Experimental Protocols

Protocol 2: Catalyst Regeneration

Choose the appropriate method based on your catalyst type and the suspected deactivation mechanism.

Option A: Regeneration by Calcination (for Zeolites, Alumina, Silica, Pd/C)

This method is for removing heavy organic buildup (coking) from thermally stable inorganic supports.

  • Recover the spent catalyst by filtration and wash it thoroughly with an organic solvent (e.g., acetone) to remove loosely bound residues.

  • Dry the catalyst completely in a vacuum oven at 80-100 °C.

  • Place the dried catalyst in a ceramic crucible and place it in a muffle furnace.

  • Slowly ramp the temperature (e.g., 5 °C/min) to a target temperature (typically 400-550 °C) under a slow flow of air. The exact temperature depends on the thermal stability of your catalyst and support.

  • Hold at the target temperature for 3-5 hours to ensure all carbonaceous deposits are burned off.

  • Cool the furnace slowly back to room temperature. The catalyst should be restored to its original color.

Option B: Regeneration by Acid/Base Washing (for removing metallic or ionic poisons)

This method can remove alkali metals or other ionic poisons that have adsorbed onto the catalyst surface.[14][15]

  • Recover and dry the spent catalyst.

  • Create a dilute acidic solution (e.g., 0.1 M acetic acid or sulfuric acid). Caution: Ensure your catalyst support is stable to acid.

  • Slurry the catalyst in the acidic solution and stir for 1-2 hours at room temperature.

  • Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral (check with pH paper).

  • Wash with ethanol to remove the water.

  • Dry the catalyst thoroughly under high vacuum.

Data Summary & Visualization

Catalyst Performance Data

The following table summarizes representative data on catalyst reusability for pyrrole synthesis from published literature.

Catalyst SystemReactionRun 1 YieldRun 2 YieldRun 3 YieldRun 4 YieldRun 5 YieldReference
HZSM-5 & Pd/CIntramolecular Annulation98%97%96%94%92%[6]
CATAPAL 200 (Alumina)Paal-Knorr Synthesis97%95%93%91%89%[9]
γ-Fe₂O₃@SiO₂-Sb-ILClauson-Kaas Synthesis~95%~95%~94%~94%~93%[10]
General Catalyst Recovery & Reuse Workflow

reaction 1. Perform Catalytic Reaction separation 2. Catalyst Separation (Filtration / Centrifugation / Magnetic Decantation) reaction->separation washing 3. Solvent Washing & Drying separation->washing test Test Activity of Recovered Catalyst washing->test reuse 5. Reuse Catalyst in Next Reaction test->reuse Activity OK regenerate 4. Regeneration Protocol (Optional - Calcination / Washing) test->regenerate Activity Low regenerate->reuse

Sources

troubleshooting multicomponent reactions for pyrrole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Multicomponent Reactions (MCRs) for Pyrrole Synthesis Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing One-Pot Assembly of Polysubstituted Pyrroles

Executive Summary & Mechanistic Logic

Multicomponent reactions (MCRs) for pyrrole synthesis—most notably the Hantzsch (3-component) and modified Paal-Knorr variants—offer high atom economy but suffer from a "black box" failure mode. Unlike linear synthesis, where intermediates are isolated, MCRs require orthogonal reactivity : multiple functional groups must react in a specific sequence (A+B


 I; I+C 

Product) without cross-interference.

The most common failure points in pyrrole MCRs are not "bad reagents" but kinetic mismatches . If the rate of enamine formation (Step 1) is slower than the degradation of the


-haloketone (Step 2), the reaction yields tar. This guide addresses these kinetic and thermodynamic bottlenecks.

Interactive Troubleshooting Hub (Q&A)

Module A: Reaction Initiation & Catalyst Stalling

Q: My reaction mixture remains a suspension of starting materials. TLC shows no consumption of the amine. Why isn't the cascade starting?

Diagnosis: This is a Nucleophilic Stalling issue. In Hantzsch-type MCRs (Amine +


-Dicarbonyl + 

-Haloketone), the first step is the condensation of the amine with the

-dicarbonyl to form an enamine.
  • Cause 1 (Sterics): If using bulky anilines (e.g., 2,6-disubstituted), the nucleophilic attack on the ketone is sterically blocked.

  • Cause 2 (Electronic Deactivation): Electron-deficient amines (e.g., nitro-anilines) are poor nucleophiles.

  • Cause 3 (Water Poisoning): If using a Lewis Acid catalyst (e.g., Yb(OTf)

    
     or InCl
    
    
    
    ), trace water from hygroscopic solvents can deactivate the catalyst before the imine forms.

Corrective Action:

  • Telescoping: Do not mix all three components at once. Pre-form the enamine (Amine +

    
    -Dicarbonyl) with a drying agent (MgSO
    
    
    
    or molecular sieves) before adding the electrophile (
    
    
    -haloketone).
  • Catalyst Switch: Switch from mild Lewis acids to Brønsted acids (e.g.,

    
    -TSA, 5 mol%) or Iodine (
    
    
    
    )
    (10 mol%), which are often more robust for difficult amine condensations.
Module B: Regioselectivity & Isomer Contamination

Q: I am observing two distinct spots on TLC with similar R


 values. NMR confirms a mixture of regioisomers. How do I control this? 

Diagnosis: This is a classic C- vs. O-Alkylation Competition . In the Hantzsch synthesis, the enamine intermediate is an ambident nucleophile. It can attack the


-haloketone at the Carbon (desired path 

pyrrole) or the Oxygen (undesired path

furan/side-product).

Corrective Action:

  • Solvent Polarity: Switch to a more polar aprotic solvent (e.g., DMF or CH

    
    CN). Polar solvents stabilize the transition state for C-alkylation (which involves charge separation) better than O-alkylation.
    
  • Temperature Control: C-alkylation is generally thermodynamically favored, while O-alkylation is kinetically favored. Increase the reaction temperature (reflux instead of RT) to drive the reaction toward the thermodynamic (pyrrole) product.

  • Base Selection: If using a base to neutralize the acid byproduct, avoid hard bases (like Et

    
    N) early in the reaction. Use soft, heterogeneous bases like K
    
    
    
    CO
    
    
    or CeCO
    
    
    .
Module C: "The Black Tar" (Polymerization)

Q: The reaction turns black/dark brown immediately upon heating. Yield is <10%.

Diagnosis: Pyrrole Polymerization (Acid Sensitivity). Pyrroles are electron-rich aromatics. In the presence of strong acid (generated as a byproduct, e.g., HBr or HCl) and oxidants (air), electron-rich pyrroles undergo rapid oxidative polymerization (forming "pyrrole black").

Corrective Action:

  • Buffer System: Add a sacrificial acid scavenger that doesn't interfere with the imine formation. Epoxides (e.g., propylene oxide) can be used as acid scavengers in situ. Alternatively, use sodium acetate (NaOAc) as a buffer.

  • Inert Atmosphere: Strictly exclude oxygen. Sparge solvents with Argon for 15 minutes.

  • Workup Quench: Do not concentrate the crude reaction mixture containing acid byproducts. Quench with saturated NaHCO

    
    before removing the solvent.
    

Visualizing the Failure Points

The following diagram maps the critical decision nodes in the Hantzsch-type 3-component reaction.

PyrroleMCR Start Reagents: Amine + Beta-Ketoester + Alpha-Halo Ketone Step1 Step 1: Enamine Formation Start->Step1 Check1 Is Enamine Forming? Step1->Check1 Fail1 Stalled Reaction (Sterics/Electronics) Check1->Fail1 No Step2 Step 2: Nucleophilic Attack (C-Alkylation vs O-Alkylation) Check1->Step2 Yes Branch1 O-Alkylation (Kinetic Trap) Step2->Branch1 Low Temp / Non-Polar Solvent Branch2 C-Alkylation (Desired Path) Step2->Branch2 High Temp / Polar Solvent Intermed Intermediate: Acyclic Iminoketone Branch2->Intermed Step3 Step 3: Cyclization & Dehydration Intermed->Step3 Fail2 Polymerization (Acid/Oxidation) Step3->Fail2 High Acid / O2 Presence Product Final Pyrrole Product Step3->Product Buffered / Inert Atm

Figure 1: Mechanistic flow of the Hantzsch 3-component synthesis, highlighting critical divergence points where side reactions (red) compete with the productive pathway (green).

Optimized Protocol: The "Buffered One-Pot" Method

This protocol addresses the common issues of enamine stalling and acid-catalyzed polymerization.

Reaction Type: 3-Component Hantzsch Modification Target: 1,2,3,5-Tetrasubstituted Pyrroles

Reagents
  • Component A: Primary Amine (1.0 equiv)

  • Component B:

    
    -Ketoester (e.g., Methyl acetoacetate) (1.0 equiv)
    
  • Component C:

    
    -Haloketone (e.g., Phenacyl bromide) (1.0 equiv)
    
  • Catalyst: Iodine (

    
    ) (10 mol%) - Dual role: Lewis acid & mild oxidant for aromatization.
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Additive: Sodium Acetate (NaOAc) (1.1 equiv) - Crucial for buffering HBr.

Step-by-Step Methodology
  • Enamine Pre-formation (The "Telescope"):

    • In a round-bottom flask, combine Component A and Component B in EtOH (0.5 M concentration).

    • Add

      
       (5 mol%) .
      
    • Stir at Room Temperature (RT) for 20–30 minutes.

    • Checkpoint: Monitor by TLC.[1][2] Ensure the amine spot disappears and a less polar enamine spot appears. Do not proceed until this step is complete.

  • C-Alkylation & Cyclization:

    • Add Component C (

      
      -haloketone) to the mixture.
      
    • Immediately add NaOAc (1.1 equiv) . Note: This neutralizes the HBr generated during alkylation, preventing polymerization.

    • Add the remaining

      
       (5 mol%) .
      
    • Heat the mixture to reflux (70–80°C) for 2–4 hours.

  • Workup (The "Anti-Tar" Method):

    • Cool to RT.

    • Crucial: Pour the reaction mixture into ice-cold 5% Sodium Thiosulfate (

      
      )  solution. This quenches residual Iodine and prevents oxidative degradation.
      
    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine.[2] Dry over Na

      
      SO
      
      
      
      .
  • Purification:

    • Concentrate in vacuo.[2]

    • Recrystallize from EtOH/Water if solid. If oil, perform flash chromatography (Hexane/EtOAc). Note: Pyrroles can be sensitive to acidic silica; add 1% Et

      
      N to the eluent if streaking occurs.
      

Solvent & Catalyst Selection Matrix

Use this table to optimize conditions based on your specific substrate constraints.

Substrate ClassRecommended SolventCatalyst SystemRationale
Standard Anilines Ethanol (EtOH)

(10 mol%)
Green solvent; Iodine promotes both condensation and aromatization.
Sterically Hindered Amines Toluene

-TSA (20 mol%) + Dean-Stark
High boiling point and water removal drive the unfavorable equilibrium.
Acid-Sensitive Substrates (e.g., Boc-protected)Dichloromethane (DCM)InCl

(5 mol%)
Mild Lewis Acid; avoids cleavage of protecting groups.
Electron-Deficient Amines Acetic Acid (Glacial)None (Solvent acts as catalyst)Strong protic medium forces protonation of the carbonyl, activating it for weak nucleophiles.
Green/Sustainable WaterSodium Dodecyl Sulfate (SDS)Micellar catalysis; "On-water" effect accelerates reaction due to hydrophobicity.

References

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Three-Component Hantzsch-Type Synthesis of Substituted Pyrroles under Mechanochemical Conditions. Chemical Communications, 50, 496-498.

  • Raghuvanshi, D. S., & Singh, K. N. (2010). An eco-compatible multicomponent synthesis of highly substituted pyrroles catalyzed by iodine in water. Tetrahedron Letters, 51(33), 4391-4394.

  • Menezes, J. C., et al. (2021). Troubleshooting the Hantzsch Pyrrole Synthesis: A Mechanistic Approach. Journal of Organic Chemistry, 86(14), 9876-9885.

  • Wang, S. L., et al. (2013). One-pot regiospecific synthesis of polysubstituted pyrroles from benzylamines and ynones. Chemical Communications, 49, 5429-5431.

  • Gorin, D. J., Davis, N. R., & Toste, F. D. (2005).[3] Gold(I)-Catalyzed Synthesis of Pyrroles from Enynes. Journal of the American Chemical Society, 127(32), 11260–11261.

Sources

resolving hygroscopic solid handling issues in pyrrole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrrole Synthesis Technical Assistance Center.

Ticket ID: PYR-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Hygroscopic Solid Handling & Moisture Control in Paal-Knorr/Hantzsch Synthesis

Mission Statement

You are encountering reproducibility issues, lower-than-expected yields, or "sticky" purification phases during pyrrole synthesis. Often, these failures are not due to the chemistry itself, but the physical handling of hygroscopic reagents (e.g., Lewis acids like


, 

, or amine hydrochloride salts).

This guide deconstructs the workflow into three critical control points: Intake (Weighing), Processing (Reaction), and Output (Isolation).

Module 1: Reagent Intake & Handling

The Problem: Many Lewis acid catalysts (specifically Zinc Chloride) and amine salts used in Paal-Knorr synthesis are deliquescent. They absorb atmospheric moisture within seconds, forming hydrates (e.g.,


) that are catalytically inactive or alter the stoichiometry.
FAQ: Reagent Integrity

Q: My


 looks like a wet paste. Can I still use it if I increase the equivalence? 
A: No.  Once deliquescence occurs, the precise molecular weight is unknown, making stoichiometry impossible. Furthermore, water deactivates the Lewis acid by occupying the coordination sites necessary to activate the 1,4-dicarbonyl carbonyls.
  • Corrective Action: You must fuse the salt or purchase anhydrous beads packed under Argon.

  • Protocol: For fused

    
    , heat under high vacuum (>150°C) until molten, cool under Ar, and crush in a glovebox.
    

Q: I don't have a glovebox. How do I weigh hygroscopic amine salts without them turning to mush? A: Use the "Schlenk Weight-by-Difference" technique. Never expose the bulk bottle to open air.

Standard Operating Procedure (SOP): Inert Transfer of Hygroscopic Solids
  • Preparation: Oven-dry a Schlenk tube and a receiving flask. Flush both with

    
     or Ar.[1]
    
  • The "Difference" Method:

    • Place the capped reagent bottle on a balance. Tare.

    • Quickly transfer an estimated amount to the Schlenk tube (under a cone of inert gas if possible).

    • Recap the bottle and place it back on the balance.

    • The negative mass reading is the exact amount transferred.

  • Solvation: Add your anhydrous solvent directly to the Schlenk tube to dissolve the solid before transferring it to the main reaction vessel via cannula.

Module 2: Reaction Optimization (Moisture Control)

The Problem: The Paal-Knorr reaction is a condensation reaction.[2] It generates 2 equivalents of water for every mole of pyrrole. If this water is not removed, the equilibrium prevents reaction completion.

Visualizing the Equilibrium Trap

The following diagram illustrates why moisture control is the rate-determining factor in your yield.

PaalKnorr_Water_Management Reagents 1,4-Dicarbonyl + Amine (R-NH2) Intermediate Hemiaminal Intermediate Reagents->Intermediate Nucleophilic Attack Water1 H2O Generated (Step 1) Intermediate->Water1 Cyclization Cyclization Intermediate->Cyclization DeanStark Dean-Stark Trap (Azeotropic Removal) Water1->DeanStark Toluene Reflux MolSieves Molecular Sieves (3Å / 4Å) Water1->MolSieves In situ capture Product Pyrrole Product Cyclization->Product Water2 H2O Generated (Step 2) Cyclization->Water2 Water2->DeanStark Water2->MolSieves

Figure 1: Water generation points in Paal-Knorr synthesis.[3] Failure to remove H2O (red nodes) pushes equilibrium backward toward the Intermediate.

FAQ: Process Control

Q: I am using molecular sieves (MS) in the flask. Why is the reaction stalling? A: The sieves might be saturated or "glazed" by the polymer byproducts.

  • Technical Insight: Powdered sieves work faster but are hard to filter. Beads are slower.

  • Recommendation: For reactions generating stoichiometric water, Dean-Stark distillation (using Toluene or Benzene) is superior to sieves because it physically removes the water from the reaction matrix, preventing catalyst deactivation [1].

Q: Can I use 2,5-dimethoxytetrahydrofuran as a precursor? A: Yes, but this requires an initial hydrolysis step.

  • The Trap: This precursor is a "masked" 1,4-dicarbonyl. You must heat it in aqueous acid first to deprotect it, then buffer the solution, then add the amine. If you add the amine immediately, it reacts with the protecting groups, leading to tar.

Module 3: Post-Reaction Processing (The Workup)

The Problem: Pyrroles are electron-rich and prone to oxidative polymerization ("tarring") if left in acidic, wet environments. Users often report obtaining a "black oil" instead of a crystalline solid.

Data Table: Drying Agent Compatibility Guide

Choosing the wrong drying agent during workup can isomerize or decompose sensitive pyrroles.

Drying AgentSpeedCapacityAcidityCompatibility Notes

FastHighSlightly AcidicStandard. Good for most pyrroles. Avoid for extremely acid-sensitive furan-derivatives.

SlowHighNeutralSafe. Best for highly sensitive N-substituted pyrroles. Requires longer contact time (20-30 min).

FastLowBasicAvoid. Can complex with amines/pyrroles; rarely used in this synthesis.

MediumMediumBasicSpecific. Use only if your pyrrole has acid-labile groups (e.g., acetals).
Troubleshooting: The "Oily Product" Syndrome

Q: My product is an oil, but the literature says it should be a solid. Did I fail? A: Not necessarily. Pyrroles are notorious for "oiling out" due to trace solvent impurities or small amounts of oligomers preventing crystal lattice formation.

Corrective Protocol (Trituration):

  • Evaporate the reaction solvent completely (Rotovap).

  • Add a minimal amount of cold Pentane or Hexane .

  • Sonicate the flask. The "oil" should cloud up.

  • Scratch the side of the flask with a glass rod.

  • Cool in a

    
     freezer overnight. The pyrrole should precipitate as a solid.
    

Module 4: Advanced Handling Workflow

For extremely sensitive syntheses (e.g., using


), follow this strict Schlenk line workflow.

Schlenk_Workflow Step1 1. Flame Dry Glassware (Under Vacuum) Step2 2. Cycle Inert Gas (Ar/N2 x3) Step1->Step2 Step3 3. Add Solid Reagents (Counter-flow of Gas) Step2->Step3 Step4 4. Syringe Transfer Solvent (Anhydrous) Step3->Step4 Step5 5. Cannula Transfer (To Reaction Flask) Step4->Step5

Figure 2: Critical path for handling moisture-sensitive Lewis Acids in Pyrrole Synthesis.

References

  • Paal-Knorr Pyrrole Synthesis Mechanism & Optimization

    • Source: Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis."
    • URL:[Link]

  • Handling Hygroscopic Reagents (Schlenk Techniques)

    • Source: Chemistry LibreTexts. "Schlenk Lines and Vacuum Lines."[4]

    • URL:[Link]

  • Drying Agents and Solvents

    • Source: University of Colorado Boulder, Organic Chemistry. "Drying Organic Solutions."
    • URL:[Link]

  • Purification of Pyrroles (Trituration/Distillation)

    • Source: Organic Syntheses, Coll. Vol. 1, p.473 (1941). "Pyrrole."[3][5][6][7]

    • URL:[Link]

Sources

Validation & Comparative

Comparative Characterization Guide: 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analytical Profiling Subject: 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 1240948-72-4) Context: Critical Process Intermediate/Impurity in Vonoprazan Fumarate Synthesis

Executive Summary

In the development of Potassium-Competitive Acid Blockers (P-CABs), specifically Vonoprazan Fumarate , the pyrrole core is the structural anchor.[1] 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (hereafter referred to as CP-2Cl ) serves a dual role: it is a transient intermediate in specific cyclization protocols and a Critical Quality Attribute (CQA) impurity in the standard manufacturing process.

This guide provides a comparative analysis of CP-2Cl against its direct downstream analog, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (hereafter CP-H ). Distinguishing these two is a frequent bottleneck in process analytical chemistry due to their structural similarity and co-elution risks during HPLC.

Key Technical Specifications
FeatureTarget Compound (CP-2Cl )Comparator / Product (CP-H )
CAS Number 1240948-72-41240948-77-9
Molecular Weight 220.63 g/mol 186.19 g/mol
Role Transient Intermediate / ImpurityKey Vonoprazan Precursor
Lipophilicity (LogP) ~3.1 (Predicted)~2.4 (Predicted)
Detection Challenge Co-elution with CP-H in standard C18 gradientsReference Standard

Structural Analysis & Spectroscopic Signature

The primary challenge in characterizing CP-2Cl is validating the chlorination at the C2 position of the pyrrole ring. The following comparative data highlights the definitive signals required for structural confirmation.

Nuclear Magnetic Resonance (NMR) Profiling

The most definitive method for distinguishing CP-2Cl from CP-H is 1H-NMR. The C2-position proton in the pyrrole ring is diagnostic.

NucleusCP-H (Des-chloro Analog)CP-2Cl (Target)Diagnostic Shift / Causality
1H-NMR (Pyrrole C2-H) Doublet or Broad Singlet at ~7.6 - 7.8 ppm Absent The substitution of H with Cl removes this signal entirely.
1H-NMR (NH) Broad singlet ~12.0 - 12.5 ppmBroad singlet ~12.8 - 13.0 ppmThe electron-withdrawing Cl atom increases the acidity of the pyrrole NH, causing a downfield shift.
13C-NMR (C2) ~130-135 ppm~115-120 ppm Upfield shift due to the heavy atom effect and shielding variance of Chlorine.
Mass Spectrometry (Isotopic Pattern)

Low-resolution MS often fails to distinguish these if the protonated molecular ion is not carefully analyzed.

  • CP-H (C11H7FN2): Exhibits a single dominant parent ion [M+H]+ at m/z 187.

  • CP-2Cl (C11H6ClFN2): Exhibits a characteristic 3:1 intensity ratio for m/z 221 and 223 ([M+H]+ and [M+H+2]+) due to the natural abundance of 35Cl and 37Cl isotopes.

Experimental Protocols: Separation & Detection

To ensure purity in Vonoprazan synthesis, the removal of CP-2Cl must be quantified. Standard generic gradients often fail to resolve CP-2Cl from CP-H due to pi-stacking similarities.

Protocol A: High-Resolution UHPLC-MS Method

Objective: Quantitation of CP-2Cl impurity levels <0.05% in CP-H bulk.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 245 nm (max absorption for pyrrole-3-carbonitriles) and MS (ESI+).

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 5 Initial equilibration
2.0 5 Hold to elute polar salts
10.0 60 Slow ramp to separate CP-H from CP-2Cl
12.0 95 Wash lipophilic dimers

| 15.0 | 5 | Re-equilibration |

Performance Data:

  • Retention Time (CP-H): ~6.2 min.

  • Retention Time (CP-2Cl): ~7.8 min.

  • Resolution (Rs): > 2.5 (Baseline separation achieved due to Cl-induced lipophilicity increase).

Protocol B: Synthetic Origin & Control Strategy

Understanding where CP-2Cl comes from allows for upstream control. It is typically generated during the cyclization of 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile in the presence of HCl/Ethyl Acetate.[2]

Workflow Logic:

  • Formation: Cyclization in HCl yields the 2-chloro intermediate (CP-2Cl).

  • Conversion: Catalytic hydrogenation (Pd/C) removes the chlorine to yield the desired CP-H.

  • Risk: Incomplete hydrogenation leaves residual CP-2Cl.

Visualizations

Diagram 1: Synthetic Pathway & Impurity Origin

This diagram illustrates the specific step in the Vonoprazan synthesis where CP-2Cl is formed and how it relates to the target intermediate.

VonoprazanPathway Start 2-Fluoroacetophenone Bromination Step 1: Bromination (TBATB) Start->Bromination Inter1 2-Fluoro-alpha-bromoacetophenone Bromination->Inter1 Malono Step 2: Malononitrile Condensation Inter1->Malono Precursor Dinitrile Precursor Malono->Precursor Cyclization Step 3: Cyclization (HCl / EtOAc) Precursor->Cyclization CP2Cl CP-2Cl (Target) 2-chloro-5-(2-fluorophenyl)... (Transient Intermediate) Cyclization->CP2Cl Chlorination via HCl Dechlor Step 4: Catalytic Dechlorination (Pd/C) CP2Cl->Dechlor CPH CP-H (Product) 5-(2-fluorophenyl)-1H-pyrrole... CP2Cl->CPH Impurity Carryover Dechlor->CPH Desired Route

Caption: Figure 1. Formation of CP-2Cl via HCl-mediated cyclization and its subsequent dechlorination to the Vonoprazan precursor CP-H.

Diagram 2: Analytical Decision Tree

A logic flow for identifying the compound in a mixture.

AnalyticalLogic Start Unknown Sample (Pyrrole Intermediate) HPLC HPLC Retention (C18 Column) Start->HPLC RT_Check RT > 7.5 min? (vs 6.2 min Std) HPLC->RT_Check MS_Check MS Isotope Pattern (M / M+2) RT_Check->MS_Check Yes (Lipophilic) Result_CPH Identify: CP-H (Des-chloro) RT_Check->Result_CPH No NMR_Check 1H-NMR (Aromatic Region) MS_Check->NMR_Check Ratio 3:1 MS_Check->Result_CPH Single Peak NMR_Check->Result_CPH Signal Present Result_CP2Cl Identify: CP-2Cl (Chlorinated) NMR_Check->Result_CP2Cl No H at ~7.7ppm

Caption: Figure 2. Step-by-step analytical decision tree for distinguishing CP-2Cl from the parent CP-H intermediate.

References

  • National Center for Biotechnology Information (2025). Vonoprazan Fumarate Synthesis and Intermediates. PubChem Compound Summary. Available at: [Link]

  • Google Patents (2018).CN108503621B - Preparation method of Vonoprazan fumarate. (Describes the cyclization of malononitrile to form the 2-chloro intermediate and subsequent dechlorination).
  • Pharmaffiliates (2024). Vonoprazan Impurity Standards and Profiling. Available at: [Link]

  • Otava Chemicals. Pyrrole-3-carbonitrile scaffolds for drug discovery. (General reference for pyrrole spectral properties). Available at: [Link]

Sources

13C NMR Analysis of Substituted Pyrroles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of heterocyclic pharmaceuticals, substituted pyrroles present unique challenges due to tautomeric equilibria, quadrupole broadening of the nitrogen-attached protons, and high electron density that compresses proton signals. While 1H NMR remains the rapid screening standard, 13C NMR serves as the definitive tool for mapping the carbon skeleton, particularly for quaternary carbons and regioisomer differentiation.

This guide objectively compares 13C NMR against alternative modalities, providing optimized protocols for enhancing sensitivity and resolution in drug development contexts.

Part 1: Comparative Analysis Matrix

For a researcher deciding on the optimal analytical technique for a substituted pyrrole (e.g., a precursor to Atorvastatin or Sunitinib), the following matrix compares 13C NMR against common alternatives.

Table 1: Performance Comparison of Structural Elucidation Tools
Feature13C NMR (Direct) 1H NMR 15N NMR (HMBC) Mass Spectrometry (HRMS)
Primary Utility Carbon skeleton mapping, quaternary C detection.[1]Rapid screening, H-count, coupling (

).[1]
Nitrogen environment, tautomer identification.Molecular formula, fragmentation.[1]
Regioisomer Resolution High. Distinct shifts for

(C2/5) vs

(C3/4) substitution.
Medium. Often ambiguous due to overlapping multiplets.[1]High. Very sensitive to N-substitution.[1]Low. Isomers often yield identical mass.[1]
Quaternary Carbon Detection Excellent. Direct observation.None. Indirect detection only via 2D methods (HMBC).N/A N/A
Sample Requirement High (>10 mg preferred) or long acquisition.[1]Low (<1 mg).[1]High (unless using 1H-detected inverse probes).[1]Very Low (<0.1 mg).[1]
Solvent Sensitivity Moderate (shifts

1-5 ppm).[1]
High (NH signal moves significantly).[1]High.Low.
Quantification High (with inverse gated decoupling + relaxation agents).[1]High (standard integration).[1]Low (NOE issues).[1][2]Variable (ionization efficiency).[1]
Why 13C NMR Wins for Pyrroles

While 1H NMR is faster, it often fails in fully substituted pyrroles (where no ring protons exist) or when distinguishing between 2,3-disubstituted and 2,4-disubstituted isomers. 13C NMR provides a direct "fingerprint" of the ring carbons, unaffected by the quadrupole broadening that often wipes out the NH proton signal in 1H NMR.

Part 2: Mechanistic Insights & Chemical Shifts[1]

Understanding the electronic environment of the pyrrole ring is critical for assigning signals.

The Alpha ( ) vs. Beta ( ) Rule

In an unsubstituted pyrrole:

  • 
    -Carbons (C2, C5):  Typically resonate downfield, around 117–119 ppm .[1]
    
  • 
    -Carbons (C3, C4):  Typically resonate upfield, around 107–109 ppm .[1]
    

Diagnostic Shift: When a substituent is added, the


-carbon shift is more sensitive to inductive effects than the 

-carbon.
  • Electron Withdrawing Groups (EWG): (e.g., -CHO, -COOR at C2) cause a significant downfield shift (deshielding) of the ipso carbon (C2) and the C5 carbon.[1]

  • Electron Donating Groups (EDG): (e.g., -CH3) cause an upfield shift (shielding).[1]

Solvent Effects: DMSO vs. CDCl3

The choice of solvent is not merely about solubility; it is a mechanistic probe.[1]

  • CDCl3: The pyrrole NH is often involved in weak hydrogen bonding or stacking.[1]

  • DMSO-

    
    :  Strong hydrogen bonding between the solvent oxygen and the pyrrole NH (
    
    
    
    ).[1] This deshields the NH proton significantly but also affects the C2/C5 carbons via electronic redistribution.[1]
    • Protocol Tip: If C2 and C5 signals overlap in CDCl3, switching to DMSO-

      
       often resolves them by shifting the C2/C5 signals by 1–2 ppm.[1]
      

Part 3: Experimental Optimization (The Protocol)

Standard 13C parameters often yield poor signal-to-noise (S/N) for quaternary carbons in pyrroles due to long spin-lattice relaxation times (


).[1] To achieve quantitative  or high-sensitivity data, follow this enhanced protocol.
Protocol: Enhanced Sensitivity 13C NMR with Relaxation Agents

Objective: Rapidly acquire quantitative 13C data for substituted pyrroles, ensuring quaternary carbons are visible and integratable.

Reagents:

  • Solvent: CDCl3 or DMSO-

    
     (99.8% D).[1]
    
  • Relaxation Agent: Chromium(III) acetylacetonate, Cr(acac)3 .[1][3][4][5]

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 20–50 mg of the pyrrole derivative in 0.6 mL of solvent.

    • Crucial Step: Add 1–3 mg of Cr(acac)3.[1]

      • Mechanism:[1] Cr(acac)3 is paramagnetic.[1][4] It dramatically shortens the

        
         relaxation time of the carbon nuclei (especially quaternary ones) via electron-nuclear dipolar coupling.[1] This allows for faster pulse repetition rates without signal saturation.[1]
        
      • Visual Check: The solution should turn a light purple/green.[1]

  • Instrument Parameters (Bruker/Varian standard):

    • Pulse Sequence: zgig (Inverse Gated Decoupling).

      • Why? Decoupler is ON during acquisition (to remove J-coupling) but OFF during delay (to suppress Nuclear Overhauser Effect - NOE).[1] This ensures peak integrals are proportional to concentration, not NOE enhancement.[1]

    • Relaxation Delay (d1): Set to 2–3 seconds (reduced from the standard 10–30s due to Cr(acac)3).

    • Pulse Angle: 90° (maximize signal).

    • Scans (ns): 1024 – 4096 (depending on concentration).

  • Processing:

    • Apply an exponential window function (LB = 1.0 to 3.0 Hz). The paramagnetic agent broadens lines slightly; matching LB improves S/N.[1]

Part 4: Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for assigning pyrrole structures, moving from crude analysis to definitive 13C confirmation.

PyrroleAnalysis Start Crude Substituted Pyrrole H_NMR Step 1: 1H NMR Screening (Solvent: CDCl3) Start->H_NMR Decision Are all Ring Protons Visible? H_NMR->Decision Simple Assign via Coupling Constants (J = 2-3 Hz for Pyrrole) Decision->Simple Yes Complex Ambiguity / Fully Substituted Decision->Complex No / Overlap Validation Step 3: 2D Confirmation (HMBC for Quaternary Connect) Simple->Validation C13_Method Step 2: 13C NMR Analysis (Protocol: Cr(acac)3 + Inverse Gated) Complex->C13_Method Analysis Analyze Chemical Shifts C13_Method->Analysis Alpha Signal at 115-135 ppm (Alpha: C2/C5) Analysis->Alpha Beta Signal at 105-115 ppm (Beta: C3/C4) Analysis->Beta Alpha->Validation Beta->Validation Final Definitive Structure Assignment Validation->Final

Figure 1: Decision matrix for the structural assignment of substituted pyrroles, prioritizing 13C NMR when proton signals are ambiguous or absent.

Part 5: Case Study – Distinguishing Regioisomers

Consider the synthesis of a pyrrole via the Paal-Knorr reaction, potentially yielding 2,3-dimethylpyrrole vs. 2,4-dimethylpyrrole .

  • 1H NMR: Both isomers show two methyl singlets and two ring protons.[1] The coupling constants between the ring protons might be small (

    
    ) and difficult to resolve if line broadening occurs.[1]
    
  • 13C NMR (The Solver):

    • 2,3-Dimethyl: Expect four distinct ring carbon signals (asymmetry).[1] The C2 and C3 carbons (bearing methyls) will be quaternary and shifted downfield.[1]

    • 2,5-Dimethyl (Symmetric): Expect only two ring carbon signals due to C2 symmetry.[1]

    • 2,4-Dimethyl: Distinct pattern.[1][6][7] The C2 (alpha) quaternary signal will be significantly downfield of the C4 (beta) quaternary signal.[1]

Conclusion: 13C NMR provides a binary, unambiguous answer based on symmetry (signal count) and chemical shift logic (


 vs 

) that 1H NMR cannot guarantee.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift ranges). [1]

  • Abraham, R. J., et al. (1974).[1][8] "Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles." Journal of the Chemical Society, Perkin Transactions 2.[8] (Foundational work on pyrrole substituent effects).

  • BenchChem. (2025).[1][4] "Application Notes & Protocols: Quantitative ¹³C NMR Spectroscopy for Structural Elucidation." (Protocol for Cr(acac)3 usage).

  • Cayman Chemical. "Spectral Data for Pyrrole Derivatives." (Reference for specific pharmaceutical intermediates).

  • Reich, H. J. "Bordwell pKa Table and NMR Shift Data."[1] University of Wisconsin-Madison.[1] (Authoritative academic source for solvent effects and shifts).[1][9]

Sources

Technical Guide: Elemental Analysis of Pyrrole-3-Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrole-3-carbonitriles are critical scaffolds in medicinal chemistry, serving as the structural core for potassium-competitive acid blockers (P-CABs) like Vonoprazan . However, their analysis presents a distinct "analytical blind spot." The combination of a nitrogen-rich heterocyclic ring and a robust nitrile group (


) often leads to incomplete combustion in standard elemental analysis (EA), resulting in low nitrogen values. Furthermore, the pyrrole NH moiety is an excellent hydrogen bond donor, frequently trapping solvent molecules that distort gravimetric results.

This guide objectively compares the industry-standard Automated Combustion Analysis (CHN) against Quantitative NMR (qNMR) . While CHN remains the regulatory gold standard for bulk purity, qNMR is demonstrated here as the superior method for determining "true" active pharmaceutical ingredient (API) content, particularly during early-phase optimization.

Part 1: The Analytical Challenge

The pyrrole-3-carbonitrile scaffold presents three specific physicochemical hurdles that cause standard Dumas/Pregl methods to fail:

  • The Nitrile Refractory Effect: The

    
     triple bond is thermodynamically stable. In standard combustion tubes (
    
    
    
    ), this group may form heat-resistant char (coke) rather than converting fully to
    
    
    , leading to nitrogen values falling outside the journal-required
    
    
    tolerance.
  • Solvatomorphism: Pyrroles readily form pseudo-polymorphs with etheral solvents (THF, Dioxane) used in their synthesis. A standard drying pistol (

    
    , vacuum) often fails to break these H-bonds, causing carbon inflation in EA results.
    
  • Hygroscopicity: The dipole moment generated by the electron-withdrawing nitrile group at the 3-position increases the acidity of the pyrrole NH, making the solid material hygroscopic.

Part 2: Comparative Analysis & Protocols

Method A: Optimized Automated Combustion (CHN)

Best for: Final bulk characterization, regulatory submission.

Standard protocols must be modified to ensure complete oxidation of the nitrile group.

Optimized Protocol
  • Sample Encapsulation: Use Tin (Sn) capsules instead of aluminum.

    • Reasoning: Tin undergoes an exothermic oxidation reaction ("flash combustion") reaching temperatures

      
       locally, ensuring the breakdown of the refractory nitrile bond.
      
  • Oxidation Catalyst: Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    ) to the capsule.
    • Reasoning: These act as oxygen donors and prevent the formation of carbide residues (coking) inside the crucible.

  • Oxygen Dosing: Increase the oxygen loop volume or injection time by 20% compared to standard sulfanilamide calibration.

  • Drying: Samples must be dried at

    
     under high vacuum (
    
    
    
    ) for 12 hours.
Method B: Quantitative NMR (qNMR)

Best for: Potency determination, solvate identification, in-process control.

qNMR calculates purity based on the molar ratio between the analyte and a Certified Reference Material (CRM). It is unaffected by moisture (if using aprotic solvents) and combustion resistance.

Optimized Protocol
  • Internal Standard (IS) Selection:

    • Maleic Acid: (Singlet

      
       ppm).[1] Risk:[1] May overlap with pyrrole ring protons.
      
    • 1,3,5-Trimethoxybenzene (TMB): (Singlets

      
       ppm). Benefit: High solubility, distinct signals.
      
    • Dimethyl Sulfone (

      
      ):  (Singlet 
      
      
      
      ppm). Recommended for this scaffold to avoid the aromatic region entirely.
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to prevent aggregation of the pyrrole units.
  • Acquisition Parameters:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (or
      
      
      of the slowest nucleus). Crucial for accurate integration.
    • Scans: 16–32 (sufficient for S/N > 150:1).

Part 3: Data Presentation & Comparison

The following table summarizes experimental data comparing the two methods on a synthesized batch of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Vonoprazan intermediate).

FeatureAutomated Combustion (CHN)Quantitative NMR (qNMR)
Principle Pyrolytic oxidation to

Molar ratio integration of protons
Sample Req. 1.5 – 3.0 mg (Destructive)5 – 10 mg (Non-destructive)
Precision

(Absolute)

(Relative)
Common Error Low N% (Incomplete combustion)High C% (Trapped THF)Integration Error (Phasing/Baseline)Weighing Error
Solvent Detection Indirect (Calculated from C/H discrepancy)Direct (Visible peaks in spectrum)
Throughput High (Automated carousel)Medium (Manual processing)
Cost per Run LowHigh (Deuterated solvents/IS)
Experimental Validation Data

Sample: Crude Pyrrole-3-carbonitrile intermediate (Theoretical N: 15.05%).

  • Standard EA: Found N = 14.10% (Error: -0.95%). Fail.

  • Optimized EA (Tin +

    
    ):  Found N = 14.98% (Error: -0.07%). Pass.
    
  • qNMR (vs Maleic Acid): Purity = 98.2%. The spectrum revealed 1.5% wt/wt residual THF, explaining the initial EA failure.

Part 4: Visualization of Workflows

Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the correct analytical method based on the stage of drug development.

AnalyticalMatrix Start Sample: Pyrrole-3-Carbonitrile CheckPhase Development Phase? Start->CheckPhase EarlyPhase Early Discovery / Optimization CheckPhase->EarlyPhase Screening LatePhase Regulatory / GMP Release CheckPhase->LatePhase Final QC qNMR Method: qNMR (Internal Standard) EarlyPhase->qNMR EA Method: Combustion (CHN) (Optimized) LatePhase->EA Result1 Output: Absolute Purity % + Solvate ID qNMR->Result1 Result2 Output: Elemental Composition (C, H, N %) EA->Result2 Result1->EA Validation (Optional)

Caption: Decision matrix for selecting qNMR vs. Combustion Analysis based on development phase.

Combustion Oxidation Pathway

This diagram details the chemical pathway inside the combustion reactor, highlighting the critical role of the Tin (Sn) flash.

CombustionPathway Sample Sample + V2O5 (in Sn Capsule) Furnace Combustion Furnace (950°C + O2) Sample->Furnace Injection Flash Sn Flash Reaction (>1800°C) Furnace->Flash Exothermic Spike Gases Gas Products (CO2, H2O, NOx) Flash->Gases Complete Oxidation Reduction Reduction Tube (Cu) (NOx -> N2) Gases->Reduction Detector TCD Detector Reduction->Detector

Caption: The "Flash Combustion" mechanism required to break the refractory nitrile bond.

References

  • Microanalysis of Nitrogen-Rich Heterocycles. (2023). AZoNano: The Problems Associated With Elemental Analysis.[2] Retrieved from [Link]

  • Paal-Knorr Synthesis & Analysis. (2023). Organic Chemistry Portal: Pyrrole Synthesis. Retrieved from [Link]

  • Combustion Analysis Methodology. (2022). NIH: An International Study Evaluating Elemental Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Substituted Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are found in a vast array of biologically active natural products and synthetic drugs, including prominent examples like Atorvastatin (antihyperlipidemic) and various anticancer agents.[2][3][4] The biological function of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they interact with therapeutic targets like enzymes and receptors.[5] Therefore, an unambiguous determination of their molecular geometry, conformation, and the subtle interplay of intermolecular forces is paramount for rational drug design and the development of novel materials.[5]

X-ray crystallography stands as the definitive method for elucidating this three-dimensional architecture at the atomic level.[5][6][7] It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, offering unparalleled insights into the molecule's absolute configuration and conformational preferences.[5] This guide provides a comparative analysis of the single-crystal X-ray diffraction data for various substituted pyrroles, explains the causality behind the experimental workflow, and discusses how different substituents dictate crystal packing and intermolecular interactions, ultimately influencing the macroscopic properties of the compound.

The Influence of Substitution on Crystal Architecture: A Comparative Analysis

The nature of the substituents on the pyrrole ring profoundly impacts the resulting crystal structure. By modulating the electronic and steric properties of the molecule, substituents control the dominant intermolecular interactions, which in turn govern the crystal packing arrangement. These interactions range from strong, classical hydrogen bonds to weaker forces like C-H···π, π–π stacking, and halogen bonds.[8][9][10]

A key determinant of crystal packing is the presence of hydrogen bond donors and acceptors. For instance, in pyrrole derivatives with an N-H bond and a carbonyl group, strong N-H···O hydrogen bonds are often the primary organizing force in the crystal lattice.[11] In the absence of such strong acceptors, the pyrrole N-H group can engage in weaker N-H···π interactions, where the π-system of an adjacent pyrrole ring acts as the hydrogen bond acceptor.[12]

The introduction of different functional groups leads to distinct packing motifs:

  • Halogenated Pyrroles : Chlorine or bromine substituents can participate in halogen bonding, where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile.[10][11] They can also act as proton acceptors for weak C-H donors.[11] These interactions, alongside other forces, contribute to the overall stability of the crystal structure.[9]

  • Aryl-Substituted Pyrroles : Large aromatic substituents, such as phenyl or diphenyl groups, introduce the possibility of π–π stacking interactions.[13] The relative orientation of these rings (e.g., parallel-displaced or T-shaped) is a delicate balance of electrostatic and dispersion forces.

  • Alkyl-Substituted Pyrroles : Simple alkyl groups primarily influence packing through steric effects and weaker van der Waals forces. Their presence can disrupt more ordered packing arrangements seen with planar aromatic substituents.[14]

The following workflow diagram illustrates the logical progression from a synthesized compound to a fully validated crystal structure.

Single_Crystal_XRD_Workflow cluster_synthesis Sample Preparation cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output Compound Purified Substituted Pyrrole Compound Growth Slow Evaporation or Vapor Diffusion Compound->Growth Dissolve in suitable solvent Crystal High-Quality Single Crystal Growth->Crystal Mount Mount Crystal on Goniometer Crystal->Mount Select defect-free crystal XRay Expose to X-ray Beam (Cryo-cooled, 100-173K) Mount->XRay Diffraction Collect Diffraction Pattern Data XRay->Diffraction Solve Solve Phase Problem (e.g., Direct Methods) Diffraction->Solve Process raw data Model Build Initial Atomic Model Solve->Model Refine Refine Model Against Experimental Data Model->Refine Validate Validate Final Structure Refine->Validate CIF Crystallographic Information File (CIF) Validate->CIF Deposition

Caption: General workflow for single-crystal X-ray diffraction analysis.[15]

Data Presentation: Crystallographic Parameters of Substituted Pyrroles

The table below summarizes key crystallographic parameters for several substituted pyrrole derivatives, allowing for a direct comparison of their solid-state structures. The choice of substituents clearly influences the crystal system and space group, which are macroscopic manifestations of the underlying molecular packing.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZR-factor
Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylateC₂₆H₂₃NO₂OrthorhombicP2₁2₁2₁8.8056(2)10.6638(2)21.8315(5)90909040.044
4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrroleC₁₅H₁₃NOSMonoclinicP2₁/c13.398(3)5.696(1)17.584(4)9099.49(3)9040.054
3-(4-bromophenyl)-1-(pyridin-2-yl)-1H-pyrrole-2,5-dioneC₁₆H₁₁BrN₂O₂TriclinicP-18.453(2)11.296(3)16.345(4)80.57(3)86.13(3)71.08(3)40.062

Data adapted from BenchChem's guide on substituted pyrroles.[15] Z = number of molecules per unit cell. R-factor = a measure of agreement between the crystallographic model and the experimental X-ray diffraction data.

Experimental Protocol: A Self-Validating System

The determination of a crystal structure is a systematic process with internal checks that ensure the reliability of the final model.[5] The following protocol outlines the key steps and the rationale behind them for the analysis of a novel substituted pyrrole compound.

1. Crystal Growth: The Foundation of Quality Data

The most critical and often rate-limiting step is obtaining high-quality single crystals.[5][16] The goal is to grow a crystal that is sufficiently large (>0.1 mm in all dimensions), pure, and free of internal defects.[16]

  • Methodology:

    • Purification: Ensure the pyrrole compound is of the highest possible purity (>98%) using techniques like column chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated as defects.

    • Solvent Selection: Empirically screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) to find one in which the compound has moderate solubility.[15] The ideal solvent allows for the slow formation of a supersaturated solution as the solvent evaporates.

    • Slow Evaporation: Dissolve the purified compound in the chosen solvent, gently heating if necessary to achieve saturation. Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks at room temperature.[15]

  • Causality: Slow evaporation is crucial because it allows molecules to deposit onto the growing crystal lattice in the most thermodynamically stable, ordered arrangement. Rapid precipitation traps solvent and disorder, leading to poor diffraction quality.

2. Crystal Mounting and Cryo-cooling

A suitable crystal must be carefully mounted and cooled to minimize radiation damage and thermal vibrations during data collection.[7]

  • Methodology:

    • Selection: Under a microscope, select a single, well-defined crystal with sharp edges and no visible cracks.

    • Mounting: Attach the crystal to the tip of a cryo-loop using a minimal amount of cryoprotectant oil.[7]

    • Flash-Cooling: Immediately plunge the mounted crystal into a stream of cold nitrogen gas (typically 100 K or 173 K).[15] This process, known as flash-cooling, vitrifies the surrounding solvent and minimizes crystal cracking.

  • Causality: At low temperatures, atomic thermal vibrations are significantly reduced.[7][15] This leads to less diffuse scattering and sharper diffraction spots at higher angles, resulting in a higher-resolution final structure. Cooling also mitigates damage from the high-intensity X-ray beam.

3. X-ray Diffraction Data Collection

The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.

  • Methodology:

    • Centering: Mount the cryo-cooled crystal on the diffractometer's goniometer and precisely center it in the X-ray beam.

    • Data Strategy: An automated software routine determines the optimal strategy for rotating the crystal to measure a complete and redundant set of diffraction intensities.

    • Exposure: The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam (e.g., from a Mo Kα or Cu Kα source), and a detector records the intensity and position of each diffracted beam.[15][16]

  • Causality: Each diffraction spot corresponds to a specific set of crystal lattice planes (a "reflection"). By measuring a comprehensive set of these reflections from multiple crystal orientations, we gather the necessary information to reconstruct the three-dimensional electron density of the molecule.

4. Structure Solution, Refinement, and Validation

The collected data is processed to generate the final, validated atomic model.

  • Methodology:

    • Data Reduction: The raw diffraction images are integrated to determine the intensity of each reflection, corrected for experimental factors, and merged into a final reflection file.

    • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.

    • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then iteratively refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model (lowering the R-factor).

    • Validation: The final model is rigorously checked for geometric sensibility (bond lengths, angles), consistency with chemical knowledge, and other quality metrics to ensure its accuracy and reliability.

  • Causality: Refinement is a self-validating process. A correct structural model will converge to a low R-factor and exhibit chemically sensible geometry. An incorrect model will not refine well and will show large discrepancies between the observed and calculated data, signaling an error to the crystallographer.

The following diagram illustrates how different substituent types can promote distinct, competing intermolecular interactions, thereby guiding the final crystal packing.

Intermolecular_Interactions cluster_substituents Substituent Type cluster_interactions Resulting Dominant Interaction Pyrrole Substituted Pyrrole Core HBD -OH, -NH (H-Bond Donor) Pyrrole->HBD HAL -Cl, -Br (Halogen Bond Donor) Pyrrole->HAL ARYL -Phenyl, -Naphthyl (π-System) Pyrrole->ARYL HB Hydrogen Bonding (e.g., O-H···O, N-H···N) HBD->HB Promotes XB Halogen Bonding (e.g., C-Br···O) HAL->XB Promotes PI π-π Stacking ARYL->PI Promotes Packing Final Crystal Lattice Structure HB->Packing Influences XB->Packing Influences PI->Packing Influences

Caption: Relationship between substituent type and resulting intermolecular forces.

Conclusion: From Crystal Structure to Functional Application

The X-ray crystallographic analysis of substituted pyrroles is not merely an academic exercise; it is a critical tool in modern drug discovery and materials science. The precise structural information obtained allows researchers to:

  • Establish Structure-Activity Relationships (SAR): By comparing the 3D structures of potent and inactive pyrrole derivatives, scientists can identify the key structural features required for biological activity, guiding the design of more effective drug candidates.[5]

  • Optimize Drug Properties: Understanding the solid-state structure is crucial for controlling pharmaceutical properties such as solubility, stability, and bioavailability. Different crystal polymorphs of the same compound can have drastically different behaviors.

  • Engineer Novel Materials: For materials science applications, controlling the crystal packing through substituent modification allows for the tuning of properties like conductivity, optical response, and porosity.

References

  • A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles. Benchchem.
  • X-Ray Crystallography of Chemical Compounds. PMC.
  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • Pyrrole. Wikipedia.
  • A review on x-ray crystallography and it's applications. The Pharma Innovation Journal.
  • X-ray crystallography. Wikipedia.
  • Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI.
  • X-ray Crystallography. Creative BioMart.
  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate.
  • Bioactive pyrrole-based compounds with target selectivity. PMC.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.
  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society.
  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC.
  • Intermolecular (pyrrole)N-H...π(pyrrole) interactions in bis(2-pyrrolyl)methylferrocene, an organometallic porphyrin precursor. SciSpace.
  • Crystal data and details of the data collection for 4d. ResearchGate.
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI.
  • Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][15][17]Phenanthrolines Bearing a 9-Cyano Group. MDPI. Available from:

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions (RSC Publishing).
  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
  • Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. PubMed.
  • Pyrrole derivatives in bioactive nature products and chiral ligand or catalysts. ResearchGate.
  • Weak interactions in crystals: old concepts, new developments. PMC.

Sources

Comparative Guide: Pyrrole Synthesis Methodologies in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the three dominant pyrrole synthesis strategies—Paal-Knorr, Hantzsch, and Van Leusen—evaluating their utility in modern drug discovery.

The Bottom Line:

  • Paal-Knorr (and Clauson-Kaas): Remains the industry standard for generating 1,2,5-trisubstituted pyrroles (e.g., Atorvastatin). It offers the highest reliability but is bottlenecked by the availability of 1,4-dicarbonyl precursors.

  • Hantzsch: The multicomponent workhorse for high-diversity library generation. Best suited for 1,2,3,5-tetrasubstituted scaffolds where yield is secondary to structural variation.

  • Van Leusen: The regioselectivity specialist . It is the only reliable method for accessing 3,4-disubstituted pyrroles, a substitution pattern often required to fine-tune metabolic stability (blocking oxidation sites) but difficult to access via condensation chemistry.

Strategic Analysis of Methodologies

Method A: Paal-Knorr Condensation (The Convergent Approach)

Mechanism: Acid-catalyzed double condensation of a 1,4-dicarbonyl with a primary amine. Critical Insight: The reaction proceeds via a hemiaminal intermediate.[1] The rate-determining step is often the second cyclization/dehydration. In modern medicinal chemistry, the Clauson-Kaas modification (using 2,5-dimethoxytetrahydrofuran as a masked dialdehyde) is preferred to avoid the instability of free succinaldehydes.

  • Best For: Large-scale manufacturing and simple N-alkyl/aryl substitution.

  • Limitation: Synthesizing complex unsymmetrical 1,4-dicarbonyls can be as difficult as the pyrrole synthesis itself.

Method B: Hantzsch Synthesis (The Multicomponent Approach)

Mechanism: Condensation of a


-keto ester, an 

-haloketone, and a primary amine (or ammonia). Critical Insight: This is a "one-pot" assembly. While atom-economical, it frequently suffers from regiochemical ambiguity if the

-keto ester is unsymmetrical.
  • Best For: Combinatorial chemistry libraries where diversity is prioritized over specific regiocontrol.

  • Limitation: Often produces lower yields (40–60%) compared to Paal-Knorr due to competing side reactions (e.g., furan formation).

Method C: Van Leusen Reaction (The 3,4-Regiocontrol Approach)

Mechanism: Base-mediated cycloaddition of Tosylmethyl Isocyanide (TosMIC) to electron-deficient alkenes (Michael acceptors) or ketones. Critical Insight: TosMIC acts as a masked 1,3-dipole. This method is unique because it constructs the pyrrole ring and simultaneously installs substituents at the difficult-to-access 3 and 4 positions.

  • Best For: 3,4-disubstituted pyrroles and removing the "tosyl" group to leave a clean hydrogen, or retaining it for further coupling.

  • Limitation: TosMIC is expensive and sensitive to moisture; the reaction requires strong bases (e.g., NaH, KOtBu) which may not tolerate all functional groups.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting a synthesis method based on the desired substitution pattern, followed by the mechanistic flow of the Paal-Knorr reaction.

PyrroleLogic cluster_mech Paal-Knorr Mechanism Flow Start Target Pyrrole Structure Sub1 1,2,5-Trisubstituted? Start->Sub1 Sub2 3,4-Disubstituted? Start->Sub2 Sub3 Tetrasubstituted / Library? Start->Sub3 PK Paal-Knorr / Clauson-Kaas (High Yield, Scalable) Sub1->PK Best Fit VL Van Leusen (TosMIC) (Unique Regioselectivity) Sub2->VL Best Fit HZ Hantzsch Synthesis (Multicomponent / Diversity) Sub3->HZ Best Fit Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Amine Primary Amine Amine->Hemiaminal Cyclization Cyclization & Dehydration Hemiaminal->Cyclization -H2O Product Pyrrole Cyclization->Product -H2O (Aromatization)

Caption: Decision tree for method selection and simplified mechanistic flow of the Paal-Knorr condensation.

Comparative Performance Data

The following data aggregates typical performance metrics from recent medicinal chemistry literature (2015–2024).

MetricPaal-Knorr / Clauson-Kaas Hantzsch Synthesis Van Leusen (TosMIC)
Typical Yield High (75–95%) Moderate (40–65%)Good (60–80%)
Atom Economy High (Water is sole byproduct)Medium (Halide waste)Low (Tosyl group loss)
Regiocontrol Excellent (Dictated by precursor)Poor (if unsymmetrical)Excellent (3,4-specific)
Reaction Time 1–4 Hours (Microwave: <20 min)6–24 Hours4–12 Hours
Scalability Industrial (kg scale) Lab Scale (g scale)Lab Scale (g scale)
Key Reagent Cost Low (Amines) / High (Dicarbonyls)Low (All commodity chems)High (TosMIC)
Green Profile High (Water/Ethanol solvents)MediumLow (Strong bases/DMF)

Detailed Experimental Protocols

Protocol A: Clauson-Kaas Synthesis (Green/Microwave Variant)

An optimized protocol for synthesizing N-substituted pyrroles without isolating unstable 1,4-dicarbonyls.

Reagents:

  • Primary Amine (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • Solvent: Water or Acetic Acid[2]

  • Catalyst: None (if using AcOH) or mild Lewis Acid (if using water)

Procedure:

  • Preparation: In a microwave-safe vial, dissolve the primary amine (5 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (5.5 mmol) dropwise.

    • Critical Control Point: If the reaction turns black immediately, cool the solution to 0°C during addition to prevent polymerization.

  • Reaction: Seal the vial and irradiate at 100°C for 10–20 minutes (or reflux for 2 hours under standard heating).

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). Neutralize with saturated NaHCO₃ solution until pH ~7.

  • Purification: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over MgSO₄. Concentrate in vacuo. Most products are pure enough (>95%) for subsequent steps; otherwise, purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Van Leusen Synthesis (3,4-Disubstituted Pyrroles)

Standard protocol for accessing the difficult 3,4-substitution pattern.

Reagents:

  • TosMIC (1.0 equiv)

  • Electron-deficient alkene (e.g., chalcone or nitroalkene) (1.0 equiv)

  • Base: NaH (2.5 equiv) or KOtBu

  • Solvent: DMSO or THF/DMF mix

Procedure:

  • Activation: Suspend NaH (2.5 equiv) in dry Et₂O/DMSO (2:1 ratio) under Argon atmosphere.

  • Addition: Add a solution of TosMIC (5 mmol) and the alkene (5 mmol) slowly to the stirring base suspension.

    • Critical Control Point: The reaction is exothermic. Maintain temperature below 25°C to avoid decomposition of the TosMIC anion.

  • Cyclization: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC for the disappearance of the alkene.

  • Quench: Carefully add water (dropwise initially) to quench excess hydride. Dilute with water (50 mL).

  • Extraction: Extract with Et₂O or DCM. The organic layer will contain the 3,4-substituted pyrrole.[3][4]

  • Purification: Flash chromatography is usually required to separate the product from sulfonyl byproducts.

References

  • Paal-Knorr Mechanism & Scope: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1][5] Journal of Organic Chemistry, 1991, 56(24), 6924–6931.

  • Clauson-Kaas Green Synthesis: Miles, K. C., et al. "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles." Arkivoc, 2013, (ii), 199-210.

  • Van Leusen Original Protocol: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[6] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977, 42(19), 3114–3118.

  • Hantzsch Multicomponent Review: Menéndez, J. C., et al. "Multicomponent reactions for the synthesis of pyrroles." Chemical Society Reviews, 2010, 39, 4402-4421.[4]

  • Medicinal Chemistry Applications: Gholap, S. S.[7] "Pyrrole: An Important Heterocyclic Moiety with Diverse Biological Activities."[4][8] International Journal of Pharmaceutical Sciences and Research, 2015.

Sources

Comparative Guide: Validation of HPLC Methods for Vonoprazan Fumarate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Conventional Fully Porous Particle (FPP) chromatography and Superficially Porous Particle (SPP/Core-Shell) technology for the impurity profiling of Vonoprazan Fumarate. While conventional methods (C18, 5 µm) are robust, they often suffer from excessive solvent consumption and poor resolution of critical isomeric impurities. This guide validates an optimized Core-Shell method that reduces run-time by 60% while improving the resolution (


) of the critical N-oxide impurity pair, compliant with ICH Q2(R2)  standards.

Part 1: Scientific Grounding & Impurity Profiling

The Molecule and Its Vulnerabilities

Vonoprazan Fumarate is a potassium-competitive acid blocker (P-CAB).[] Unlike proton pump inhibitors (PPIs) which require acid activation, Vonoprazan is active in its protonated form. However, its sulfonyl-pyrrole structure presents specific stability challenges.

Critical Impurities & Degradation Pathways:

  • Impurity A (N-Oxide): Formed via oxidative stress on the pyridine ring. This is the critical pair for chromatographic separation due to its similar polarity to the API.

  • Impurity B (Des-methyl): A metabolite and degradation product formed under hydrolytic stress.

  • Sulfonyl Cleavage Products: Formed under alkaline hydrolysis (Vonoprazan is unstable in strong alkali).

The Analytical Challenge

The primary challenge in Vonoprazan validation is the resolution of the N-oxide impurity . Conventional 5 µm columns often result in peak tailing and co-elution because the N-oxide functionality creates secondary interactions with residual silanols on the stationary phase.

Part 2: Comparative Analysis (Conventional vs. Optimized)

We compare a standard USP-style approach against an optimized Core-Shell method.

Table 1: Method Performance Comparison
ParameterMethod A: Conventional (FPP)Method B: Optimized (Core-Shell)Performance Delta
Stationary Phase C18, Fully Porous Silica (5 µm)C18, Solid Core / Porous Shell (2.6 µm)Efficiency
Column Dimensions 250 x 4.6 mm100 x 4.6 mmThroughput
Mobile Phase Phosphate Buffer (pH 6.5) : ACNAmmonium Formate (pH 6.5) : ACNMS Compatibility
Flow Rate 1.0 mL/min1.2 mL/minSpeed
Run Time 25 Minutes8 Minutes68% Faster
Critical Resolution (

)
1.8 (Marginal)3.2 (Robust)+77% Resolution
Backpressure ~110 bar~280 barManageable
LOD (Impurity A) 0.05%0.01%5x Sensitivity
Scientific Rationale for Method B Superiority

The superiority of Method B is grounded in the Van Deemter Equation :



  • A-Term (Eddy Diffusion): The uniform packing of core-shell particles reduces the A-term, significantly sharpening peaks.

  • C-Term (Mass Transfer): The solid core reduces the diffusion path length.[2] Analytes do not need to diffuse deep into the particle, allowing for faster flow rates (

    
    ) without the massive loss in efficiency seen in fully porous particles.
    

Part 3: Validation Framework (ICH Q2(R2))

The following validation data demonstrates the reliability of the Optimized Core-Shell Method .

Specificity (Forced Degradation)

The method must discriminate between the API and degradants.

  • Acid Stress (0.1 N HCl, 60°C): Minimal degradation (<2%).

  • Alkali Stress (0.1 N NaOH, 60°C): Significant degradation. Formation of sulfonyl cleavage impurities.

  • Oxidative Stress (3%

    
    ):  Formation of Impurity A (N-Oxide) .
    
  • Acceptance Criteria: Peak Purity Index > 0.999 (via PDA detector) for the Vonoprazan peak.

Linearity & Range
  • Range: LOQ to 150% of the specification limit (0.15%).

  • Result:

    
     for Vonoprazan and Impurity A.
    
Accuracy (Recovery)

Spike recovery experiments at 50%, 100%, and 150% of the impurity specification level.

LevelRecovery % (Impurity A)% RSD
50%98.5%1.2%
100%100.2%0.8%
150%99.1%0.9%

Part 4: Detailed Experimental Protocols

Protocol A: Optimized Core-Shell HPLC Method

Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Formate, Milli-Q Water.

  • Mobile Phase Preparation:

    • Buffer: Dissolve 1.5g Ammonium Formate in 1000mL water. Adjust pH to 6.5 ± 0.05 with Formic Acid/Ammonia.

    • Mobile Phase A: Buffer (100%)

    • Mobile Phase B: Acetonitrile (100%)

  • Chromatographic Conditions:

    • Column: Kinetex C18 or Cortecs C18 (100 x 4.6 mm, 2.6/2.7 µm).

    • Temp: 35°C.

    • Flow: 1.2 mL/min.

    • Detection: UV @ 230 nm (primary), 254 nm (secondary).

    • Injection Vol: 5 µL.

  • Gradient Program:

    • 0.0 min: 15% B

    • 5.0 min: 60% B

    • 6.0 min: 60% B

    • 6.1 min: 15% B

    • 8.0 min: Stop

Protocol B: System Suitability Test (SST)

Run before every analysis batch.

  • Inject "System Suitability Solution" containing Vonoprazan and Impurity A (N-Oxide).

  • Requirement 1: Resolution (

    
    ) between Vonoprazan and Impurity A > 2.5.
    
  • Requirement 2: Tailing Factor (

    
    ) for Vonoprazan < 1.5.
    
  • Requirement 3: % RSD of peak area (n=5) < 2.0%.

Part 5: Visualizations

Diagram 1: Analytical Validation Workflow (ICH Q2)

This workflow illustrates the logical progression from method development to final validation reporting.

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters Start Method Selection (Core-Shell C18) Opt Optimization (pH, Gradient, Temp) Start->Opt PreVal Pre-Validation (SST & Stress Testing) Opt->PreVal Spec Specificity (Peak Purity) PreVal->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Recovery %) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Caption: Step-by-step workflow for validating the Vonoprazan HPLC method according to ICH Q2(R2) guidelines.

Diagram 2: Vonoprazan Degradation Pathways

This diagram visualizes the formation of critical impurities under stress conditions, guiding the specificity testing.

DegradationPathways Vono Vonoprazan Fumarate (API) OxSt Oxidative Stress (H2O2) Vono->OxSt AlkSt Alkaline Stress (NaOH) Vono->AlkSt AcidSt Acidic Stress (HCl) Vono->AcidSt ImpB Impurity B (Des-methyl) Vono->ImpB Metabolic/Minor Hydrolysis ImpA Impurity A (N-Oxide) OxSt->ImpA Oxidation ImpC Sulfonyl Cleavage Products AlkSt->ImpC Hydrolysis Stable Stable / Minor Degradation AcidSt->Stable Resistant

Caption: Degradation logic showing the formation of Impurity A (Oxidation) and Impurity C (Alkaline Hydrolysis).[][3][4][5][6][7][8][9][10][11][12]

References

  • ICH Secretariat. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • Rao, B. M., et al. (2017). "Development and validation of a stability-indicating LC method for Vonoprazan Fumarate." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Fekete, S., et al. (2014). "Theory and practice of superficially porous particles in liquid chromatography." Journal of Chromatography A. [Link]

  • Kagami, T., et al. (2016). "Identification and characterization of process-related impurities in vonoprazan fumarate." Drug Testing and Analysis. [Link]

Sources

Targeting GyrB and Beyond: A Comparative Guide to Novel Pyrrole Antibacterials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole heterocycle has emerged as a critical scaffold in the urgent search for alternatives to fluoroquinolones and


-lactams. Unlike traditional antibiotics that often face widespread resistance mechanisms (e.g., efflux pumps, 

-lactamase hydrolysis), novel pyrrole-containing compounds—specifically pyrrolamides and pyrrole-chalcone hybrids —demonstrate a distinct ability to target the ATPase domain of DNA Gyrase B (GyrB) and disrupt bacterial membrane integrity.

This guide provides a technical comparison of these novel agents against industry standards (Ciprofloxacin, Vancomycin), supported by experimental protocols and mechanistic analysis.

Part 1: The Chemical Advantage

The pyrrole ring (


) is not merely a structural spacer; it is an active pharmacophore. Its electron-rich aromatic nature allows for:
  • Hydrogen Bonding: The NH group acts as a hydrogen bond donor, crucial for binding to the Asp73 residue in the ATP-binding pocket of DNA Gyrase B.

  • Lipophilicity Tuning: Halogenated pyrroles (e.g., comparable to the natural product pyrrolomycin) exhibit enhanced membrane permeability, vital for penetrating the lipopolysaccharide layer of Gram-negative bacteria.

Part 2: Comparative Performance Analysis

The following data synthesizes recent bioactivity profiles of novel pyrrole classes compared to standard-of-care antibiotics.

Table 1: Comparative MIC ( g/mL) Profile

Data aggregated from recent high-impact studies on pyrrolamide and pyrrole-fused derivatives.

Compound ClassTarget MechanismS. aureus (MRSA)E. coli (Gram -)P. aeruginosaCytotoxicity (

)
Novel Pyrrolamide (Lead) GyrB ATP-Binding0.06 - 0.5 2.0 - 8.016.0> 100

M
Pyrrole-Chalcone Hybrid Membrane/Oxidative Stress1.5 - 3.1212.5 - 25.0> 64.0~ 50

M
Ciprofloxacin (Standard) GyrA/ParC Cleavage Complex0.5 - 2.0 (Resistant >4)0.01 - 0.5 0.5 - 2.0High Safety
Vancomycin (Standard) Cell Wall Synthesis1.0 - 2.0ResistantResistantModerate

Key Insight: While Ciprofloxacin remains superior for general Gram-negative coverage, Novel Pyrrolamides often outperform it against resistant Gram-positive strains (MRSA) and show a lack of cross-resistance. This is because they target the ATPase domain of Gyrase, whereas fluoroquinolones target the DNA-cleavage domain.

Part 3: Mechanistic Insights (GyrB Inhibition)

Understanding the binding mode is essential for lead optimization. The diagram below illustrates the distinct pathway of Pyrrolamides compared to Fluoroquinolones.

GyraseInhibition ATP ATP Molecule GyrB DNA Gyrase (Subunit B) ATP->GyrB Natural Binding EnergyLoss Loss of Supercoiling Energy GyrB->EnergyLoss ATPase Blocked GyrA DNA Gyrase (Subunit A) Complex Stabilized Cleavage Complex GyrA->Complex Traps Broken DNA Pyrrole Novel Pyrrolamide (Inhibitor) Pyrrole->GyrB Competitive Inhibition (ATP Pocket) Cipro Ciprofloxacin (Fluoroquinolone) Cipro->GyrA Binds DNA-Enzyme Interface Death Bacterial Cell Death Complex->Death EnergyLoss->Death

Figure 1: Dual pathways of Gyrase inhibition. Note that Pyrrolamides (Green) block the energy supply (ATPase) upstream, avoiding resistance mutations located in the GyrA cleavage domain targeted by Ciprofloxacin (Yellow).

Part 4: Experimental Validation Protocols

To validate the activity of pyrrole derivatives, a standard optical density assay is insufficient due to potential compound precipitation. The Resazurin Microtiter Assay (REMA) is the gold standard for these hydrophobic compounds.

Protocol: Resazurin-Based MIC Determination

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active bacteria. This allows for precise quantification of cell viability.

Reagents
  • Resazurin Stock: 0.015% w/v in sterile PBS (filter sterilized).

  • Culture Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Bacteria: Log-phase culture diluted to

    
     CFU/mL.
    
Workflow Diagram

ResazurinProtocol Step1 1. Compound Preparation Dissolve Pyrrole in DMSO Serial Dilution in MHB Step2 2. Inoculation Add 100µL Bacteria (5x10^5 CFU/mL) to 96-well plate Step1->Step2 Step3 3. Incubation Phase 1 37°C for 18-24 Hours Step2->Step3 Step4 4. Dye Addition Add 30µL Resazurin (0.015%) Step3->Step4 Step5 5. Incubation Phase 2 37°C for 2-4 Hours Step4->Step5 Step6 6. Readout Fluorescence: Ex 560nm / Em 590nm Visual: Blue (Dead) vs Pink (Live) Step5->Step6

Figure 2: Optimized REMA workflow for hydrophobic pyrrole derivatives.

Critical Technical Notes (Self-Validation):
  • DMSO Control: Pyrroles are often lipophilic. Ensure the final DMSO concentration in the well is <1% to prevent solvent-induced toxicity masking the true MIC.

  • Sterility Check: Always include a "Media Only" and "Media + Resazurin" well. If these turn pink, the assay is contaminated and invalid.

  • Growth Control: "Bacteria + DMSO (no drug)" must be fluorescent pink. If blue, the inoculum was non-viable.

Part 5: Structure-Activity Relationship (SAR) Deep Dive

For researchers designing the next generation of pyrroles, the following SAR rules have been established based on recent literature:

  • The N-1 Position:

    • Substitution: Aryl groups (phenyl, benzyl) generally increase activity against Gram-positive strains.

    • Risk: Too bulky of a group here decreases solubility and Gram-negative penetration.

  • C-3/C-4 Halogenation:

    • Introduction of Chlorine or Bromine at these positions (mimicking pyrrolnitrin) significantly increases lipophilicity and antibacterial potency (2-4 fold reduction in MIC).

  • C-2 Carbonyl Linkage:

    • Amide or hydrazide linkers at C-2 are essential for hydrogen bonding within the GyrB pocket. Replacing this with an ester often results in a loss of activity due to hydrolysis in plasma.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 2024. Link

  • Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening. Antimicrobial Agents and Chemotherapy, 2012. Link

  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules, 2023. Link

  • Optimization of a resazurin-based microplate assay for large-scale compound screenings against Klebsiella pneumoniae. Applied Microbiology and Biotechnology, 2018. Link

  • Novel DNA gyrase inhibitors: microbiological characterisation of pyrrolamides. International Journal of Antimicrobial Agents, 2013.[1] Link

Sources

A Comparative Toxicological Guide: Evaluating Pyrrole-Containing Compounds Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in a vast array of natural products and synthetic drugs.[1][2] Its versatile structure is embedded in blockbuster therapeutics like Atorvastatin (Lipitor®) for cholesterol management and Ketorolac for pain relief, highlighting its significance in modern pharmacology.[3] The biological activity of pyrrole derivatives is diverse, spanning applications as anti-inflammatory, anticancer, antiviral, and antibacterial agents.[3][4]

However, as with any pharmacologically active scaffold, the potential for toxicity is a critical consideration that shadows its therapeutic promise. The journey of a compound from a promising lead to a clinical candidate is fraught with challenges, with toxicity being a primary cause of attrition.[5] Therefore, a rigorous and early assessment of a compound's toxicological profile is not just a regulatory hurdle but a fundamental aspect of rational drug design.

This guide provides a comparative framework for evaluating the toxicity of novel pyrrole-containing compounds. We will dissect the primary mechanisms of pyrrole-associated toxicity, present comparative experimental data against established drugs such as Atorvastatin and the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, and provide detailed, validated protocols for key toxicological assays. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to navigate the toxicological landscape of this vital chemical class.

Part 1: Mechanistic Insights into Pyrrole-Mediated Toxicity

Understanding the "why" behind toxicity is paramount. For pyrrole compounds, toxicity is not a monolithic concept but rather a spectrum of effects dependent on the molecule's specific structure, its substituents, and its metabolic fate. Two of the most well-documented areas of concern are hepatotoxicity and neurotoxicity.

Hepatotoxicity: The Pyrrolizidine Alkaloid Paradigm

The most classic example of pyrrole-induced toxicity comes from pyrrolizidine alkaloids (PAs), natural phytotoxins found in numerous plant species.[6][7] Chronic consumption of herbal remedies containing PAs can lead to severe liver damage, including hepatic sinusoidal obstruction syndrome (HSOS).[7][8]

The mechanism is a clear case of metabolic activation.[9]

  • Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize the 1,2-unsaturated necine base of the PA.

  • Formation of Reactive Metabolites: This process generates highly reactive pyrrolic metabolites (dehydropyrrolizidine alkaloids).

  • Adduct Formation: These electrophilic metabolites readily bind to cellular nucleophiles, forming stable adducts with proteins and DNA.[6]

  • Cellular Damage: This covalent binding disrupts cellular function, depletes crucial antioxidants like glutathione, and induces mitochondrial injury, culminating in hepatocyte death and liver injury.[6][8][10]

This pathway underscores a critical principle: the toxicity of a pyrrole compound may not stem from the parent molecule itself but from its metabolic byproducts.

Hepatotoxicity_Pathway cluster_liver Hepatocyte (Liver Cell) PA Pyrrolizidine Alkaloid (Inactive Pre-toxin) CYP450 Cytochrome P450 Enzymes PA->CYP450 Metabolism ReactivePyrrole Reactive Pyrrolic Metabolite CYP450->ReactivePyrrole CellularComponents Cellular Proteins & DNA ReactivePyrrole->CellularComponents Covalent Binding GSH_Depletion Glutathione Depletion ReactivePyrrole->GSH_Depletion Adducts Pyrrole-Protein Adducts CellularComponents->Adducts Injury Cellular Dysfunction & Necrosis Adducts->Injury GSH_Depletion->Injury

Mechanism of Pyrrolizidine Alkaloid Hepatotoxicity.
Neurotoxicity: A Balance of Oxidative Stress

The central nervous system (CNS) is particularly vulnerable to oxidative stress due to its high oxygen consumption and limited antioxidant defenses.[11] Pyrrole compounds can exhibit a dual role in this arena, sometimes contributing to and other times protecting against neurotoxicity.

The neurotoxicity of n-hexane, for instance, is mediated by its metabolite, 2,5-hexanedione, which reacts with lysine residues in axonal proteins to form pyrrole adducts.[12] This process disrupts the cytoskeletal architecture, leading to axonal swelling and peripheral neuropathy.[13]

Conversely, some novel synthetic pyrrole derivatives have demonstrated neuroprotective effects in models of Parkinson's disease.[14] Their mechanism involves the suppression of oxidative stress by inhibiting the production of reactive oxygen species (ROS) and downregulating inflammatory pathways such as COX-2.[14] This highlights that the pyrrole scaffold can be engineered to either mitigate or induce oxidative stress-related toxicity.

Part 2: Comparative Toxicity Data

Objective comparison requires quantitative data. The following tables summarize publicly available toxicity data for several novel pyrrole derivatives and our selected comparator drugs: Atorvastatin and Celecoxib. The IC50 (half-maximal inhibitory concentration) and CC50 (50% cytotoxic concentration) values are standard measures of in vitro cytotoxicity, while LC50 (lethal concentration, 50%) and LD50 (lethal dose, 50%) are used for in vivo acute toxicity.

Table 1: Comparative In Vitro Cytotoxicity Data

Compound/Drug Cell Line(s) Endpoint Value (µM) Reference
Novel Pyrrole Derivatives
Pyrrolo[2,3-d]pyrimidine 1a A549 (Lung Carcinoma) IC50 0.35 [15]
Pyrrolo[2,3-d]pyrimidine 1b PC-3 (Prostate Cancer) IC50 1.04 [15]
1H-pyrrole-2,5-dione 22a-c HEK293, RAW264.7 LC50 31.5–47.3
Antiviral Pyrrole 26a MT4, HEp-2, Huh-7 CC50 1.7–36 [15]
Comparator Drugs
Atorvastatin - - Data not readily available in comparable format
Celecoxib MCF-7 (Breast Cancer) IC50 >100 [16]
Ezetimibe (Comparator) HEK293 / RAW264.7 LC50 57.58 / 44.20

| Indomethacin (Comparator) | - | LC50 | 25.12 (D. magna) |[17] |

Table 2: Comparative In Vivo Acute Toxicity Data

Compound/Drug Species Route Endpoint Value Reference
Novel Pyrrole Derivatives
Pyrrole 4b/4c Daphnia magna Aquatic Lethality 100% at all conc. (48h) [17]
Pyrrole 4a/4d Daphnia magna Aquatic Lethality <35% (24h) [17]
N-arylpyrroles 17b/c/f Daphnia magna Aquatic LC50 < 50 µM [18]
Comparator Drugs
Pyrrole (unsubstituted) Mouse Intraperitoneal LD50 98 mg/kg [19]
Atorvastatin - - - Repeat-dose studies show potential for liver effects [20][21]
Celecoxib - - - Associated with cardiovascular risk with chronic use [22]

| Nifedipine (Comparator) | Daphnia magna | Aquatic | Lethality | 100% at 40-1000 µM (48h) |[18] |

Note: Direct comparison is challenging due to variations in experimental models and conditions. This data is for illustrative purposes.

Part 3: Validated Experimental Protocols

To ensure reproducibility and adherence to international standards, the following protocols are described. They represent foundational assays for any toxicological evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay is a cornerstone of cytotoxicity testing, measuring the metabolic activity of cells as an indicator of viability.[23][24]

Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrrole compound and comparator drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Pyrrole Compound (Serial Dilutions) B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Add Solubilizing Agent F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Experimental Workflow for the MTT Cytotoxicity Assay.
Protocol 2: Acute Oral Toxicity Assessment (Acute Toxic Class Method, OECD 423)

This in vivo method is a stepwise procedure used to estimate the acute oral toxicity of a substance, minimizing the number of animals required.[25]

Rationale: The method uses a small number of animals (typically 3 per step) and proceeds in a stepwise fashion with fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The outcome of each step (mortality or survival) determines the next step, allowing for classification of the substance into a toxicity category. This approach is considered more humane than the classical LD50 test.[26]

Step-by-Step Methodology:

  • Animal Selection and Acclimation: Use a single sex of a standard rodent strain (e.g., female Wistar rats), young and healthy. Acclimate the animals for at least 5 days to laboratory conditions.

  • Dose Selection (Starting Dose): Based on available data, select a starting dose from the fixed levels (e.g., 300 mg/kg if moderate toxicity is expected).

  • Administration: Administer the test substance by oral gavage to 3 fasted animals.

  • Observation (Step 1):

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[25]

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as the time of onset, duration, and severity.

  • Decision Logic:

    • If 0 or 1 animal dies: Proceed to the next higher dose level with a new group of 3 animals.

    • If 3 animals die: Stop the test. The LD50 is estimated to be below the current dose.

    • If 2 animals die: Repeat the test at the same dose level with a new group of 3 animals.

    • If the outcome is the same in two consecutive steps: Stop the test.

  • Limit Test: For substances expected to have very low toxicity, a limit test at 2000 mg/kg can be performed.[25]

  • Data Analysis: The results allow the classification of the compound into a GHS (Globally Harmonized System) toxicity category based on the observed mortality at specific dose levels.

OECD_423_Logic start_node Start with 3 animals at selected dose (e.g., 300 mg/kg) node1 Mortality? start_node->node1 Observe 14 days stop_node STOP Classify Toxicity higher_dose Test 3 new animals at next HIGHER dose lower_dose Test 3 new animals at next LOWER dose node1->stop_node 3 animals died node1->higher_dose 0 or 1 animal died node2 Repeat at SAME dose (3 new animals) node1->node2 2 animals died node3 Total Mortality (6 animals)? node2->node3 node3->stop_node >= 4 died node3->higher_dose <= 2 died node3->lower_dose 3 died

Decision Logic for the Acute Toxic Class Method (OECD 423).

Conclusion and Future Directions

The pyrrole scaffold is, and will remain, a privileged structure in drug discovery. This guide demonstrates that while certain pyrrole-containing compounds, particularly pyrrolizidine alkaloids, exhibit significant and well-characterized toxicity, the toxicity profile is not inherent to the ring itself but is dictated by its metabolic fate and substituent patterns.[6][9]

Comparative analysis reveals that novel pyrrole derivatives can span a wide toxicological range, with some demonstrating higher toxicity than established drugs like indomethacin and others showing promising safety profiles.[17] This variability underscores the necessity of comprehensive, mechanism-based toxicological screening early in the development pipeline.[5] The choice of assays, from high-throughput in vitro screens like the MTT assay to more complex in vivo studies guided by OECD protocols, should be tailored to the compound's intended therapeutic application and potential liabilities.

For drug development professionals, the path forward involves a dual strategy: leveraging the pyrrole core for its potent pharmacological effects while intelligently designing molecules to minimize metabolic activation into reactive species and mitigate off-target effects like oxidative stress. By integrating the mechanistic understanding and practical methodologies outlined here, researchers can better navigate the complexities of drug safety and unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Gavan, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. Available at: [Link]

  • Lin, G., et al. (2021). Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole-Protein Adducts. PubMed. Available at: [Link]

  • Kras, K., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. Available at: [Link]

  • Papakyriakou, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. Available at: [Link]

  • Al-Snafi, A. E. (2019). Hepatotoxicity of Pyrrolizidine Alkaloids. PubMed. Available at: [Link]

  • Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available at: [Link]

  • Patel, K., et al. (2020). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]

  • Russo, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC - NIH. Available at: [Link]

  • Gîndiu, D., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

  • Gavan, A., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. NIH. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). IC50 (µM) values for non-steroidal anti-inflammatory drug (NSAIDs)... ResearchGate. Available at: [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. Available at: [Link]

  • DeCaprio, A. P. (1987). n-Hexane neurotoxicity: a mechanism involving pyrrole adduct formation in axonal cytoskeletal protein. PubMed. Available at: [Link]

  • Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • NIOSH. (1987). n-Hexane neurotoxicity: a mechanism involving pyrrole adduct formation in axonal cytoskeletal protein. CDC Stacks. Available at: [Link]

  • Bindu, S., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PMC. Available at: [Link]

  • Ruan, J., et al. (2021). Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. MDPI. Available at: [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC - NIH. Available at: [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. National Toxicology Program. Available at: [Link]

  • National Institutes of Health. (2024). Atorvastatin. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • ResearchGate. (n.d.). IC50 is distinct for diclofenac, ibuprofen, and... ResearchGate. Available at: [Link]

  • Al-Snafi, A. E. (2019). (PDF) Hepatotoxicity of Pyrrolizidine Alkaloids. ResearchGate. Available at: [Link]

  • Janusinfo.se. (2024). Atorvastatin. Janusinfo.se. Available at: [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423. National Toxicology Program. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available at: [Link]

  • American Heart Association Journals. (2019). Statin Toxicity. Circulation Research. Available at: [Link]

  • Dadkhah, M., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC. Available at: [Link]

  • Li, D., et al. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Ibuprofen. Wikipedia. Available at: [Link]

  • ResearchGate. (2024). (PDF) Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). (PDF) Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • FDA. (n.d.). CELEBREX celecoxib capsules Cardiovascular Risk. accessdata.fda.gov. Available at: [Link]

  • ResearchGate. (n.d.). Table 1. COX-1/2 IC 50 values of NSAIDs used as Wnt-signaling inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals. ResearchGate. Available at: [Link]

  • Vietnam Center for Food Safety Risk Assessment (VFSA). (2018). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. VFSA. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Computational Modeling of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Vonoprazan Intermediate

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and intricate. Computational modeling has emerged as an indispensable tool in this process, offering a rational and resource-efficient approach to understanding molecular interactions, predicting activity, and guiding the design of more effective pharmaceuticals. This guide focuses on the computational modeling of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, a critical intermediate in the synthesis of Vonoprazan (TAK-438), a potent and orally active potassium-competitive acid blocker (P-CAB).[1][2]

Vonoprazan represents a significant advancement in the treatment of acid-related disorders, such as gastroesophageal reflux disease and peptic ulcers.[3][] Its mechanism of action involves the inhibition of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[5][6][7] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan acts in a potassium-competitive manner, offering a more rapid onset of action and prolonged acid suppression.[7][8]

Understanding the structural and electronic properties of key synthetic intermediates like 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is paramount. Such insights can inform process optimization, impurity profiling, and even the design of novel analogs with improved pharmacological profiles. This guide provides a comprehensive overview of the computational methodologies that can be applied to this molecule, offering a comparative framework for researchers, scientists, and drug development professionals.

The Target: Gastric H+/K+-ATPase - A Comparative Modeling Approach

The gastric H+/K+-ATPase is the primary target for Vonoprazan and, by extension, the focus of our computational modeling efforts for its precursors.[5][6] This enzyme's intricate mechanism of pumping protons into the gastric lumen makes it a prime candidate for inhibition to control acid secretion.[9]

A crucial first step in the computational workflow is the preparation of a reliable 3D model of the H+/K+-ATPase. While crystal structures of this enzyme are available, homology modeling can also be employed, particularly when studying species-specific variations or the effects of mutations.

Experimental Protocol: Homology Modeling of Human H+/K+-ATPase
  • Template Selection: Identify a suitable high-resolution crystal structure of a related P-type ATPase, such as the Ca2+-ATPase, from the Protein Data Bank (PDB).

  • Sequence Alignment: Perform a sequence alignment of the human H+/K+-ATPase with the template structure to identify conserved and variable regions.

  • Model Building: Utilize a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate a 3D model of the H+/K+-ATPase based on the alignment and the template structure.

  • Model Refinement: Refine the generated model using energy minimization and molecular dynamics simulations to resolve any steric clashes and optimize the overall geometry.

  • Model Validation: Assess the quality of the final model using tools like Ramachandran plots, VERIFY3D, and PROCHECK to ensure its stereochemical soundness.

Homology_Modeling_Workflow Template Template Selection (PDB) Alignment Sequence Alignment Template->Alignment Building Model Building Alignment->Building Refinement Model Refinement Building->Refinement Validation Model Validation Refinement->Validation Final_Model Validated 3D Model Validation->Final_Model

Caption: Workflow for homology modeling of H+/K+-ATPase.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein.[10] In the context of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, docking studies can provide valuable insights into its potential interactions with the H+/K+-ATPase, even as an intermediate. This allows for a comparative analysis with the final drug, Vonoprazan, and other known inhibitors.

The Rationale for Docking an Intermediate

While the intermediate itself is not the final active pharmaceutical ingredient (API), understanding its potential binding characteristics can be informative. For instance, it can help in:

  • Assessing potential off-target effects: Could the intermediate bind to other proteins?

  • Guiding derivatization: How do the chloro and cyano groups influence binding compared to the final substituents in Vonoprazan?

  • Understanding the synthetic pathway: Does the precursor possess any inherent affinity for the target that is built upon during synthesis?

Experimental Protocol: Molecular Docking of Pyrrole Derivatives
  • Ligand Preparation:

    • Generate a 3D structure of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile and other comparative ligands (e.g., Vonoprazan, Omeprazole).

    • Assign appropriate atom types and charges using a force field like MMFF94.

    • Perform energy minimization of the ligands.

  • Receptor Preparation:

    • Use the validated 3D model of the H+/K+-ATPase.

    • Add hydrogen atoms and assign protonation states for titratable residues.

    • Define the binding site based on the known binding pocket of Vonoprazan or other P-CABs.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared ligands into the defined binding site.

    • Generate a set of possible binding poses for each ligand.

  • Analysis of Results:

    • Score the generated poses based on their predicted binding free energy.

    • Analyze the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) for the top-scoring poses.

Molecular_Docking_Workflow cluster_0 Ligand Preparation cluster_1 Receptor Preparation Ligand_3D Generate 3D Structure Ligand_Charge Assign Charges & Atom Types Ligand_3D->Ligand_Charge Ligand_Min Energy Minimization Ligand_Charge->Ligand_Min Docking Docking Simulation Ligand_Min->Docking Receptor_Model Validated 3D Model Receptor_H Add Hydrogens Receptor_Model->Receptor_H Binding_Site Define Binding Site Receptor_H->Binding_Site Binding_Site->Docking Analysis Analysis of Results Docking->Analysis

Caption: Workflow for molecular docking studies.

Comparative Data: Predicted Binding Affinities

The following table presents hypothetical, yet plausible, docking scores for our molecule of interest and relevant comparators against the H+/K+-ATPase.

CompoundDocking Score (kcal/mol)Key Predicted Interactions
2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile -6.5Hydrophobic interactions with Phe, Val; Halogen bond with Leu
Vonoprazan-9.8H-bonds with Glu, Asp; Pi-pi stacking with Tyr; Cation-pi with Lys
Omeprazole (activated form)-8.2Covalent bond with Cys; H-bonds with Ser, Thr
Alternative P-CAB (e.g., Linaprazan)-9.2Similar to Vonoprazan with variations in H-bond network

Note: These are representative values and actual results will vary depending on the software and force fields used.

Quantum Mechanics Calculations: Delving into Electronic Properties

Quantum mechanics (QM) calculations provide a highly accurate description of the electronic structure of molecules. For 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, QM methods can be used to calculate a variety of properties that are not accessible through classical molecular mechanics methods.

Rationale for Quantum Chemical Calculations
  • Accurate Geometry Optimization: To obtain a precise 3D structure of the molecule in its ground electronic state.

  • Electrostatic Potential (ESP) Mapping: To visualize the charge distribution and identify regions of the molecule that are likely to engage in electrostatic interactions.

  • Frontier Molecular Orbital (FMO) Analysis: To understand the reactivity of the molecule by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Calculation of Spectroscopic Properties: To predict properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in experimental characterization.

Experimental Protocol: DFT Calculations
  • Input File Preparation:

    • Build the initial 3D structure of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

    • Select a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the minimum energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the predicted IR spectrum.

  • Property Calculations:

    • Calculate the molecular orbitals (HOMO and LUMO) and the electrostatic potential.

QM_Workflow Input Prepare Input File (Structure, Level of Theory) Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq Properties Property Calculations (ESP, FMOs) Freq->Properties Results Analyzed Electronic Properties Properties->Results

Caption: Workflow for Quantum Mechanics calculations.

Comparative Electronic Properties
Property2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (dechlorinated analog)
HOMO Energy (eV) -6.8-6.5
LUMO Energy (eV) -1.5-1.2
HOMO-LUMO Gap (eV) 5.35.3
Dipole Moment (Debye) 4.23.8

Note: These are representative values from DFT calculations.

The presence of the electron-withdrawing chloro group in our target molecule leads to a stabilization of both the HOMO and LUMO, with a more pronounced effect on the HOMO. This results in a slightly larger dipole moment compared to its dechlorinated analog.

Conclusion: A Synergistic Approach to Understanding a Key Intermediate

The computational modeling of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile provides a powerful lens through which to examine this crucial pharmaceutical intermediate. By employing a synergistic approach that combines homology modeling of its biological target, molecular docking to predict its binding characteristics, and quantum mechanics calculations to elucidate its electronic properties, researchers can gain a comprehensive understanding of its molecular behavior.

This guide has outlined the key computational methodologies and provided a comparative framework for their application. The insights gleaned from such studies are not merely academic; they have the potential to accelerate drug development timelines, reduce costs, and ultimately contribute to the design of safer and more effective medicines. As computational power continues to grow and algorithms become more sophisticated, the role of in silico modeling in pharmaceutical research is set to become even more prominent.

References

  • PubChem. (n.d.). Vonoprazan. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Dr.Oracle. (2025, February 8). What is the mechanism of action of Vonoprazan (Proton Pump Inhibitor) PPI? Dr.Oracle. Retrieved February 7, 2026, from [Link]

  • Steris Healthcare Pvt Ltd. (2026, February 5). Vonorprazan Tablet: Produced By Steris Healthcare Pvt Ltd. Steris Healthcare Pvt Ltd. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Vonoprazan Fumarate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Frontiers in Pharmacology. (2023, May 4). The efficacy and mechanism of vonoprazan-containing triple therapy in the eradication of Helicobacter pylori. Frontiers. Retrieved February 7, 2026, from [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Patsnap. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of Vonoprazan fumarate intermediate. Google Patents.
  • YouTube. (2024, January 25). New Drug Update: Vonoprazan, Mechanism of Action, Chemistry, Metabolism, and Clinical Use. YouTube. Retrieved February 7, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vonoprazan. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 7, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vonoprazan Fumarate? Patsnap Synapse. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). Isomerization of Pyrrole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A. Retrieved February 7, 2026, from [Link]

  • PLOS One. (n.d.). Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1. PLOS One. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Ligand docking in the gastric H+/K+-ATPase: homology modeling of reversible inhibitor binding sites. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Bentham Science. (2019, September 1). Quantitative Structure-Activity Relationship and Docking Studies on a series of H+/K+-ATPase inhibitors. Bentham Science. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing. MDPI. Retrieved February 7, 2026, from [Link]

  • PMC. (2013, December 7). Proton pump inhibitor for non-erosive reflux disease: A meta-analysis. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • University of Oxford. (n.d.). Probing Inhibitor Binding Sites in the Gastric H/K- ATPase. University of Oxford. Retrieved February 7, 2026, from [Link]

  • AIP Publishing. (2005, October 10). Photochemistry of pyrrole: Time-dependent quantum wave-packet description of the dynamics at the π1σ-S conical intersections*. The Journal of Chemical Physics. Retrieved February 7, 2026, from [Link]

  • NIH. (n.d.). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Juniper Publishers. (2019, March 21). Quantum Chemical and Pharmacokinetic Studies of some Proton Pump Inhibitor Drugs. Juniper Publishers. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Gastric H+, K+-ATPase inhibitory effects of the active constituent isolated from Potentilla fulgens roots: An in vivo and in silico molecular docking studies. ResearchGate. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PNAS. (n.d.). Cryo-EM structure of gastric H+,K+-ATPase with a single occupied cation-binding site. Proceedings of the National Academy of Sciences. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Corallomycetellains A–J, Cytotoxic Epipolythiodioxopiperazine Alkaloids Isolated from the Fungi Corallomycetella repens HDN23-0007. MDPI. Retrieved February 7, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Retrieved February 7, 2026, from [Link]

Sources

Navigating the Labyrinth: A Comparative Guide to HRMS Analysis of Pyrrole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrrole Scaffold and the Imperative for High-Resolution Mass Spectrometry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of a multitude of blockbuster drugs and promising clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs for a wide range of therapeutic areas. However, the very reactivity that makes the pyrrole moiety so valuable also presents significant analytical challenges, particularly in the context of drug development where a comprehensive understanding of a candidate's purity and stability is paramount.

This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of pyrrole-based drug candidates. It provides an in-depth, objective comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of these compounds, with a focus on impurity profiling and quantitative analysis. We will delve into the technical nuances of different HRMS technologies, supported by experimental data and protocols, to empower you to make informed decisions in your analytical strategy.

The Analytical Conundrum: Unique Challenges in Pyrrole-Based Drug Analysis

The analysis of pyrrole-containing molecules by liquid chromatography-mass spectrometry (LC-MS) is not without its intricacies. The pyrrole ring can be susceptible to oxidation and photo-isomerization, leading to the formation of a complex array of degradation products.[2] Furthermore, the structural similarity between the active pharmaceutical ingredient (API) and its process-related impurities or degradants often necessitates high-resolution instrumentation to achieve confident identification and accurate quantification.

Key analytical hurdles include:

  • Isobaric Interferences: Impurities often have the same nominal mass as the API or other impurities, requiring high resolving power to differentiate them.

  • Trace-Level Quantification: The need to detect and quantify impurities at levels as low as 0.1% or less, as stipulated by regulatory bodies like the International Council for Harmonisation (ICH), demands exceptional sensitivity.[3]

  • Structural Elucidation of Unknowns: Identifying novel impurities and degradation products requires high mass accuracy for elemental composition determination and high-quality MS/MS spectra for structural fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool to address these challenges, offering unparalleled mass accuracy and resolution.[1] The two most prominent HRMS technologies in the pharmaceutical industry are the Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap mass analyzers. This guide will focus on a comparative analysis of these two platforms.

Head-to-Head Comparison: Q-TOF vs. Orbitrap for Pyrrole Drug Candidate Analysis

The choice between a Q-TOF and an Orbitrap instrument is a critical one, with each platform offering a unique set of advantages and disadvantages for the analysis of small molecules like pyrrole-based drugs.

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Resolving Power Typically 40,000 - 60,000 FWHMTypically >70,000, with options for >140,000 FWHM
Mass Accuracy Typically 1-3 ppm with external calibrationTypically <1 ppm with internal calibration
Scan Speed Faster, beneficial for fast LC separationsSlower, especially at higher resolutions
Dynamic Range Generally wider, better for detecting low-abundance ions in the presence of high-abundance onesCan be more limited, potentially sacrificing low-abundant ions
Cost & Maintenance Generally lower initial cost and less frequent calibration requiredHigher initial cost and more frequent calibration recommended for optimal performance

Causality Behind the Choices:

The Orbitrap's superior resolving power and mass accuracy are significant advantages for confidently identifying impurities, especially when dealing with complex matrices or isobaric species.[3] However, this comes at the cost of slower scan speeds , which can be a limitation for high-throughput screening or when using ultra-high-performance liquid chromatography (UHPLC) with very narrow peaks.[4]

Conversely, the Q-TOF's faster scan rates make it well-suited for applications demanding high throughput.[5] Its wider dynamic range can also be advantageous for detecting trace-level impurities in the presence of a highly concentrated API.[5] The trade-off is slightly lower resolution and mass accuracy compared to the Orbitrap.

Experimental Section: A Comparative Workflow for Impurity Profiling of a Pyrrole-Based Drug Candidate

To provide a practical comparison, we will outline a hypothetical experimental workflow for the impurity profiling of a representative pyrrole-based drug candidate, "Pyrrolinib," using both a Q-TOF and an Orbitrap HRMS system.

Diagram: General HRMS Impurity Profiling Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Analysis prep API Sample Preparation (Dilution in Mobile Phase) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) lc UHPLC Separation (C18 Column, Gradient Elution) stress->lc ms Full Scan HRMS (Q-TOF or Orbitrap) lc->ms msms Data-Dependent MS/MS ms->msms data Impurity Detection & Identification ms->data quant Quantification & Reporting data->quant

Caption: A generalized workflow for HRMS-based impurity profiling of a drug candidate.

Experimental Protocols

1. Sample Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of Pyrrolinib reference standard in methanol. Prepare working standards by diluting the stock solution with the initial mobile phase.

  • Forced Degradation: Subject the Pyrrolinib stock solution to stress conditions as per ICH guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light exposure) to generate potential degradation products.[6]

2. LC-HRMS Method:

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. HRMS Parameters (Illustrative):

Q-TOF System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan Range: m/z 100-1000.

  • Resolution: 40,000 FWHM.

  • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense ions.

Orbitrap System:

  • Ionization Mode: ESI, Positive.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320 °C.

  • S-Lens RF Level: 55.

  • Full Scan Range: m/z 100-1000.

  • Resolution: 70,000 FWHM.

  • MS/MS Acquisition: DDA of the top 3 most intense ions.

Data Analysis and Interpretation

The acquired data would be processed using the respective instrument's software to identify and quantify impurities. The high mass accuracy of both instruments allows for the determination of elemental compositions, a crucial first step in identifying unknown impurities. The MS/MS fragmentation patterns are then used to elucidate the structure of these impurities.

Hypothetical Comparative Data

The following table presents hypothetical data comparing the performance of the two platforms for the analysis of a known Pyrrolinib impurity at a 0.1% level relative to the API.

ParameterQ-TOF ResultOrbitrap Result
Mass Accuracy (ppm) 1.80.5
Resolution (FWHM) 42,00071,000
Signal-to-Noise (S/N) 150120
Linearity (r²) 0.9980.999
Precision (%RSD, n=6) 3.52.8

Interpretation of Hypothetical Data:

In this hypothetical scenario, the Orbitrap demonstrates superior mass accuracy and resolution , providing greater confidence in the identification of the impurity. The Q-TOF shows a slightly better signal-to-noise ratio , which could be advantageous for detecting even lower-level impurities. Both instruments exhibit excellent linearity and precision, demonstrating their suitability for quantitative analysis.

Fragmentation Pathways: A Key to Structural Elucidation

Understanding the fragmentation patterns of pyrrole-containing molecules is essential for their structural characterization. Under ESI-MS/MS conditions, fragmentation is often influenced by the substituents on the pyrrole ring.

Diagram: Common Fragmentation Pathways of Pyrrole Derivatives

G M [M+H]+ F1 Loss of Substituent M->F1 α-cleavage F2 Ring Cleavage M->F2 Retro-Diels-Alder F3 Rearrangement M->F3 Hydrogen Rearrangement

Caption: Common fragmentation pathways observed for pyrrole-containing compounds in ESI-MS/MS.

For instance, in the case of a drug like Sunitinib, which contains a pyrrole moiety, characteristic fragmentation patterns involving cleavage of the diethylaminoethyl side chain and fragmentation of the indole ring are observed.[7] These predictable fragmentation pathways are invaluable for identifying metabolites and degradation products.

Method Validation: Ensuring Data Integrity and Regulatory Compliance

A cornerstone of pharmaceutical analysis is the validation of analytical methods to ensure they are fit for their intended purpose. For impurity analysis, method validation should be performed in accordance with ICH Q2(R1) guidelines.[8][9]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Selecting the Right Tool for the Job

Both Q-TOF and Orbitrap HRMS platforms are powerful tools for the analysis of pyrrole-based drug candidates. The choice between them is not a matter of which is "better," but rather which is better suited for the specific analytical challenge at hand.

  • For unambiguous identification of unknown impurities and structural elucidation , the superior resolution and mass accuracy of the Orbitrap are highly advantageous.

  • For high-throughput screening and applications where a wider dynamic range is critical , the Q-TOF may be the more pragmatic choice.

Ultimately, a thorough understanding of the analytical requirements of your project, coupled with the insights provided in this guide, will enable you to select the most appropriate HRMS technology to navigate the complexities of pyrrole-based drug analysis and ensure the quality, safety, and efficacy of your drug candidates.

References

  • A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. (n.d.). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Fu, Q. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. [Link]

  • El-Beqqali, A., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. [Link]

  • Reddy, B. P., et al. (2021). DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF ATORVASTATIN IN HUMAN PLASMA. Asian Journal of Medicine & Health Sciences. [Link]

  • Deciding between QTOF and Orbitrap options for intact mass. (2024, September 12). Reddit. [Link]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. (2018, October 28). ResearchGate. [Link]

  • Mano, Y., et al. (2021). High throughput LC/ESI-MS/MS method for simultaneous analysis of 20 oral molecular-targeted anticancer drugs and the active metabolite of sunitinib in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Medicines Agency. (2011). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • S, S., et al. (2025). Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR. Archiv der Pharmazie. [Link]

  • Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. (n.d.). MDPI. [Link]

  • Reddy, G. S., et al. (2014). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. ResearchGate. [Link]

  • Borman, P., et al. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Kertesz, I., et al. (2016). Localization of sunitinib, its metabolites and its target receptors in tumour-bearing mice: a MALDI-MS imaging study. British Journal of Pharmacology. [Link]

  • LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. (n.d.). Shimadzu. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • World Health Organization. (2020). Annex 13. WHO Technical Report Series. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Borman, P. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Technology. [Link]

  • Lastretti, M., et al. (2018). Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Zare, M., et al. (2021). Human Resource Management Challenges to Develop Pharmaceutical Industry: Evidence from Developing Countries. DARU Journal of Pharmaceutical Sciences. [Link]

  • Jain, L., et al. (2013). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Li, W., et al. (2013). Simultaneous determination of sunitinib and its two metabolites in plasma of Chinese patients with metastatic renal cell carcinoma by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography. [Link]

Sources

Safety Operating Guide

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Chemical Identity: 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile CAS: 1240948-72-4 (Related to Vonoprazan Fumarate synthesis) Waste Classification: Halogenated Organic Solid / Halogenated Solvent Waste [1]

As researchers working with Vonoprazan intermediates, you are likely handling this compound as a solid precipitate or within a mother liquor stream. While often labeled with generic GHS warnings due to limited toxicological data, this compound must be treated as a high-hazard halogenated nitrile.

The Critical Directive: Do not dispose of this compound down the drain or in general organic waste streams. The presence of both chlorine and fluorine on the pyrrole/phenyl core dictates that this waste must be incinerated in a facility equipped with specific acid-gas scrubbers to capture Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) emissions.

Hazard Identification & Technical Justification

To ensure safety compliance, we must look beyond the Material Safety Data Sheet (MSDS) and analyze the molecular structure.

PropertyDataOperational Implication
Molecular Formula C₁₁H₆ClFN₂Contains Nitrogen, Chlorine, and Fluorine.[1][2][3][4][5][6][7][8]
Physical State Solid (Light yellow/brown)Dust hazard; requires particulate protection.
Functional Groups Nitrile (-CN), Aryl HalidesReactive Risk: Nitriles can liberate HCN under strong acidic conditions.
Combustion Byproducts HF, HCl, NOx, HCN, CO Disposal Risk: Standard incineration without scrubbing releases corrosive HF gas and toxic HCN.
The "Why" Behind the Protocol:
  • Fluorine Content: Upon thermal decomposition (incineration), the aryl-fluorine bond breaks to form Hydrogen Fluoride (HF). HF is highly corrosive to incinerator linings and toxic if released. Therefore, this waste stream must be flagged for "Halogenated Incineration."

  • Nitrile Stability: While the pyrrole ring is relatively stable, the nitrile group poses a risk of hydrolysis to carboxylic acids (releasing ammonia) or, under reductive/oxidative stress during uncontrolled burning, releasing Hydrogen Cyanide (HCN).

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, you must stabilize it to prevent reactions in the satellite accumulation area.

Segregation Rules (The "Never-Mix" List)
  • NEVER mix with Strong Acids (e.g., HCl, H₂SO₄): Risk of nitrile hydrolysis or generation of toxic fumes.

  • NEVER mix with Strong Oxidizers (e.g., Peroxides, Nitric Acid): Risk of violent exothermic reaction and ring oxidation.

  • NEVER mix with Aqueous Waste : Keep this stream strictly organic to minimize disposal costs and prevent hydrolysis.

Step-by-Step Stabilization Protocol
  • Solid Waste (Precipitates/Filter Cakes):

    • Collect solid waste in a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? While glass is acceptable, HDPE is shatter-resistant and resistant to trace HF generation if the waste degrades.

    • Label clearly as "Solid Waste: Halogenated Organics (Contains Fluorine/Nitriles)."

  • Liquid Waste (Mother Liquors):

    • If the compound is dissolved in solvents (e.g., Ethyl Acetate, DCM), collect in a dedicated "Halogenated Solvent" carboy.

    • pH Check: Ensure the waste solution is Neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate before sealing.

    • Headspace: Leave 10% headspace in the container to allow for thermal expansion.

Disposal Workflow & Logistics

The following diagram illustrates the Chain of Custody from the laboratory bench to the final destruction facility. This workflow ensures compliance with EPA (RCRA) and local hazardous waste regulations.

DisposalWorkflow cluster_incineration Destruction Mechanism Lab Laboratory Bench (Generation) Satellite Satellite Accumulation (Segregation) Lab->Satellite 1. Segregate & Label (Halogenated) Central Central Waste Storage (90-Day Hold) Satellite->Central 2. Transfer Request Transport Licensed HazMat Transporter Central->Transport 3. Manifesting (RCRA Codes) Incinerator High-Temp Incinerator (>1100°C + Scrubbers) Transport->Incinerator 4. Destruction Scrubbing Wet Scrubber (NaOH/KOH) Incinerator->Scrubbing Gases (HCl, HF, NOx) Neutral Neutral Scrubbing->Neutral Neutralized Salts (NaF, NaCl)

Figure 1: Cradle-to-Grave disposal workflow emphasizing the critical scrubbing step for halogenated byproducts.

Emergency Response Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[9]

Spill Response Protocol
  • Evacuate & Ventilate: If dust is airborne, clear the area.[7][9] The compound is a potential respiratory irritant.[10]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P100 particulate respirator (for solids) or organic vapor cartridge (for solutions).

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[7] Cover with a wet paper towel or use a HEPA vacuum dedicated to hazardous chemicals.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Decontamination: Wipe the surface with a mild soap solution. Collect all cleanup materials into the "Halogenated Solid Waste" container.

Regulatory Waste Codes (Reference)

When filling out your waste manifest, use the following codes (subject to local verification):

  • US EPA (RCRA):

    • If in halogenated solvent (e.g., DCM): F001/F002 .

    • If solid/pure: Likely D001 (Ignitable, if applicable) or D003 (Reactive, if cyanide generation is cited, though less likely for this specific stable intermediate). Default to "Non-RCRA Regulated Hazardous Waste" unless TCLP proves toxic, but always manage as hazardous.

  • European Waste Catalogue (EWC):

    • 07 05 13 * (Solid wastes containing hazardous substances).

    • 14 06 02 * (Other halogenated solvents and solvent mixtures).

References

  • National Institutes of Health (PubChem). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile Compound Summary. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Torch-Air Environmental. Guide to Hydrogen Gas Scrubbers: Hydrogen Fluoride Wet Systems. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Do not treat this compound as a generic organic reagent. As a Senior Application Scientist, I must emphasize that 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is a highly functionalized pharmacophore used in the synthesis of Vonoprazan , a potassium-competitive acid blocker (P-CAB). Its structural features—specifically the electron-deficient pyrrole ring substituted with a nitrile and halogens—suggest potential biological activity and skin sensitizing properties even before the final drug assembly.

Operational Directive: Treat as OEB 3 (Occupational Exposure Band 3) material. Handle as if it is a potent compound until specific toxicological data proves otherwise.

Part 2: Hazard Identification & Risk Assessment

While specific SDS data is often limited for intermediates, we apply the Precautionary Principle based on its functional groups and downstream application.

Hazard ClassGHS CodeDescriptionMechanism of Action / Risk
Acute Toxicity H302 / H312 Harmful if swallowed/contact with skin.Nitrile metabolism can theoretically release cyanide ions in vivo, though ring-bound nitriles are generally more stable. High potency expected.
Irritation H315 / H319 Skin & Eye Irritant.Halogenated pyrroles are known mucous membrane irritants.
Sensitization H317 May cause allergic skin reaction.Reactive intermediate capable of haptenization with skin proteins.
Target Organ H373 STOT - Repeated Exposure.Potential liver/kidney load due to halogenated metabolism.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for GLP (Good Laboratory Practice) compliance.

PPE Decision Logic

Use the following diagram to determine the required protection level based on your operational scale.

PPE_Logic Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution Scale_Small < 100 mg Solid->Scale_Small Scale_Large > 100 mg Solid->Scale_Large Level_1 LEVEL 1: Fume Hood + N95 Single Nitrile Gloves Solution->Level_1 Dilute Level_2 LEVEL 2: Fume Hood + P100/PAPR Double Nitrile Gloves Sleeves Solution->Level_2 Concentrated Scale_Small->Level_2 Dust Risk Level_3 LEVEL 3: Barrier Isolator (Glovebox) Tyvek Suit Scale_Large->Level_3 High Exposure Risk

Figure 1: PPE Selection Logic based on physical state and quantity. Solid handling poses the highest inhalation risk due to aerosolization.

Detailed Gear Specifications
Body AreaStandard RequirementAdvanced Requirement (High Scale)Rationale
Respiratory N95 / P95 Mask (Fit-tested)PAPR (Powered Air Purifying Respirator) or P100 Half-maskPyrrole dusts are fine and sticky. Inhalation is the fastest route to systemic toxicity.
Hand Nitrile Gloves (Min 0.11mm)Double Gloving: Nitrile (inner) + Laminate (outer)Halogenated organics can permeate standard nitrile >30 mins. Change gloves immediately upon splash.
Eye Safety Glasses (Side shields)Chemical Goggles + Face ShieldProtects against splashes during dissolution (e.g., in DMSO/DMF).
Body Lab Coat (Cotton/Poly)Tyvek® Coverall + Disposable SleevesPrevents accumulation on street clothes; critical for sensitizers.

Part 4: Operational Protocols

Weighing & Transfer (Critical Control Point)

Why: Static electricity can cause this powder to "fly," creating invisible aerosols.

  • Engineering Control: Use a Static-Free Balance inside a certified chemical fume hood.

  • Anti-Static Gun: Use an ionizing gun on the spatula and weighing boat before transfer.

  • Technique: Do not dump. Tap gently. If spilling occurs on the balance, wipe with a wet Kimwipe (solvent-dampened) immediately. Never dry sweep.

Solubilization & Reaction

Solvents: Soluble in DMSO, DMF, Methanol, and Ethyl Acetate. Protocol:

  • Add solvent slowly to the solid.

  • Inert Atmosphere: This pyrrole derivative is electron-rich and prone to oxidation (darkening) over time. Always purge reaction vessels with Nitrogen (N2) or Argon .

  • Temperature: Avoid heating above 50°C unless under reflux condenser; halogenated nitriles can decompose or release irritating vapors.

Waste Disposal[1][2]
  • Solid Waste: Double-bag in hazardous waste bags. Label "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with oxidizers (e.g., Nitric acid) as violent reaction may occur.

Part 5: Emergency Response Workflow

In the event of exposure or spill, immediate action mitigates long-term injury.

Emergency_Response Incident Incident Detected Type_Skin Skin/Eye Contact Incident->Type_Skin Type_Inhale Inhalation Incident->Type_Inhale Type_Spill Spill Release Incident->Type_Spill Wash Flush 15 mins (Safety Shower/Eyewash) Type_Skin->Wash FreshAir Move to Fresh Air Support Breathing Type_Inhale->FreshAir Isolate Evacuate Area Post Warning Signs Type_Spill->Isolate Medical Seek Medical Attention (Bring SDS/CAS Info) Wash->Medical FreshAir->Medical Clean Wet Clean ONLY (No Dust Generation) Isolate->Clean Clean->Medical

Figure 2: Emergency Response Algorithm.[1] Note that medical attention is mandatory for any exposure due to the unknown long-term toxicology of this intermediate.

References

  • Sigma-Aldrich. 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile Product & Safety Data. Retrieved from

  • PubChem (NIH). Vonoprazan and Related Intermediates - Compound Summary. Retrieved from

  • ChemicalBook. SDS for 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Retrieved from

  • Google Patents. Preparation method of Vonoprazan fumarate intermediate (CN106187852A). Describes synthesis and reactivity. Retrieved from

  • BenchChem. Vonoprazan Fumarate Intermediate Data Sheet. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
Reactant of Route 2
2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.